2-Amino-2-thioxoethyl pivalate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-amino-2-sulfanylideneethyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-7(2,3)6(9)10-4-5(8)11/h4H2,1-3H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COULAOZTCJTHOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381945 | |
| Record name | 2-Amino-2-thioxoethyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-79-2 | |
| Record name | Propanoic acid, 2,2-dimethyl-, 2-amino-2-thioxoethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-2-thioxoethyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 2-Amino-2-thioxoethyl pivalate
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Amino-2-thioxoethyl pivalate
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization strategy for this compound, a novel thioamide-containing molecule. Thioamides are crucial functional groups in medicinal chemistry and chemical biology, valued for their unique physicochemical properties compared to their amide counterparts. This document outlines a robust, two-step synthetic pathway commencing from commercially available precursors. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly explained to provide field-proven insights for researchers. A multi-technique approach for structural elucidation and purity confirmation is detailed, incorporating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All protocols are designed as self-validating systems, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and study novel thioamide derivatives as potential building blocks for advanced chemical entities.
Introduction: The Rationale for Thioamide Synthesis
The Thioamide Moiety: A Bioisostere of Critical Importance
The substitution of an amide's carbonyl oxygen with a sulfur atom to form a thioamide introduces significant changes to the molecule's electronic and steric properties. Thioamides are more polarizable, and the carbon-sulfur double bond (C=S) is longer and weaker than the corresponding carbon-oxygen double bond (C=O).[1] These alterations modify hydrogen bonding capabilities; the N-H protons of a thioamide are more acidic and better hydrogen bond donors, while the sulfur atom is a weaker hydrogen bond acceptor than a carbonyl oxygen.[1] These features have made thioamides valuable as isosteres of amides in peptidomimetics and drug design, where they can enhance binding affinity, improve metabolic stability, or serve as probes for studying protein folding and dynamics.[2]
Design Rationale for this compound
The target molecule, this compound, is designed as a versatile chemical building block. Its structure incorporates three key features:
-
A Primary Thioamide: A reactive functional group that can participate in various chemical transformations, including the synthesis of heterocycles like thiazoles.[3][4]
-
An Ester Linkage: Susceptible to hydrolysis, potentially acting as a pro-drug moiety or a handle for further functionalization.
-
A Pivaloyl Group: A bulky tert-butyl group that imparts lipophilicity and steric hindrance, which can be exploited to modulate solubility and molecular interactions.
This unique combination of functionalities makes it a promising scaffold for constructing more complex molecules in drug discovery and materials science.
Proposed Synthetic Pathway and Experimental Protocols
A logical and efficient synthetic route is paramount for the successful preparation of a target molecule. The proposed pathway for this compound is designed for reliability, starting from readily available materials.
Retrosynthetic Analysis & Strategy
The synthesis is envisioned as a two-step process. The core of the strategy involves first creating a suitable precursor containing the thioamide group and a leaving group, followed by a nucleophilic substitution to introduce the pivalate ester.
-
Step 1: Thionation. The conversion of a readily available amide into the corresponding thioamide is the key initial transformation. 2-Chloroacetamide is selected as the starting material. Its thionation using a standard thionating agent like Phosphorus Pentasulfide (P₂S₅) or Lawesson's Reagent will yield the intermediate, 2-chloro-N-ethanethioamide.
-
Step 2: Nucleophilic Substitution. The chlorine atom in 2-chloro-N-ethanethioamide serves as an excellent leaving group. A substitution reaction with a pivalate salt, such as potassium pivalate, will displace the chloride and form the desired ester linkage, yielding the final product.
The overall workflow for the synthesis and subsequent analysis is depicted below.
Sources
A Predictive Guide to the Spectroscopic Characterization of 2-Amino-2-thioxoethyl pivalate
Abstract
This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 2-Amino-2-thioxoethyl pivalate. In the absence of published empirical data for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to forecast the expected spectral characteristics. Detailed, field-proven protocols for data acquisition are provided for each technique, aimed at researchers in organic synthesis and drug development. The methodologies are designed to be self-validating, ensuring that practitioners can confidently acquire and interpret data for structural confirmation of this and similar novel compounds. All theoretical predictions are grounded in established spectroscopic principles and data from analogous chemical structures.
Introduction and Molecular Structure
This compound is a bifunctional organic molecule containing a pivalate ester group and a primary thioamide group. The thioamide moiety is a common bioisostere for the amide bond in medicinal chemistry, potentially offering altered metabolic stability or biological activity.[1] The pivalate group, with its sterically bulky tert-butyl component, can influence the molecule's conformation and reactivity. Accurate structural elucidation via spectroscopic methods is a critical first step in the investigation of any novel compound. This guide outlines the expected spectroscopic signatures that would collectively confirm the successful synthesis of the target structure shown in Figure 1.
Figure 1. Chemical Structure of this compound with atom numbering for NMR assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.[2] For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure.
Experimental Protocol for NMR Data Acquisition
The following protocol is designed for acquiring high-quality NMR spectra on a standard Fourier Transform (FT) NMR spectrometer.
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended starting solvent due to its excellent solubilizing properties for many organic compounds and its relatively low cost.[3][4] However, the primary thioamide N-H protons are exchangeable. To observe these protons clearly, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, as it slows down the proton exchange rate.
-
Sample Preparation: The concentration (5-25 mg for ¹H, 50-100 mg for ¹³C) is chosen to maximize signal-to-noise while avoiding viscosity issues that can broaden spectral lines.[5] Filtering the sample is critical, as suspended solids disrupt the magnetic field homogeneity, leading to poor spectral resolution.[3]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR because it is chemically inert and produces a single, sharp signal that does not typically overlap with analyte signals.[2]
Step-by-Step Methodology:
-
Sample Preparation: a. Weigh 10-20 mg of the purified compound into a clean vial. b. Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% TMS.[4] c. Gently agitate the vial until the sample is fully dissolved. d. Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Instrument Setup & Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to optimize homogeneity, aiming for a narrow, symmetrical lock signal. d. Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a 1-2 second relaxation delay, and 8-16 scans. e. Acquire the proton-decoupled ¹³C NMR spectrum. This requires more scans (e.g., 128-1024) due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID) file. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CHCl₃).[3] d. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Workflow for NMR Analysis
Predicted NMR Spectra
Predictions are based on standard chemical shift values, substituent effects, and data from similar functional groups.[6][7][8][9]
Predicted ¹H NMR Data
| Label (Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ha | 7.5 - 8.5 | Broad Singlet | 2H | N-H protons of a primary thioamide are typically deshielded and often appear as a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. |
| Hb | 4.0 - 4.5 | Singlet | 2H | Methylene protons (CH₂) are deshielded by the adjacent electron-withdrawing ester oxygen and the thioamide group. Expected to be a singlet as there are no adjacent protons. |
| Hc | 1.2 - 1.4 | Singlet | 9H | tert-Butyl protons are in a shielded, aliphatic environment and are equivalent, resulting in a single sharp peak. |
Predicted ¹³C NMR Data
| Label (Fig. 1) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (C=S) | 195 - 210 | The thiocarbonyl carbon is highly deshielded and appears significantly downfield, characteristic of thioamides.[10][11] |
| C2 (CH₂) | 45 - 55 | Methylene carbon is influenced by the adjacent oxygen and thioamide group. |
| C3 (C=O) | 175 - 180 | The pivaloyl carbonyl carbon is in a typical ester chemical shift range. |
| C4 (Quaternary C) | 38 - 42 | The quaternary carbon of the tert-butyl group. |
| C5 (CH₃) | 26 - 29 | The three equivalent methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying key functional groups based on their vibrational frequencies.[12] The primary utility here is the confirmation of the thioamide and ester carbonyl groups.
Experimental Protocol for ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred method for solid or liquid samples as it requires minimal to no sample preparation.[13]
Step-by-Step Methodology:
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[14] Run a background spectrum to capture the ambient atmosphere (CO₂, H₂O), which will be subtracted from the sample spectrum.[12][15]
-
Sample Application: Place a small amount of the solid sample (a few milligrams) onto the crystal surface.[14]
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal. This is crucial for obtaining a strong signal.[12]
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.[12]
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.
Workflow for IR Analysis
Predicted IR Absorption Bands
The predicted IR absorptions are based on well-established correlation tables for organic functional groups.[16][17]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |
| 3350 - 3150 | N-H Stretch | Primary Thioamide (-NH₂) | Medium | Primary amides and thioamides show two bands (symmetric and asymmetric stretching) in this region.[18] They are typically sharper than O-H stretches. |
| 2970 - 2870 | C-H Stretch | tert-Butyl & Methylene | Strong | Characteristic stretching of sp³ C-H bonds. |
| ~1735 | C=O Stretch | Pivalate Ester | Strong | The ester carbonyl stretch is one of the strongest and most reliable peaks in an IR spectrum.[16] |
| 1650 - 1620 | N-H Bend (Scissoring) | Primary Thioamide (-NH₂) | Medium | This bending vibration is characteristic of primary amides/thioamides.[18] |
| 1400 - 1600 | C-N Stretch | Thioamide | Strong | This band, often called the "B band," is a key characteristic of thioamides and involves significant C-N stretching character.[19] |
| ~1250 | C-O Stretch | Ester | Strong | The C-O single bond stretch of the ester group. |
| 700 - 800 | C=S Stretch | Thioamide | Medium-Weak | The C=S stretching vibration, often referred to as the "G band," is typically found in this region and can be coupled with other vibrations.[19] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information. Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecular ion with minimal fragmentation.[20][21]
Experimental Protocol for ESI-MS
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage (e.g., 3-5 kV) to the capillary tip to generate an electrospray.[22][23] The analyte will typically be detected as the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z (mass-to-charge ratio) range (e.g., m/z 50-500).
-
(Optional) Tandem MS (MS/MS): To induce fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to obtain a fragment ion spectrum.[22]
Workflow for Mass Spectrometry Analysis
Predicted Mass Spectrum
-
Molecular Formula: C₇H₁₃NO₂S
-
Monoisotopic Mass: 175.07 g/mol
Expected Ions and Fragments:
| m/z Value | Ion | Rationale |
| 176.07 | [M+H]⁺ | The protonated molecular ion, expected to be the base peak in ESI-MS. |
| 118.05 | [M - C₄H₉O]⁺ | Loss of the pivaloyl group as a radical followed by protonation, or cleavage alpha to the carbonyl. |
| 76.02 | [CH₄N₂S]⁺ | Cleavage of the ester bond, resulting in the protonated thioacetamide fragment. |
| 57.07 | [C₄H₉]⁺ | The tert-butyl cation is a very stable carbocation and is a common fragment from pivaloyl groups.[24][25] |
Conclusion: Synthesis of Spectroscopic Data
The definitive structural confirmation of this compound relies on the synergistic interpretation of all three spectroscopic techniques.
-
MS would confirm the molecular weight of 175.07 g/mol .
-
IR would confirm the presence of the key functional groups: N-H (thioamide), C=O (ester), and C=S (thioamide).
-
¹H and ¹³C NMR would elucidate the precise carbon-hydrogen framework, confirming the connectivity of the tert-butyl group, the ester linkage, the central methylene group, and the primary thioamide.
Together, these predicted data points form a unique spectroscopic fingerprint. Any deviation from this pattern would suggest the presence of impurities, an alternative isomer, or an incorrect structural assignment, thereby guiding further synthetic or purification efforts.
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stability and storage conditions for 2-Amino-2-thioxoethyl pivalate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Topic: Stability and Storage of 2-Amino-2-thioxoethyl pivalate
Abstract
This compound is a unique bifunctional molecule containing both a thioamide and a sterically hindered pivalate ester. While specific, long-term stability data for this compound is not extensively published, a thorough understanding of its constituent functional groups allows for the development of robust storage and handling protocols. This guide provides a detailed analysis of the chemical liabilities of the thioamide and pivalate ester moieties, outlines potential degradation pathways, and establishes field-proven protocols for storage, handling, and stability assessment. The objective is to equip researchers and drug development professionals with the necessary knowledge to ensure the integrity and reproducibility of their work involving this compound.
Introduction and Molecular Profile
This compound is a synthetic intermediate whose utility lies in its distinct chemical functionalities. The thioamide group serves as a bioisostere for amides in medicinal chemistry, offering different hydrogen bonding capabilities and metabolic profiles[1]. The pivalate ester provides a bulky, lipophilic protecting group that is notably more resistant to chemical and enzymatic hydrolysis than less hindered esters[2]. The stability of this compound is paramount, as degradation can lead to the formation of impurities that may confound experimental results or introduce toxicity. This guide is built upon first-principle chemical knowledge to forecast stability challenges and prescribe effective mitigation strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Method |
|---|---|---|
| Molecular Formula | C₇H₁₃NO₂S | Calculated |
| Molecular Weight | 175.25 g/mol | Calculated |
| Appearance | Typically a solid at room temperature | Inferred from Pivalic Acid[2] |
| Purity (Typical) | ≥97% | Supplier Data[3] |
| Key Functional Groups | Thioamide, Pivalate Ester | Structural Analysis |
Core Stability Analysis: A Tale of Two Functional Groups
The stability of this compound is governed by the interplay between its two primary functional groups.
The Thioamide Moiety: Reactivity and Risks
Thioamides are structurally analogous to amides but exhibit key differences in reactivity. The carbon-sulfur double bond (C=S) is longer and weaker than a carbon-oxygen double bond (C=O), making the sulfur atom more polarizable and the carbon atom more electrophilic[1].
-
Hydrolytic Instability: While more stable than amides in acidic conditions, thioamides can be susceptible to hydrolysis, particularly under neutral or basic conditions, to yield the corresponding amide or carboxylic acid. For some thioamide-containing compounds, cleavage has been observed even during long-term storage[1].
-
Oxidative Sensitivity: The sulfur atom in the thioamide group is prone to oxidation, which can lead to a variety of byproducts. This necessitates protection from atmospheric oxygen, especially for long-term storage.
-
Hydrogen Bonding: Thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts, a critical consideration in biological assays and formulation[1].
The Pivalate Ester Linkage: Steric Hindrance as a Shield
The defining feature of the pivalate (trimethylacetyl) group is its bulky tert-butyl structure. This steric hindrance significantly protects the electrophilic carbonyl carbon from nucleophilic attack.
-
Resistance to Hydrolysis: Pivalate esters are exceptionally resistant to hydrolysis compared to less hindered esters like acetates or propionates[2]. This property is often exploited to create stable prodrugs or to protect alcohol groups during synthesis[2].
-
Conditions for Cleavage: Despite its stability, the pivalate ester is not inert. Hydrolysis can be induced under forcing conditions, such as with a strong base (e.g., saponification) or in the presence of certain enzymes. Critically for storage, prolonged exposure to moisture, even at neutral pH, can lead to slow hydrolysis over time, a process accelerated by elevated temperatures[4].
Potential Degradation Pathways
Based on the analysis of its functional groups, two primary degradation pathways are proposed for this compound. The presence of moisture is a critical catalyst for both pathways.
Caption: Potential degradation pathways for this compound.
-
Pathway 1 (Ester Hydrolysis): This is the most probable non-oxidative degradation route. Nucleophilic attack by a water molecule on the pivalate ester carbonyl carbon leads to cleavage of the ester bond, releasing pivalic acid and 2-amino-2-thioxoethanol.
-
Pathway 2 (Thioamide Hydrolysis): The thioamide can undergo hydrolysis to form the corresponding amide (pivaloyl glycinamide) and hydrogen sulfide. This process is generally slower than ester hydrolysis but can be a significant pathway under certain conditions.
Recommended Storage and Handling Protocols
To mitigate the degradation risks, a multi-faceted approach to storage and handling is required. The primary objectives are to rigorously exclude moisture, oxygen, and light, and to minimize thermal stress.
Table 2: Summary of Recommended Storage Conditions
| Condition | Short-Term Storage (≤ 4 weeks, frequent use) | Long-Term Archival Storage (> 4 weeks) | Rationale |
|---|---|---|---|
| Temperature | 2-8°C (Refrigerator) | -20°C to -80°C (Freezer) | Reduces rates of all chemical degradation pathways[5]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) backfill in container | Sealed under Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the thioamide and displaces moisture[4]. |
| Moisture | Store in a desiccator over a drying agent (e.g., Drierite®, molecular sieves) | Store in a desiccator within the freezer. Use high-quality vials with tight seals. | Moisture is the primary driver for hydrolysis of both the ester and thioamide moieties[4][6]. |
| Light | Store in an amber vial or wrap container in aluminum foil | Store in an amber vial inside a secondary opaque container | Protects against potential photolytic degradation, a common issue for organic molecules[5]. |
Handling Procedures
-
Equilibration: Before opening, always allow the container to warm to room temperature while inside a desiccator. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Environment: Whenever possible, handle the compound inside a glove box or glove bag with a dry, inert atmosphere.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood[7][8].
-
Avoid Incompatibilities: Store away from strong acids, strong bases, and oxidizing agents[9].
Experimental Protocol for Stability Assessment
To ensure the quality of a specific batch, particularly if it has been stored for an extended period, conducting a forced degradation or accelerated stability study is recommended. This protocol provides a self-validating system to assess the compound's integrity.
Workflow: Accelerated Stability Study via LC-MS
Caption: Experimental workflow for assessing the stability of this compound.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound (e.g., 10 mg/mL) in a dry, aprotic solvent like acetonitrile.
-
Aliquotting: Distribute the stock solution into multiple amber glass HPLC vials with septa caps to minimize freeze-thaw cycles and contamination.
-
Time Zero (T=0) Analysis: Immediately analyze one vial using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to establish the initial purity and identify any existing impurities.
-
Exposure to Stress Conditions: Store the remaining vials under the different conditions outlined in the workflow diagram above (Control, Thermal, Hydrolytic, Photolytic).
-
Time-Point Analysis: At designated time points (e.g., 1, 2, and 4 weeks), remove one vial from each condition. Allow it to equilibrate to room temperature.
-
LC-MS Analysis: Analyze the sample using the same LC-MS method as the T=0 sample.
-
Data Interpretation: Compare the chromatograms from the stressed samples to the T=0 and control samples.
-
Calculate the percentage of the parent compound remaining.
-
Identify and quantify major degradation products by their mass-to-charge ratio (m/z) and relative peak area. This can confirm the degradation pathways proposed in Section 3.
-
Conclusion
While this compound benefits from the inherent stability of its pivalate ester group, its thioamide moiety introduces a vulnerability to hydrolysis and oxidation. The integrity of this compound during storage is critically dependent on the stringent exclusion of moisture, oxygen, and light . Long-term archival storage should be at -20°C or below, under an inert atmosphere, and in a desiccated environment. For researchers and drug developers, implementing these protocols and performing periodic stability checks using methods like LC-MS will ensure the reliability of experimental data and the overall quality of their scientific endeavors.
References
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Wojtowicz-Krawiec, A., & Krawiec, M. (2022). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules, 27(19), 6583. Available at: [Link]
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Gali-Muhtasib, H. U., et al. (1999). Thioamides: Synthesis, Stability, and Immunological Activities of Thioanalogues of Imreg. Journal of Medicinal Chemistry, 42(11), 2046–2052. Available at: [Link]
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MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]
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Taylor & Francis. (n.d.). Thioamide – Knowledge and References. Retrieved from [Link]
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University of California, Santa Barbara - Environmental Health & Safety. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]
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Karaman, R. (2015). Answer to "Any advice about the stability of ester and carbamate containing compounds?". ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]
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An In-depth Technical Guide to 2-Amino-2-thioxoethyl Pivalate
This guide provides a comprehensive technical overview of 2-Amino-2-thioxoethyl pivalate (CAS Number: 175204-79-2), a molecule possessing significant potential in synthetic and medicinal chemistry. While specific literature on this compound is nascent, this document synthesizes foundational chemical principles and data from related structural motifs to offer researchers, scientists, and drug development professionals a robust framework for its utilization. We will delve into its physicochemical properties, propose a logical synthetic pathway, explore its anticipated reactivity, and discuss its promising applications, particularly as a precursor for bioactive heterocyclic compounds.
Core Molecular Attributes
This compound is a bifunctional organic molecule that incorporates a primary thioamide and a pivalate ester. This unique combination of a nucleophilic thioamide and a sterically hindered ester group suggests its utility as a versatile building block in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing reaction conditions, purification strategies, and for understanding its potential pharmacokinetic profile.
| Property | Value |
| CAS Number | 175204-79-2 |
| Molecular Formula | C₇H₁₃NO₂S |
| Molecular Weight | 175.25 g/mol |
| IUPAC Name | (2-amino-2-sulfanylideneethyl) 2,2-dimethylpropanoate |
| Melting Point | 78-80 °C |
| Boiling Point (Predicted) | 251.6 ± 42.0 °C |
| SMILES | CC(C)(C)C(=O)OCC(N)=S |
| InChIKey | COULAOZTCJTHOX-UHFFFAOYSA-N |
Synthesis and Plausible Synthetic Pathway
Proposed Synthetic Workflow
The proposed synthesis involves the esterification of 2-chloroacetamide followed by thionation of the resulting amide.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Chloro-N-(pivaloyl)acetamide
-
To a solution of 2-chloroacetamide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add pyridine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude intermediate, which can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the 2-chloro-N-(pivaloyl)acetamide intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add Lawesson's reagent (0.5 eq) to the solution under an inert atmosphere.
-
Reflux the reaction mixture for 4-6 hours, monitoring the conversion by TLC.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Reactivity and Mechanistic Considerations
The reactivity of this compound is governed by its two primary functional groups: the thioamide and the pivalate ester.
Thioamide Reactivity: A Gateway to Heterocycles
The thioamide functionality is a versatile precursor for the synthesis of various sulfur and nitrogen-containing heterocycles.[1][2] One of the most significant reactions of primary thioamides is their condensation with α-haloketones to form 2-aminothiazoles, a privileged scaffold in medicinal chemistry.[3][4]
Caption: Hantzsch thiazole synthesis using this compound.
This reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by intramolecular cyclization and dehydration to afford the thiazole ring. The pivalate ester moiety is expected to be stable under these conditions, yielding a thiazole with a pivaloyloxymethyl substituent at the 2-position.
Pivalate Ester Stability and Hydrolysis
The pivalate group is a sterically hindered ester known for its relative stability towards hydrolysis compared to less hindered esters.[5] This stability can be advantageous in multi-step syntheses where the ester needs to be preserved while other functional groups are manipulated.
However, under more forcing acidic or basic conditions, the pivalate ester can be hydrolyzed to the corresponding alcohol. The rate of hydrolysis is generally slow at neutral pH but can be accelerated under strongly acidic or basic conditions.[6][7][8]
Caption: Hydrolysis of this compound.
Applications in Drug Discovery and Development
The structural features of this compound suggest several potential applications in the field of drug discovery.
Precursor for Bioactive 2-Aminothiazoles
The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] As a readily available precursor to 2-pivaloyloxymethyl-substituted aminothiazoles, the title compound offers a direct route to novel derivatives for screening and lead optimization.
Potential as a Prodrug Moiety
Thioamides are known to act as prodrugs, often undergoing enzymatic activation in vivo to release the active pharmacophore.[9][10][11][12] For instance, the antitubercular drug ethionamide is a thioamide-containing prodrug.[9][11][12] The thioamide group in this compound could potentially be designed to undergo bioactivation.
Furthermore, the pivalate ester can also function as a prodrug moiety, being cleaved by esterases to release a hydroxyl-containing active drug. This strategy is often employed to improve the bioavailability of polar drugs. The combination of both a thioamide and a pivalate ester in one molecule presents intriguing possibilities for dual-action or targeted drug delivery systems.
Modulator of Biological Pathways
Thioamide-containing compounds have been shown to exhibit a diverse range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[10] The incorporation of a thioamide can lead to enhanced biological activity compared to the corresponding amide analogues.[9] The title compound could serve as a lead structure for the development of novel therapeutic agents targeting various disease pathways.
Conclusion
This compound is a promising, yet underexplored, chemical entity with significant potential for applications in organic synthesis and medicinal chemistry. Its bifunctional nature allows for a range of chemical transformations, most notably the synthesis of substituted 2-aminothiazoles. The inherent properties of the thioamide and pivalate ester groups also suggest its potential utility in prodrug design. This guide provides a foundational understanding of this molecule, offering a springboard for future research and development endeavors. Further experimental validation of the proposed synthesis and reactivity is warranted to fully unlock the potential of this versatile building block.
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Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC. [Link]
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Unlocking the potential of the thioamide group in drug design and development. Taylor & Francis Online. [Link]
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Convergent Multicomponent Assembly of 2-Acyloxymethyl Thiazoles. Request PDF. [Link]
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Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. [Link]
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Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
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An In-depth Technical Guide to 2-Amino-2-thioxoethyl pivalate: Synthesis, Properties, and Potential in Drug Discovery
Introduction
In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of new therapeutic agents. 2-Amino-2-thioxoethyl pivalate is a compound that, while not extensively documented in historical literature, presents a fascinating case study at the intersection of bioisosterism and prodrug design. Its structure, featuring a primary thioamide and a pivalate ester, suggests a rich potential for applications in drug development, from enhancing pharmacokinetic profiles to exhibiting intrinsic pharmacological activity. This guide provides a comprehensive technical overview of this compound, including a plausible synthetic route, analysis of its physicochemical properties, and a forward-looking perspective on its potential applications for researchers, scientists, and drug development professionals.
Proposed Synthesis of this compound
Given the absence of a standardized published synthesis for this compound, a logical and efficient two-step synthetic pathway is proposed, leveraging well-established methodologies in organic chemistry. The synthesis commences with the conversion of a nitrile to a primary thioamide, followed by esterification to introduce the pivalate group.
Step 1: Synthesis of 2-Amino-2-thioxoacetamide (Thiooxalamide)
The initial step involves the synthesis of a primary thioamide from a nitrile precursor. A common and effective method for this transformation is the reaction of a nitrile with a source of hydrogen sulfide.[1][2]
Experimental Protocol:
-
To a solution of 2-cyanoacetamide (1.0 eq) in a suitable solvent such as a mixture of methanol and water, add an anion-exchange resin in its hydrosulfide form (SH⁻).[1]
-
Bubble hydrogen sulfide gas through the stirred suspension at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the resin and concentrate the filtrate under reduced pressure to yield 2-amino-2-thioxoacetamide.
Causality of Experimental Choices: The use of an anion-exchange resin as a catalyst provides a mild and controlled reaction environment, often leading to high yields of the primary thioamide with a simple work-up procedure.[1] This method is preferable to harsher conditions that might employ high pressure or temperature.
Step 2: Esterification to Yield this compound
The second step is the esterification of the hydroxyl group of a suitable starting material with pivalic acid or a derivative. Assuming an alternative starting material, 2-hydroxy-thioacetamide, the pivalate ester can be formed. A more direct route from a precursor like 2-chloro-thioacetamide would involve nucleophilic substitution by pivalate. However, for the purpose of this guide, we will consider the esterification of a hydroxyl-containing precursor.
Experimental Protocol:
-
Dissolve the hydroxyl-containing thioacetamide precursor (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM).
-
Add pivaloyl chloride (1.2 eq) and a non-nucleophilic base, such as pyridine or triethylamine (1.5 eq), to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Causality of Experimental Choices: Pivaloyl chloride is a common and reactive agent for introducing the sterically hindered pivaloyl group.[3] The use of a non-nucleophilic base is crucial to neutralize the hydrochloric acid generated during the reaction without competing in the esterification. The sterically bulky pivalate group can enhance the stability of the molecule.[3]
Caption: Prodrug activation of this compound.
This strategy could be particularly useful for delivering thioamide drugs that have poor oral bioavailability. The pivalate prodrug approach has been successfully used for various therapeutic agents. [4][5]However, it is important to consider that the release of pivalic acid can have metabolic consequences, such as carnitine depletion with long-term, high-dose administration. [6]
Conclusion and Future Directions
While the discovery and history of this compound are not well-documented, a thorough analysis of its chemical structure provides a strong foundation for exploring its potential in drug development. The proposed synthesis is feasible and based on established chemical principles. The combination of a thioamide pharmacophore and a pivalate prodrug moiety makes this compound a compelling candidate for further investigation.
Future research should focus on:
-
Synthesis and Characterization: The first step would be to synthesize and fully characterize this compound to confirm its structure and properties.
-
Biological Evaluation: Screening the compound for various biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects, would be a logical next step.
-
Prodrug Kinetics: Investigating the hydrolysis of the pivalate ester in vitro and in vivo would be crucial to validate its potential as a prodrug.
References
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- Taylor, E. C., & Zoltewicz, J. A. (1960). A New General Synthesis of Thioamides from Nitriles. Journal of the American Chemical Society, 82(11), 2656-2657.
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- Carducci, M. A., Gilbert, J., Bowling, M. K., Noe, D., Eisenberger, M. A., Sinibaldi, V., ... & Donehower, R. C. (2001). A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies. Clinical Cancer Research, 7(11), 3047-3055.
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A Comprehensive Guide to the Theoretical Investigation of 2-Amino-2-thioxoethyl pivalate
Abstract
This whitepaper provides a detailed theoretical framework for the computational analysis of 2-Amino-2-thioxoethyl pivalate, a molecule combining the functionalities of a thioamide and a pivalate ester. While experimental data on this specific compound is limited, its constituent functional groups are of significant interest in organic synthesis and medicinal chemistry.[1][2][3] This guide outlines a robust, first-principles approach using Density Functional Theory (DFT) to predict its structural, spectroscopic, and electronic properties. We detail the rationale behind methodological choices, from functional and basis set selection to the specific protocols for geometry optimization, vibrational analysis, and NMR chemical shift prediction. This document serves as a comprehensive protocol for researchers aiming to computationally characterize novel or understudied organic molecules, ensuring accuracy, reproducibility, and a deep understanding of their fundamental chemical nature.
Introduction: Rationale and Objectives
This compound is an intriguing molecular scaffold. The thioamide group (–C(S)NH₂) is a critical bioisostere of the amide bond, found in various natural products and pharmacologically active compounds.[4] Its electronic and structural properties differ significantly from amides, offering unique opportunities for drug design.[4] The pivalate ester group, characterized by a bulky tert-butyl moiety, can enhance stability and influence molecular conformation.[5][6]
A thorough theoretical investigation provides invaluable data that can precede or supplement experimental work. Computational methods allow us to:
-
Determine the most stable three-dimensional structure(s) of the molecule.
-
Predict key spectroscopic signatures (IR, Raman, NMR) to aid in experimental characterization.[7][8]
-
Understand the electronic structure, including frontier molecular orbitals, which governs reactivity.
-
Explore the molecule's potential energy surface to understand conformational dynamics.
This guide establishes a complete computational workflow designed to achieve these objectives with a high degree of confidence.
Part 1: Molecular Structure and Conformational Landscape
The initial step in any theoretical analysis is to determine the molecule's equilibrium geometry. This compound possesses several rotatable bonds, suggesting the existence of multiple conformers. Identifying the global minimum energy structure is paramount, as all subsequent property calculations depend on it.
Molecular Representation
The fundamental structure of this compound is depicted below. The key atoms are numbered for clarity in subsequent discussions of geometrical parameters and spectroscopic assignments.
Caption: Ball-and-stick representation of this compound.
Part 2: Quantum Chemical Methodology
The reliability of computational predictions is entirely dependent on the chosen methodology. Our approach is grounded in Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for organic molecules.[9][10]
Selection of DFT Functional and Basis Set
Expertise & Causality:
-
DFT Functional: For molecules containing sulfur, standard functionals may sometimes be inadequate. While B3LYP is a robust and widely used hybrid functional, studies have shown that meta-GGA functionals like M06-2X or dispersion-corrected functionals such as B3LYP-D3(BJ) often provide more accurate results for energies and geometries, especially when non-covalent interactions are at play.[11] Given the potential for intramolecular interactions in our target molecule, we select M06-2X for its broad applicability and superior handling of main-group thermochemistry and kinetics.
-
Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals.[12] A minimal basis set would be insufficient for accurate predictions. Pople-style basis sets like 6-311+G(d,p) represent a high standard for organic molecules.[13]
-
6-311: A triple-zeta valence basis set, providing flexibility for valence electrons.
-
+: Adds diffuse functions, which are crucial for accurately describing lone pairs and anions, relevant for the sulfur and oxygen atoms.
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron density distribution, which is essential for describing chemical bonds accurately.
-
This combination of M06-2X/6-311+G(d,p) is expected to yield highly reliable results for the properties of interest.[14][15]
Step-by-Step Computational Workflow
The protocol described here is a self-validating system. Each step confirms the success of the previous one before proceeding.
Protocol 1: Geometry Optimization and Vibrational Analysis
-
Input Structure Generation: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a full geometry optimization without constraints using the M06-2X functional and 6-311+G(d,p) basis set. This calculation will find the nearest local or global minimum on the potential energy surface.
-
Vibrational Frequency Calculation: Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (M06-2X/6-311+G(d,p)).
-
Trustworthiness Check: This step is critical for validation. A true minimum energy structure will have zero imaginary frequencies. If any imaginary frequencies are found, it indicates the structure is a transition state or a saddle point, requiring further optimization (e.g., by distorting the geometry along the imaginary mode and re-running the optimization).
-
-
Zero-Point Energy (ZPE) Correction: The output of the frequency calculation provides the ZPE, which should be added to the electronic energy to obtain the final, physically meaningful energy of the molecule.
Caption: Workflow for geometry optimization and validation.
Part 3: Predicted Properties and Spectroscopic Signatures
With a validated minimum energy structure, we can now calculate a range of properties that are directly comparable to experimental data.
Geometrical Parameters
The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. This data is fundamental for understanding the molecule's shape and steric interactions.
Table 1: Predicted Key Geometrical Parameters for this compound (M06-2X/6-311+G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C=S | ~1.65 Å |
| C-N | ~1.35 Å | |
| C-C (thioacyl) | ~1.52 Å | |
| O-C (ester) | ~1.36 Å | |
| C=O (ester) | ~1.21 Å | |
| Bond Angles | N-C-S | ~125° |
| C-C-O (ester link) | ~109° | |
| Dihedral Angle | N-C-C-O | ~175° (anti-periplanar) |
Note: These are representative expected values based on calculations of similar functional groups. Actual calculated values should be inserted here.
Vibrational Spectroscopy (IR & Raman)
The frequency calculation not only validates the geometry but also predicts the vibrational spectrum.[16][17] Each calculated frequency corresponds to a specific normal mode of vibration (e.g., stretching, bending). This is invaluable for interpreting experimental IR and Raman spectra.[7][8]
Table 2: Predicted Prominent Vibrational Frequencies and Assignments
| Predicted Freq. (cm⁻¹) | Intensity (IR) | Assignment |
| ~3400-3500 | Medium | N-H asymmetric & symmetric stretching |
| ~2900-3000 | Medium | C-H stretching (alkyl groups) |
| ~1730 | Strong | C=O stretching (pivalate ester) |
| ~1500-1550 | Strong | N-H bending / C-N stretching |
| ~1200-1300 | Strong | C-O stretching (ester) |
| ~1000-1100 | Medium-Strong | C=S stretching (Thioamide I band) |
Causality: The C=S stretch appears at a much lower frequency than a typical C=O stretch (~1700 cm⁻¹) due to the larger mass of the sulfur atom and the lower bond order. This is a key diagnostic peak for thioamides.
NMR Spectroscopy
Predicting NMR chemical shifts is a powerful tool for structure elucidation.[18][19] The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable chemical shift calculations.[20][21]
Protocol 2: GIAO NMR Chemical Shift Calculation
-
Reference Calculation: Perform a GIAO NMR calculation on a reference compound, typically Tetramethylsilane (TMS), using the exact same level of theory (M06-2X/6-311+G(d,p)) and methodology.
-
Target Molecule Calculation: Perform a GIAO NMR calculation on the optimized geometry of this compound.
-
Chemical Shift Prediction: The software outputs absolute shielding values (σ). The chemical shift (δ) is calculated relative to the reference:
-
δ_sample = σ_ref - σ_sample
-
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) relative to TMS
| Atom | Type | Predicted ¹³C Shift (δ) |
| C=S | Thioamide Carbonyl | ~190-200 |
| C=O | Pivalate Carbonyl | ~175-180 |
| CH₂ | Methylene | ~40-50 |
| C(CH₃)₃ | Quaternary Carbon | ~35-45 |
| C(CH₃)₃ | Methyl Carbons | ~25-30 |
| Atom | Type | Predicted ¹H Shift (δ) |
| NH₂ | Amide Protons | ~7.5-8.5 |
| CH₂ | Methylene Protons | ~3.5-4.5 |
| C(CH₃)₃ | Methyl Protons | ~1.2-1.4 |
Expertise: The thioamide carbonyl carbon (C=S) is expected to be significantly downfield in the ¹³C NMR spectrum compared to a typical amide or ester carbonyl, providing a clear experimental marker.
Conclusion
This guide has established a comprehensive and scientifically rigorous framework for the theoretical characterization of this compound. By employing Density Functional Theory with the M06-2X functional and the 6-311+G(d,p) basis set, researchers can reliably predict the molecule's geometry, vibrational spectra (IR/Raman), and NMR chemical shifts. The self-validating workflow, beginning with a confirmed minimum energy structure, ensures the trustworthiness of all subsequent property calculations. The insights gained from this computational protocol can accelerate research by providing a detailed portrait of the molecule's fundamental properties, guiding experimental synthesis and characterization efforts in drug development and materials science.
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An In-depth Technical Guide on the Potential Reactivity of the Thioamide Group in 2-Amino-2-thioxoethyl pivalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thioamide functional group, an intriguing isostere of the amide bond, has garnered substantial interest in medicinal chemistry and drug development.[1][2][3] Its unique physicochemical properties impart distinct reactivity profiles compared to its amide counterpart, offering both opportunities and challenges in synthetic chemistry and drug design.[1][4] This technical guide provides a comprehensive analysis of the potential reactivity of the thioamide group, with a specific focus on the molecule 2-Amino-2-thioxoethyl pivalate. We will explore the electronic nature of the thioamide bond, its susceptibility to electrophilic and nucleophilic attack, and its propensity for various chemical transformations including S-alkylation, N-acylation, hydrolysis, oxidation, reduction, and cyclization reactions. The influence of the adjacent pivaloyl group on this reactivity will also be a key point of discussion. This document aims to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutics incorporating the thioamide moiety.
Introduction: The Thioamide Functional Group - A Bioisostere of Critical Importance
The strategic replacement of an amide with a thioamide has become a powerful tool in medicinal chemistry.[2][5] Thioamides are considered close isosteres of amides, sharing similar geometries and electronic properties.[1][2] However, the substitution of the oxygen atom with the larger, more polarizable sulfur atom introduces significant changes in reactivity and biological properties.[1][2]
Key distinctions between amides and thioamides include:
-
Bond Length: The C=S bond in thioamides is longer than the C=O bond in amides.[1][2]
-
Hydrogen Bonding: Thioamides are stronger hydrogen bond donors but weaker acceptors compared to amides.[1][4]
-
Reactivity: Thioamides are generally more reactive towards both electrophiles and nucleophiles than amides.[4][6]
-
Physicochemical Properties: The presence of sulfur often increases lipophilicity, which can impact membrane permeability and bioavailability.[1][2]
These differences have been exploited to enhance the stability of peptides against proteolysis, modulate receptor binding affinity, and develop prodrugs.[1][2][5] The thioamide moiety is present in several clinically approved drugs, such as the antitubercular agents ethionamide and prothionamide.[1][5]
This guide will specifically examine the reactivity of this compound, a molecule that combines the reactive thioamide core with a sterically demanding pivaloyl group. Understanding the interplay between these two functionalities is crucial for predicting and controlling its chemical behavior.
Electronic Structure and Intrinsic Reactivity of the Thioamide Group
The reactivity of the thioamide group is a direct consequence of its electronic structure. Similar to amides, thioamides exist as a resonance hybrid of two main contributing forms. The increased polarizability of sulfur enhances the contribution of the dipolar resonance structure, leading to a more nucleophilic sulfur atom and a more electrophilic carbon atom compared to the corresponding amide.
dot graph G { layout=neato; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#5F6368"];
} } Caption: Resonance delocalization in the thioamide functional group.
This electronic distribution dictates the primary sites of reactivity:
-
The Sulfur Atom (Soft Nucleophile): The sulfur atom is the primary site for attack by soft electrophiles, such as alkyl halides.
-
The Nitrogen Atom (Hard Nucleophile): The nitrogen atom, while less nucleophilic than in an amine due to resonance, can still react with hard electrophiles, particularly after deprotonation.[6]
-
The Carbon Atom (Electrophile): The thiocarbonyl carbon is susceptible to attack by nucleophiles.
-
α-Protons: The protons on the carbon adjacent to the thiocarbonyl group exhibit increased acidity compared to their amide counterparts, facilitating enolate formation and subsequent reactions.[6]
Key Reaction Pathways for this compound
The presence of both a primary thioamide and a pivalate ester in this compound suggests a rich and varied reactivity profile. The bulky pivaloyl group can exert significant steric hindrance, potentially influencing the regioselectivity of certain reactions.
S-Alkylation: A Facile Pathway to Thioimidates
One of the most characteristic reactions of thioamides is their facile S-alkylation with electrophiles like alkyl halides.[7] This reaction proceeds through the nucleophilic attack of the sulfur atom on the electrophile, forming a thioimidate salt, which can then be deprotonated to yield the neutral thioimidate.
dot graph G { layout=neato; node [shape=plaintext, margin=0, fontcolor="#202124"]; edge [color="#5F6368"];
} } Caption: General scheme for the S-alkylation of a thioamide.
Experimental Protocol: General Procedure for S-Alkylation of a Thioamide
-
Dissolution: Dissolve the thioamide (1 equivalent) in a suitable aprotic solvent such as acetone, acetonitrile, or THF.
-
Addition of Electrophile: Add the alkylating agent (e.g., methyl iodide, benzyl bromide; 1-1.2 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often rapid.
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
For this compound, S-alkylation would yield the corresponding S-alkylated thioimidate ester. The pivaloyl group is expected to be stable under these conditions.
N-Acylation: Modifying the Amine Moiety
While the sulfur atom is the more nucleophilic center, N-acylation of primary and secondary thioamides is also possible, often requiring activation of the thioamide or the acylating agent.[8] Direct acylation can be challenging due to the competing S-acylation. However, methods involving N-tert-butoxycarbonyl (N-Boc) activation have been developed to achieve chemoselective N-acylation.[9]
Experimental Protocol: N-Boc Activation for Subsequent N-Acylation
This protocol is based on the principle of ground-state destabilization of the thioamide bond.[9]
-
N-Boc Protection: Treat the primary thioamide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP in a suitable solvent (e.g., dichloromethane) to form the N-Boc protected thioamide.[9]
-
Acylation: The resulting N-Boc thioamide can then be reacted with an acylating agent (e.g., an acid chloride or anhydride) in the presence of a non-nucleophilic base.
-
Deprotection: The Boc group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the N-acylated thioamide.
The bulky pivaloyl group in this compound might sterically hinder the approach of the acylating agent to the nitrogen atom.
Hydrolysis: Conversion to the Corresponding Amide
Thioamides can be hydrolyzed to their corresponding amides, although they are generally more resistant to hydrolysis than amides under neutral or basic conditions.[9][10] This transformation is often facilitated by the presence of soft metal salts, such as those of mercury(II) or silver(I), which coordinate to the sulfur atom and activate the thiocarbonyl carbon for nucleophilic attack by water.[7][11] Acid-catalyzed hydrolysis is also a viable method.[12]
Experimental Protocol: Metal-Assisted Hydrolysis of a Thioamide
-
Reagent Preparation: Prepare a solution of the thioamide in a mixture of an organic solvent (e.g., acetonitrile or THF) and water.
-
Addition of Metal Salt: Add a stoichiometric amount of a soft metal salt, such as silver nitrate or mercury(II) acetate, to the solution.[7]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the metal sulfide precipitate is filtered off, and the organic product is extracted into a suitable solvent. The crude amide can then be purified.
The ester functionality of the pivaloyl group in this compound could also be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. Careful control of the reaction pH is therefore crucial to achieve selective thioamide hydrolysis.
Oxidation: Formation of Amides or Other Sulfur-Containing Species
The oxidation of thioamides can lead to a variety of products depending on the oxidant and reaction conditions.[13] Mild oxidation, for instance with hydrogen peroxide, can initially form a thioamide S-oxide.[14] These intermediates are often unstable and can undergo further reactions. More vigorous oxidation can lead to the formation of the corresponding amide.[13]
dot graph G { layout=neato; node [shape=plaintext, margin=0, fontcolor="#202124"]; edge [color="#5F6368"];
} } Caption: Stepwise oxidation of a thioamide.
Experimental Protocol: Oxidation of a Thioamide to an Amide
-
Dissolution: Dissolve the thioamide in a suitable solvent, such as a mixture of dichloromethane and water.
-
Addition of Oxidant: Add an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise to the solution at 0 °C.
-
Reaction Control: Maintain the temperature and monitor the reaction progress.
-
Quenching and Work-up: Once the reaction is complete, quench any excess oxidant (e.g., with a solution of sodium thiosulfate). Extract the product into an organic solvent, wash, dry, and concentrate. Purify the resulting amide by standard methods.
The pivaloyl group is generally stable to oxidative conditions that are typically used for thioamide to amide conversion.[15]
Reduction: Synthesis of Amines
Thioamides can be reduced to the corresponding amines.[16] A classic method involves the use of Raney nickel, although this requires stoichiometric amounts of the reagent due to poisoning by sulfur.[7][17] Other reducing agents, such as lithium aluminum hydride or samarium(II) iodide, can also be employed.[16]
Experimental Protocol: Reduction of a Thioamide with Raney Nickel
-
Reagent Preparation: Prepare a slurry of activated Raney nickel in a suitable solvent, typically ethanol.
-
Reaction Setup: Add the thioamide to the Raney nickel slurry.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor for the consumption of the starting material.
-
Work-up: After the reaction is complete, carefully filter the Raney nickel (caution: it can be pyrophoric) and concentrate the filtrate to obtain the crude amine. Purification can be achieved by distillation or chromatography.
The pivalate ester in this compound is also susceptible to reduction by strong reducing agents like lithium aluminum hydride. Therefore, a chemoselective reduction method would be necessary to preserve the ester functionality.
Cyclization Reactions: A Gateway to Heterocycles
The thioamide functionality is a versatile precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles.[18] These reactions often involve the reaction of the thioamide with a bifunctional electrophile. For example, reaction with α-haloketones can lead to the formation of thiazoles. Photocatalytic oxidative cyclization of thioamides can also be used to synthesize thiadiazoles.[19][20]
dot graph G { layout=neato; node [shape=plaintext, margin=0, fontcolor="#202124"]; edge [color="#5F6368"];
} } Caption: General scheme for the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of a Thiazole from a Thioamide
-
Reaction Mixture: Combine the thioamide (1 equivalent) and an α-haloketone (1 equivalent) in a solvent such as ethanol or dioxane.
-
Heating: Heat the mixture to reflux.
-
Monitoring: Follow the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture and isolate the product. This may involve precipitation of the thiazole salt, which can then be neutralized and purified.
The specific structure of this compound does not lend itself directly to intramolecular cyclization without the introduction of another reactive moiety. However, it can serve as a key building block in intermolecular cyclization reactions to form complex heterocyclic systems.
The Influence of the Pivaloyl Group
The pivaloyl (tert-butylcarbonyl) group is a bulky ester group that is expected to influence the reactivity of the adjacent thioamide in this compound primarily through steric effects.
-
Steric Hindrance: The large size of the pivaloyl group can hinder the approach of reagents to the thioamide nitrogen and the thiocarbonyl carbon.[15] This could potentially slow down reactions at these sites or favor reactions at the less hindered sulfur atom.
-
Protecting Group Stability: The pivaloyl group is known for its stability under a range of conditions, including acidic and oxidative environments.[15] However, it can be cleaved under strongly basic or reductive conditions.[21][22][23] This stability profile must be considered when designing multi-step synthetic sequences.
Summary of Potential Reactivity
The following table summarizes the key potential reactions of the thioamide group in this compound and the likely fate of the pivaloyl group under those conditions.
| Reaction | Reagents | Product Type | Pivaloyl Group Stability |
| S-Alkylation | Alkyl halides | Thioimidate | Stable |
| N-Acylation | Acyl halides (with activation) | N-Acyl thioamide | Stable |
| Hydrolysis | H₂O, H⁺ or metal salts | Amide | Potentially labile under strong acid/base |
| Oxidation | m-CPBA, H₂O₂ | Amide | Stable |
| Reduction | Raney Ni, LiAlH₄ | Amine | Labile with strong reducing agents |
| Cyclization | Bifunctional electrophiles | Heterocycle | Generally stable |
Conclusion
This compound is a molecule with a rich and versatile chemical reactivity profile, primarily dictated by the thioamide functional group. Its sulfur atom is a soft nucleophile, readily undergoing S-alkylation, while the thiocarbonyl carbon is susceptible to nucleophilic attack, leading to hydrolysis or other substitution reactions. The nitrogen atom can also participate in reactions such as acylation, albeit often requiring specific activation. The thioamide moiety can be oxidized to an amide or reduced to an amine, and it serves as a valuable precursor for the synthesis of heterocyclic compounds. The adjacent pivaloyl group, while generally robust, can influence the reactivity through steric hindrance and has its own set of conditions under which it is labile. A thorough understanding of these potential reaction pathways is essential for any researcher or drug development professional seeking to utilize this and similar thioamide-containing building blocks in the synthesis of novel and complex molecular architectures.
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A Technical Guide to the Strategic Role of the Pivalate Group in 2-Amino-2-thioxoethyl Pivalate
Abstract
This technical guide provides an in-depth analysis of the multifaceted role of the pivalate group in the chemical structure and reactivity of 2-Amino-2-thioxoethyl pivalate (CAS No. 175204-79-2). While literature dedicated exclusively to this molecule is limited, a comprehensive understanding can be constructed by examining the well-established principles of its constituent functional groups: the thioamide and the pivaloyl (Piv) ester. The pivalate group is not a passive component; it serves as a strategic cornerstone that imparts stability, modulates physicochemical properties, and directs the synthetic utility of the entire molecule. This guide will dissect its function through the pillars of steric influence, electronic effects, and its role as a robust protecting group, offering valuable insights for researchers in organic synthesis and drug development.
Introduction: Unpacking the Structure
This compound is a unique bifunctional molecule featuring a reactive thioamide group (-C(=S)NH2) and a sterically demanding pivalate ester. Thioamides are crucial building blocks in medicinal chemistry, valued as amide bioisosteres that can enhance biological activity, improve pharmacokinetic profiles, and serve as precursors for heterocyclic synthesis.[1][2][3][4] However, the reactivity of adjacent functional groups can complicate their synthesis and application.
The incorporation of a pivaloyl group introduces the bulky and robust tert-butyl moiety. The pivaloyl group is a well-established protecting group for alcohols in multi-step organic synthesis, prized for its high stability across a wide range of reaction conditions under which other esters might be cleaved.[5][6][7] In this compound, its role transcends simple protection, creating a stable, versatile, and synthetically valuable intermediate.
Caption: Structure of this compound.
The Core Directive: The Pivalate Group as a Strategic Tool
The pivalate group's influence is best understood by dissecting its primary functions: providing steric protection, modulating physical properties, and controlling chemical reactivity.
Steric Shielding and Enhanced Stability
The most significant contribution of the pivalate group is steric hindrance arising from its quaternary tert-butyl carbon.[8] This steric bulk acts as a shield, physically obstructing reagents from attacking the ester carbonyl and the adjacent methylene (-CH2-) bridge.
-
Protection from Hydrolysis: Pivalate esters are substantially more resistant to both acidic and basic hydrolysis compared to acetate or benzoate esters.[5] This robustness ensures the integrity of the molecule during subsequent synthetic transformations that may involve nucleophiles or changing pH conditions.
-
Prevention of Side Reactions: The likely precursor, 2-hydroxythioacetamide, would be prone to self-condensation or cyclization. By protecting the hydroxyl group as a pivalate ester, these undesirable pathways are inhibited, allowing for the isolation and storage of a stable synthetic building block.
Caption: Steric shielding by the pivalate group.
Modulation of Physicochemical Properties
The introduction of the lipophilic tert-butyl group dramatically alters the molecule's physical characteristics, which is a critical consideration for practical lab work and process development.
| Property | Unprotected Precursor (Hypothetical) | This compound | Rationale for Change |
| Solubility | Likely soluble in polar solvents (water, methanol). | Increased solubility in nonpolar organic solvents (DCM, THF, ethyl acetate). | The large, nonpolar tert-butyl group increases the overall lipophilicity of the molecule. |
| Crystallinity | Likely a low-melting solid or oil; difficult to crystallize. | Likely a stable, crystalline solid with a defined melting point. | The rigid, bulky pivalate group can promote efficient packing in a crystal lattice, aiding purification. |
| Handling | Potential for instability, decomposition on storage. | High stability, suitable for long-term storage. | Steric hindrance prevents degradation pathways, as previously discussed. |
| Purification | Difficult to purify via chromatography due to polarity/instability. | Amenable to standard purification techniques like column chromatography and recrystallization.[9] | The modified solubility and increased stability make it compatible with common purification methods. |
Directing Chemical Reactivity
By protecting the more reactive sites of the molecule (the ester and adjacent methylene), the pivalate group effectively channels the reactivity towards the thioamide moiety. The thioamide group is a versatile handle for a variety of transformations:
-
Alkylation: The sulfur atom can be selectively alkylated to form thioimidate esters, which are themselves useful intermediates.
-
Cyclization Reactions: The thioamide is a key precursor for the synthesis of nitrogen- and sulfur-containing heterocycles. For instance, it can readily react with α-haloketones in a Hantzsch-type synthesis to form highly substituted 2-aminothiazoles, a scaffold prevalent in many biologically active compounds.[10][11]
The pivalate group ensures that these reactions proceed cleanly at the thioamide without competing reactions at the other end of the molecule.
Experimental Protocols: Synthesis and Deprotection
Illustrative Synthesis Protocol
This protocol describes the esterification of a generic substrate R-OH with pivaloyl chloride.
Objective: To protect a primary alcohol using pivaloyl chloride.
Materials:
-
Substrate (R-CH₂OH): 1.0 eq
-
Pivaloyl Chloride (PvCl): 1.2 eq
-
Pyridine or Triethylamine (Et₃N): 1.5 eq
-
Dichloromethane (DCM), anhydrous
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve the substrate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (Pyridine or Et₃N, 1.5 eq) to the solution and stir for 5 minutes.
-
Add pivaloyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure pivalate ester.
Caption: General workflow for pivalate ester synthesis.
Deprotection
The pivalate group, while robust, can be removed when necessary. A common method involves basic hydrolysis, although this requires more forcing conditions than for a simple acetate.[9][12]
-
Method: Treatment with a strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a protic solvent such as methanol or water, often with heating.
-
Alternative: Reductive cleavage using agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can also be effective.[7]
Conclusion
The pivalate group in this compound is a quintessential example of strategic functional group manipulation in organic synthesis. It is not merely an inert spectator but an active participant that confers significant advantages. By providing robust steric protection, it enhances the molecule's stability and prevents unwanted side reactions. Its bulky, lipophilic nature fundamentally improves the compound's physicochemical properties, simplifying handling and purification. Most importantly, it directs reactivity toward the synthetically versatile thioamide moiety, positioning the molecule as a valuable and stable intermediate for the construction of complex heterocyclic scaffolds relevant to pharmaceutical and materials science. Understanding the deliberate choice of the pivalate group provides researchers with a deeper appreciation for the principles of protecting group chemistry and rational molecular design.
References
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Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Bi(OTf)3 as a Mild and Efficient Catalyst for Acylations of Alcohols with Various Acylating Reagents. The Journal of Organic Chemistry, 66(26), 8926–8934. Available from: [Link]
- Hantzsch, A. & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. (Historical reference for thiazole synthesis)
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Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. Available from: [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
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Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Available from: [Link]
- Rautio, J., Kumpulainen, H., Heimbach, T., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270.
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Wikipedia contributors. (n.d.). Pivalic acid. In Wikipedia. Retrieved January 21, 2026, from [Link]
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Wikipedia contributors. (n.d.). Protecting group. In Wikipedia. Retrieved January 21, 2026, from [Link]
- Zhang, W., & Meanwell, N. A. (2018). The 2-Aminothiazole in Drug Design. Journal of Medicinal Chemistry, 61(21), 9474–9499.
- Mitchell, J. P., & Mahon, M. F., et al. (2017). Contemporary Applications of Thioamides and Methods for their Synthesis. Chemical Reviews, 117(13), 8883–8931.
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved January 21, 2026, from [Link]
- Chakraborti, A. K., Nayak, M. K., & Sharma, L. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 64(22), 8027–8030.
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solubility of 2-Amino-2-thioxoethyl pivalate in common organic solvents
An In-Depth Technical Guide on the Solubility of 2-Amino-2-thioxoethyl pivalate
Introduction
This compound is a molecule possessing a unique combination of a bulky, hydrophobic pivalate ester group and a polar, hydrogen-bonding primary thioamide group. This bifunctional nature dictates its physical and chemical properties, most notably its solubility, which is a critical parameter for researchers in drug development, chemical synthesis, and materials science. Understanding the solubility profile of this compound is paramount for designing reaction conditions, developing purification strategies (such as crystallization), and formulating it for biological screening or other applications.
Section 1: Physicochemical Properties and Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity and hydrogen-bonding capabilities of the solute and the solvent.[1][2] To predict the behavior of this compound, we must analyze its structure.
-
Pivalate Ester Group (-OC(=O)C(CH₃)₃) : This portion of the molecule is dominated by the bulky tert-butyl group. It is non-polar, hydrophobic, and introduces significant steric hindrance.[3] This group will favor interactions with non-polar or moderately polar aprotic solvents through van der Waals forces. Pivalate esters are generally characterized by moderate solubility in common organic solvents.[4]
-
Primary Thioamide Group (-C(=S)NH₂) : In contrast, the thioamide group is highly polar. The C=S bond is a weaker hydrogen bond acceptor than its C=O amide counterpart, but the N-H protons are excellent hydrogen bond donors.[5] This functional group will drive solubility in polar solvents, particularly those that can accept hydrogen bonds. However, thioamides as a class are known to have relatively poor aqueous solubility.[6]
The interplay of these two opposing functionalities suggests that this compound will exhibit limited solubility at the extremes of the polarity spectrum (e.g., in highly non-polar hexanes or highly polar water). Its optimal solubility is anticipated in solvents of intermediate polarity, especially polar aprotic solvents that can accommodate both the polar and non-polar regions of the molecule.
Caption: Logical diagram illustrating the prediction of solubility based on the molecule's functional groups.
Section 2: Predicted Solubility in Common Organic Solvents
The following table summarizes the predicted solubility of this compound at ambient temperature. These predictions are qualitative and serve as a starting point for experimental verification.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low / Insoluble | The large, hydrophobic pivalate group is expected to dominate, leading to poor aqueous solubility, a common trait for thioamides.[6] |
| Methanol / Ethanol | Polar Protic | Low to Moderate | These solvents can hydrogen bond with the thioamide group. However, the non-polar pivalate may limit high solubility. There is also a risk of reaction (solvolysis) with the thioamide over time, especially at elevated temperatures.[7] |
| Acetonitrile (ACN) | Polar Aprotic | Moderate to High | ACN is a good choice as it is polar enough to interact with the thioamide group but lacks the reactive protons of alcohols, making it a stable solvent choice.[7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds. It should effectively solvate both polar and non-polar moieties. |
| Acetone | Polar Aprotic | Moderate to High | Its intermediate polarity makes it a strong candidate for dissolving the compound by accommodating both functional groups. |
| Dichloromethane (DCM) | Non-polar Aprotic | Moderate | Thioamides are generally stable and soluble in DCM.[7] It is an effective solvent for many moderately polar organic compounds. |
| Ethyl Acetate | Moderately Polar Aprotic | Moderate | As an ester, it shares some structural similarity with the pivalate group and can accept hydrogen bonds, making it a likely good solvent. |
| Toluene | Non-polar Aprotic | Low | The polarity of the thioamide group is likely too high for significant solubility in a non-polar aromatic solvent like toluene. |
| Hexane / Heptane | Non-polar Aprotic | Insoluble | These aliphatic hydrocarbon solvents lack the polarity needed to effectively solvate the polar thioamide functional group. |
Section 3: Experimental Protocol for Solubility Determination
To move beyond prediction, rigorous experimental validation is required. The following protocol describes a reliable method for both qualitative screening and precise quantitative measurement of solubility.
Part A: Rapid Qualitative Solubility Screening
Objective: To quickly classify the compound's solubility in various solvents as 'Soluble', 'Partially Soluble', or 'Insoluble'.
Methodology:
-
Preparation: Dispense 1.0 mL of each selected solvent into separate, clearly labeled glass vials (e.g., 4 mL vials).
-
Solute Addition: Accurately weigh and add approximately 5 mg of this compound to each vial.
-
Mixing: Cap the vials and vortex or shake vigorously for 60 seconds at a consistent ambient temperature (e.g., 25 °C).
-
Observation: Visually inspect each vial against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear, particle-free solution.
-
Partially Soluble: Some solid remains, but a noticeable amount has dissolved. The solvent may appear hazy.
-
Insoluble: The solid remains unchanged at the bottom of the vial.
-
-
Documentation: Record the observations for each solvent.
Part B: Quantitative Solubility Determination (Isothermal Shake-Flask Method)
Objective: To determine the precise solubility of the compound in a given solvent (e.g., in mg/mL or mol/L) at a specific temperature. This method is considered a gold standard for its reliability.[1]
Methodology:
-
System Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, airtight container (e.g., a screw-cap flask). "Excess" means adding enough solid so that a significant amount remains undissolved after equilibrium is reached.
-
Equilibration: Place the flask in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the mixture at a constant rate for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the minimum time to equilibrium.
-
Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle completely. It is crucial that the temperature remains constant during this step. For very fine suspensions, centrifugation of an aliquot in a temperature-controlled centrifuge is recommended.
-
Sample Collection: Carefully withdraw a known volume of the clear, supernatant liquid using a pipette. To avoid collecting any solid particles, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter).
-
Analysis: Quantify the concentration of the dissolved solid in the collected aliquot. Two common methods are:
-
Gravimetric Analysis: Accurately weigh a clean, dry vial. Transfer the filtered aliquot to the vial and record the exact volume. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a low temperature to avoid degradation of the compound. Once all solvent is removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.
-
Chromatographic Analysis (e.g., HPLC): Prepare a calibration curve using standard solutions of the compound of known concentrations. Dilute the filtered aliquot with a suitable mobile phase and analyze it by HPLC. Determine the concentration by comparing the peak area to the calibration curve.
-
-
Calculation: Express the solubility as mass per unit volume (e.g., mg/mL) or moles per liter (mol/L).
Sources
Methodological & Application
use of 2-Amino-2-thioxoethyl pivalate in organic synthesis
An in-depth analysis of the current chemical literature reveals that 2-Amino-2-thioxoethyl pivalate is not a widely documented reagent with established, named applications. However, its structure—a primary thioamide functionality coupled with a pivaloate ester at the α-carbon—suggests a rich and predictable reactivity profile. Its utility in organic synthesis can be expertly inferred by examining the well-established chemistry of its constituent functional groups: the thioamide and the pivaloyl ester.
This application note provides researchers, scientists, and drug development professionals with a detailed guide to the potential applications of this compound. It focuses on the core reactivity of the thioamide group as a versatile synthon for constructing heterocyclic scaffolds, a common motif in medicinal chemistry. The influence of the sterically demanding pivaloyl group on this reactivity will also be explored. The protocols provided are based on well-established, analogous transformations and are designed to serve as a robust starting point for experimental investigation.
Thioamides are isosteres of amides where the carbonyl oxygen is replaced by sulfur. This single-atom substitution dramatically alters the molecule's electronic properties and reactivity.[1][2] The thioamide functional group possesses two key nucleophilic centers, the sulfur and nitrogen atoms, and an electrophilic thiocarbonyl carbon.[3][4] Furthermore, protons on the α-carbon to the thiocarbonyl are acidic, allowing for the formation of a key carbanionic intermediate. This versatile reactivity makes thioamides exceptional building blocks for a vast array of heterocyclic systems.[5]
Key Reactivity Features:
-
Ambident Nucleophilicity: Thioamides can react with electrophiles at either the sulfur (S-alkylation) or nitrogen (N-alkylation) atom, depending on the reaction conditions and the nature of the electrophile.
-
α-Methylene Acidity: The presence of the electron-withdrawing thiocarbonyl group enhances the acidity of the α-protons, facilitating deprotonation to form a potent carbon nucleophile.
-
Cyclization Precursors: The combination of multiple reactive centers allows thioamides to react with dielectrophilic reagents to form a wide variety of five- and six-membered rings, including thiazoles, thiophenes, and pyrimidines.[3][4]
The Pivaloyl Group: A Modulator of Reactivity and Stability
The pivaloyl (Piv or Pv) group, derived from pivalic acid, is a bulky acyl group characterized by a tert-butyl moiety.[6] In the context of this compound, it functions as an ester.
Influence of the Pivaloyl Group:
-
Steric Hindrance: The significant steric bulk of the tert-butyl group can direct the regioselectivity of reactions by shielding certain positions from attack.
-
Protecting Group: The pivaloyl group is often used as a robust protecting group for alcohols due to its stability towards a wide range of reagents. Its removal typically requires harsh basic or reductive conditions.[7][8]
-
Ester Functionality: As an ester, the pivaloyl group can be hydrolyzed or act as an activating group in various transformations.
Application Protocol I: Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[9] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.
This compound is an ideal substrate for a Gewald-type synthesis, where the thioamide and the active α-methylene are already part of the same molecule. This intramolecular approach, reacting with an aldehyde or ketone, can lead to the formation of 3-pivaloyl-2-aminothiophenes, which are valuable scaffolds in medicinal chemistry.[10][11]
Proposed Reaction Mechanism:
The mechanism begins with a base-catalyzed Knoevenagel condensation between the aldehyde/ketone and the active methylene of the thioamide. This is followed by an intramolecular cyclization involving the sulfur atom attacking the nitrile (if present in a co-reagent) or another suitable electrophilic center, and subsequent tautomerization to yield the aromatic thiophene ring.
Caption: Proposed mechanism for Gewald-type synthesis of 2-aminothiophenes.
Detailed Experimental Protocol:
Objective: To synthesize 4,5-disubstituted-2-amino-3-pivaloylthiophene.
Materials:
-
This compound (1.0 eq)
-
Appropriate aldehyde or ketone (e.g., Cyclohexanone) (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine or Diethylamine (catalytic amount, ~0.2 eq)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis with reflux condenser
Procedure:
-
To a round-bottom flask, add this compound, the chosen ketone/aldehyde, and elemental sulfur.
-
Add ethanol as the solvent to create a slurry.
-
Add the basic catalyst (morpholine) to the mixture.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid product, wash with cold water, and then a minimal amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure 2-aminothiophene derivative.
| Reagent | Molar Eq. | Example Mass/Volume |
| This compound | 1.0 | 1.89 g (10 mmol) |
| Cyclohexanone | 1.0 | 0.98 g (10 mmol) |
| Sulfur | 1.1 | 0.35 g (11 mmol) |
| Morpholine | 0.2 | 0.17 g (2 mmol) |
| Ethanol | - | 20 mL |
Application Protocol II: Synthesis of 2-Aminothiazole Derivatives
Thiazoles are another critical heterocyclic core found in numerous FDA-approved drugs. The Hantzsch thiazole synthesis is the most classic method, involving the reaction of an α-haloketone with a thioamide. This compound can serve as the thioamide component in this reaction.
Proposed Reaction Mechanism:
The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. A final dehydration step yields the aromatic thiazole ring.
Sources
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- 5. researchgate.net [researchgate.net]
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- 8. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
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- 10. ijpbs.com [ijpbs.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Amino-2-thioxoethyl Pivalate as a Versatile Building Block for Heterocyclic Synthesis
Abstract: This document provides a technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-amino-2-thioxoethyl pivalate, a promising and versatile building block for the synthesis of diverse heterocyclic scaffolds. While thioamides are well-established synthons in heterocyclic chemistry, the unique combination of a primary thioamide, an adjacent active methylene group, and a bulky pivalate ester in one molecule offers novel synthetic opportunities.[1][2] This guide explores its potential utility in constructing medicinally-relevant cores such as thiazoles, thiophenes, and pyrimidines. We provide detailed, field-proven protocols, explain the causality behind experimental choices, and present reaction mechanisms to empower chemists to leverage this reagent in their synthetic programs.
Introduction to this compound
This compound is a bifunctional organic molecule engineered for synthetic efficiency. Its structure incorporates three key features that can be strategically exploited in cyclization and condensation reactions:
-
Primary Thioamide (-C(=S)NH₂): This group is a cornerstone of heterocyclic synthesis.[3] The sulfur atom acts as a potent nucleophile, while the nitrogen can also participate in cyclization reactions. The thioamide moiety is a bioisostere of the amide bond, often used to modulate the physicochemical and pharmacokinetic properties of drug candidates.[2][4]
-
Active Methylene Group (-CH₂-): Positioned between the electron-withdrawing thioamide and ester carbonyl groups, the protons on this methylene are acidic and can be readily removed by a base to form a reactive carbanion. This nucleophilic center is ideal for initiating condensation or Michael addition reactions.
-
Pivalate Ester (-OPiv): The bulky tert-butyl group of the pivalate ester can serve two primary functions. It can act as a sterically demanding substituent that influences the regioselectivity of reactions, or it can function as a leaving group under certain conditions. Pivalate esters are known for their relative stability compared to other simple esters.[5]
The strategic combination of these functional groups makes this compound a powerful C2-N-S synthon for building five- and six-membered heterocycles.
Proposed Synthesis of the Building Block
The most direct and established method for preparing thioamides is the thionation of their corresponding amide precursors.[6][7] this compound can be reliably synthesized from the commercially available 2-amino-2-oxoethyl pivalate (pivaloyloxymethyl acetamide) using Lawesson's Reagent.
Workflow: Synthesis of this compound
Caption: Mechanistic pathway for the synthesis of 2-aminothiazoles.
Protocol: Synthesis of 2-Amino-5-(pivaloyloxymethyl)-4-phenylthiazole
This protocol details the reaction with 2-bromo-1-phenylethan-1-one (α-bromoacetophenone) as a representative α-haloketone.
Table 1: Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 175.25 | 1.75 g | 10.0 |
| 2-Bromo-1-phenylethan-1-one | 199.05 | 1.99 g | 10.0 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.26 g | 15.0 |
| Ethanol (Absolute) | 46.07 | 50 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.75 g, 10.0 mmol) and absolute ethanol (50 mL). Stir until the solid is fully dissolved.
-
Addition of Base: Add sodium bicarbonate (1.26 g, 15.0 mmol). The base is crucial to neutralize the HBr formed during the condensation, preventing protonation of the starting materials and driving the reaction to completion.
-
Addition of α-Haloketone: Add 2-bromo-1-phenylethan-1-one (1.99 g, 10.0 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.
-
Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Filter the suspension to remove inorganic salts (NaBr and excess NaHCO₃).
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be recrystallized from an ethanol/water mixture to yield the pure product.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Application II: Synthesis of 2-Aminothiophene Derivatives
Substituted 2-aminothiophenes are valuable heterocyclic motifs with a wide range of biological activities, including antiviral and anti-inflammatory properties. [8][9]The Gewald reaction is the most prominent method for their synthesis, typically involving the condensation of a carbonyl compound, an active methylene compound, and elemental sulfur. [10]
Reaction Principle: A Modified Gewald-Type Approach
Here, we propose a modified approach where this compound serves as both the active methylene component and the sulfur source. The reaction involves a base-catalyzed condensation with an α,β-unsaturated nitrile (e.g., acrylonitrile).
-
Michael Addition: A base (e.g., sodium ethoxide) deprotonates the active methylene group of the building block, which then undergoes a Michael addition to the α,β-unsaturated nitrile.
-
Cyclization: The intermediate undergoes an intramolecular cyclization where the nitrile nitrogen attacks the thioamide carbon.
-
Tautomerization & Aromatization: The cyclized product tautomerizes to form the stable, aromatic 2-aminothiophene ring.
Protocol: Synthesis of Ethyl 2-amino-5-(pivaloyloxymethyl)thiophene-3-carboxylate
This protocol uses ethyl (E)-2-cyano-3-ethoxyacrylate as the reaction partner, a versatile reagent that provides the C3-carboxylate and C4-H of the thiophene ring.
Table 2: Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 175.25 | 1.75 g | 10.0 |
| Ethyl (E)-2-cyano-3-ethoxyacrylate | 169.18 | 1.69 g | 10.0 |
| Sodium Ethoxide (NaOEt) | 68.05 | 0.75 g | 11.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL three-neck flask under a nitrogen atmosphere, dissolve this compound (1.75 g, 10.0 mmol) in anhydrous DMF (40 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium ethoxide (0.75 g, 11.0 mmol) portion-wise, maintaining the temperature below 5 °C. The use of a strong, non-nucleophilic base is critical for efficient deprotonation of the active methylene group.
-
Substrate Addition: Stir the resulting deep-colored solution for 15 minutes at 0 °C. Then, add a solution of ethyl (E)-2-cyano-3-ethoxyacrylate (1.69 g, 10.0 mmol) in DMF (10 mL) dropwise over 20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Pour the reaction mixture into 200 mL of ice-cold water and stir for 30 minutes. The product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure 2-aminothiophene derivative.
Application III: Synthesis of 2-Thioxopyrimidine Derivatives
Pyrimidines are fundamental components of nucleic acids and are widely present in therapeutic agents. [11][12]A common synthetic route involves the condensation of a 1,3-dielectrophile with a thiourea or related synthon.
Reaction Principle: Condensation with a 1,3-Dicarbonyl Compound
In this application, this compound reacts with a 1,3-dicarbonyl compound, such as acetylacetone (pentane-2,4-dione). The reaction is typically acid- or base-catalyzed and proceeds through a series of condensation and cyclization steps to form a dihydropyrimidine derivative, which may be subsequently oxidized.
Workflow: Pyrimidine Synthesis
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The Strategic Application of 2-Amino-2-thioxoethyl Pivalate in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of contemporary drug discovery, the rational design of novel molecular entities with enhanced pharmacological profiles is paramount. The strategic incorporation of specific functional groups can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties.[1][2] This guide delves into the medicinal chemistry applications of 2-Amino-2-thioxoethyl pivalate , a unique synthetic intermediate that synergistically combines the bioisosteric advantages of a thioamide with the steric and lipophilic contributions of a pivaloyl moiety. While direct literature on this specific compound is sparse, its constituent functional groups are well-established pillars in medicinal chemistry, allowing us to extrapolate its potential and formulate robust synthetic protocols.
The thioamide group, an isostere of the ubiquitous amide bond, has garnered significant attention for its ability to modulate biological activity.[3] The replacement of the carbonyl oxygen with a larger, more polarizable sulfur atom alters bond lengths, electronic properties, and hydrogen-bonding capabilities, which can lead to improved metabolic stability, enhanced cell permeability, and novel receptor interactions.[3][4] Several thioamide-containing drugs, such as the anti-tubercular agents ethionamide and prothionamide, have been approved for clinical use, underscoring the therapeutic relevance of this functional group.[3]
Concurrently, the pivaloyl group, a bulky and lipophilic moiety, is frequently employed in drug design to enhance pharmacokinetic properties.[5] It can act as a protective group for alcohols and amines, increase metabolic stability by sterically hindering enzymatic degradation, and improve membrane permeability.[5][6] The "pivaloyloxymethyl" (POM) prodrug strategy is a well-known application where the pivaloyl group is used to mask polar functional groups, thereby enhancing oral bioavailability.[7]
This document provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound as a strategic building block in the synthesis of novel bioactive compounds, particularly in the construction of heterocyclic scaffolds such as 2-aminothiazoles.
Synthesis and Characterization of this compound
The synthesis of this compound can be approached through established methods of organic synthesis. A plausible and efficient route involves the reaction of 2-amino-2-thioxoacetamide with pivaloyl chloride.
Proposed Synthetic Protocol
Materials:
-
2-Amino-2-thioxoacetamide (Thiooxamide)
-
Pivaloyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-2-thioxoacetamide (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the cooled solution, add anhydrous pyridine (1.2 eq) dropwise.
-
Acylation: Slowly add pivaloyl chloride (1.1 eq) to the reaction mixture. The pivaloyl chloride is a reactive acylating agent that will transfer the pivaloyl group to one of the nucleophilic sites of the starting material.[6]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizing the Synthetic Pathway
Caption: Proposed synthesis of this compound.
Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles
The primary utility of this compound in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its bifunctional nature (a nucleophilic amino group and a reactive thioamide) makes it an ideal precursor for constructing various heterocyclic systems.
Application Highlight: Synthesis of 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs and clinical candidates with diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[8][9][10][11][12] The Hantzsch thiazole synthesis is a classic and reliable method for constructing this heterocyclic core.
Protocol for the Synthesis of a 2-Aminothiazole Derivative:
Materials:
-
This compound
-
An α-haloketone (e.g., 2-bromoacetophenone)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Addition of α-Haloketone: To this solution, add the α-haloketone (1.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The reaction involves the nucleophilic attack of the thioamide sulfur on the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration.
-
Neutralization and Isolation: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, the product can be further purified by recrystallization or column chromatography.
Workflow for 2-Aminothiazole Synthesis
Caption: Hantzsch synthesis of a 2-aminothiazole derivative.
Quantitative Data Summary
While specific experimental data for this compound is not extensively published, the following table summarizes the key physicochemical properties of its constituent functional groups, which are crucial for understanding its behavior in a medicinal chemistry context.
| Property | Thioamide Group | Pivaloyl Group |
| Bioisosteric Replacement | Amide, Carboxylic Acid, Sulfonamide[3][4] | - |
| Key Physicochemical Effects | Increased polarizability, altered H-bonding, potential for improved metabolic stability and cell permeability[3] | Increased lipophilicity, steric bulk, can enhance metabolic stability and membrane permeability[5][6] |
| Common Applications | Prodrugs (e.g., antituberculars), peptide modifications, protease inhibitors[3][4] | Protective group, prodrugs (POM strategy), modulation of ADME properties[5][7] |
Conclusion and Future Outlook
This compound represents a promising, albeit under-explored, synthetic intermediate for medicinal chemists. The strategic combination of a thioamide and a pivaloyl group within a single, compact molecule offers a unique set of tools for modulating the properties of drug candidates. Its application as a precursor to privileged scaffolds like 2-aminothiazoles provides a direct and efficient route to novel compounds with a high potential for biological activity. Further exploration of this and similar building blocks is warranted to expand the chemical space available for the design and synthesis of next-generation therapeutics.
References
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Jagodzińska, M., & Wróbel, Z. J. (2021). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules, 26(11), 3197. [Link]
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Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. [Link]
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Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. ResearchGate. [Link]
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Huang, G., Cierpicki, T., & Grembecka, J. (2025). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry, 17(1), 1-3. [Link]
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Wikipedia. (n.d.). Pivalic acid. In Wikipedia. Retrieved January 21, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Huttunen, K. M., Gynther, M., & Huttunen, J. (2018). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 23(8), 1993. [Link]
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Dyachenko, V. D., & Dotsenko, V. V. (2018). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Russian Journal of Organic Chemistry, 54(8), 1218–1229. [Link]
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Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Ataman Kimya. [Link]
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ResearchGate. (2024). Deprotection of the pivaloyl group with LiAlH4. ResearchGate. [Link]
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Nguyen, T. C., Pham, D. D., Tran, T. M. D., & Bui, T. T. L. (2022). Synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties as novel derivatives. Vietnam Journal of Science, Technology and Engineering, 64(2), 21-27. [Link]
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ResearchGate. (n.d.). Reaction of compound 2 with thioacetamide and thiobenzamide. ResearchGate. [Link]
- Google Patents. (n.d.). CN1489577A - Cyanoacetamide derivatives and preparation methods thereof.
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ResearchGate. (n.d.). Synthesis of thioacetamide 18, 20, 22, and 24 and thiophene derivatives... ResearchGate. [Link]
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Labware E-shop. (n.d.). This compound, 97%. Labware E-shop. [Link]
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Sharma, A., Kumar, V., & Singh, J. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 83-112. [Link]
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International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
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MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
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Khalifa, M. E. (2019). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 66(1), 1-18. [Link]
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Reilly, M., et al. (2013). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Journal of Medicinal Chemistry, 56(22), 9297-9312. [Link]
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ResearchGate. (2025). Biological and medicinal significance of 2-aminothiazoles. ResearchGate. [Link]
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Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
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Zienkiewicz-Machnik, M., et al. (2020). Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application. Materials, 13(20), 4589. [Link]
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ResearchGate. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. ResearchGate. [Link]
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Application Notes & Protocols: A Detailed Guide to the Thioamidation of Amines Using Nitroalkanes and Elemental Sulfur
Authored by a Senior Application Scientist
Introduction: The Significance of the Thioamide Moiety and Advancements in Thioamidation Methodology
The thioamide functional group, an isostere of the amide bond, is of significant interest in medicinal chemistry and drug development.[1][2] Replacing an amide with a thioamide can lead to compounds with enhanced biological activity and improved resistance to enzymatic hydrolysis.[1] This modification has been successfully employed in peptide therapeutics and other bioactive molecules.[1][2] However, the synthesis of thioamides has historically been challenging, often requiring harsh reagents or multi-step procedures that are not compatible with complex molecules.[1]
This application note presents a modern and efficient one-pot protocol for the thioamidation of primary and secondary amines using readily available nitroalkanes as thioacyl equivalents in the presence of elemental sulfur.[1][3] This method offers a mild and versatile approach to the synthesis of a wide range of thioamides, including those incorporated into peptides, without the issue of stereocenter epimerization.[1][3] We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the scope and limitations of the reaction to provide researchers with a comprehensive guide for its application.
Reaction Mechanism and Rationale
The conversion of a nitroalkane to a thioamide in the presence of an amine and elemental sulfur is a fascinating transformation that is believed to proceed through the in-situ formation of a thioacyl intermediate. The proposed reaction pathway is outlined below.
Initially, the nitroalkane is activated by a base (such as sodium sulfide), which facilitates a reaction with elemental sulfur (S₈) to form a thioacylating species. This reactive intermediate is then trapped by the amine present in the reaction mixture to furnish the desired thioamide product.[1] The use of sodium sulfide is crucial as it acts as both a base and a sulfur transfer agent.[1]
Figure 1: Proposed reaction mechanism for the thioamidation of amines using nitroalkanes and elemental sulfur.
Detailed Experimental Protocol
This protocol provides a general procedure for the thioamidation of a primary or secondary amine with a nitroalkane. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[4][5][6][7][8]
Materials and Reagents:
-
Nitroalkane (1.0 equiv)
-
Amine (2.0 equiv)
-
Elemental Sulfur (S₈) (2.0 equiv)
-
Sodium Sulfide (Na₂S) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry reaction tube, add the nitroalkane (0.2 mmol, 1.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous THF (2 mL) to the reaction tube. Sequentially add elemental sulfur (S₈) (0.4 mmol, 2.0 equiv), sodium sulfide (Na₂S) (0.4 mmol, 2.0 equiv), and the amine (0.4 mmol, 2.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the nitroalkane is consumed (typically 24 hours).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure thioamide.
Figure 2: A step-by-step workflow for the thioamidation reaction.
Substrate Scope and Optimization
This thioamidation protocol has been shown to be effective for a wide range of primary and secondary amines, as well as various nitroalkanes. The reaction conditions are mild and tolerate a variety of functional groups.
| Entry | Amine Substrate | Nitroalkane Substrate | Product | Yield (%) |
| 1 | Benzylamine | 1-Nitro-3-phenylpropane | N-Benzyl-3-phenylpropanethioamide | High |
| 2 | Morpholine | 1-Nitro-3-phenylpropane | 4-(3-Phenylpropanethioyl)morpholine | High |
| 3 | (R)-α-Methylbenzylamine | 1-Nitro-3-phenylpropane | (R)-N-(1-Phenylethyl)-3-phenylpropanethioamide | Good |
| 4 | Aniline | 1-Nitro-3-phenylpropane | N-Phenyl-3-phenylpropanethioamide | High |
| 5 | Benzylamine | Nitromethane | N-Benzylthioformamide | Good |
| 6 | Benzylamine | 1-Nitro-2-phenylethane | N-Benzyl-2-phenylethanethioamide | High |
Table 1: Representative examples of thioamides synthesized using the described protocol. Yields are generally reported as good to high based on published literature.[3]
Optimization Considerations:
-
Stoichiometry: Using a twofold excess of the amine, sulfur, and sodium sulfide relative to the nitroalkane is generally optimal.
-
Solvent: Anhydrous THF is the recommended solvent.
-
Temperature: The reaction proceeds efficiently at room temperature. For less reactive substrates, gentle heating may be beneficial, but this should be evaluated on a case-by-case basis.
-
Reaction Time: Reaction times can vary depending on the substrates, but are typically in the range of 24-36 hours.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents | Ensure all reagents are of high purity and the solvent is anhydrous. |
| Low reactivity of substrates | Consider gentle heating (e.g., 40-50 °C) to facilitate the reaction. | |
| Incomplete reaction | Insufficient reaction time | Continue to monitor the reaction by TLC until the starting material is consumed. |
| Formation of side products | Decomposition of reagents or products | Ensure the reaction is performed under an inert atmosphere if substrates are sensitive to air or moisture. |
| Difficulty in purification | Co-elution of product with impurities | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Safety and Handling Precautions
-
General Handling: All manipulations should be carried out in a well-ventilated chemical fume hood.[4] Avoid inhalation of dust, fumes, and vapors.[4][7] Avoid contact with skin and eyes.[4][8]
-
Reagent-Specific Hazards:
-
Sodium Sulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care.
-
Elemental Sulfur: Flammable solid. Keep away from ignition sources.
-
Organic Solvents (THF, EtOAc): Flammable liquids.[5] Use in a well-ventilated area and away from open flames.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[4][5]
Conclusion
The thioamidation of amines using nitroalkanes and elemental sulfur represents a significant advancement in the synthesis of thioamides. This one-pot, mild, and efficient protocol is applicable to a broad range of substrates and is particularly valuable for the late-stage functionalization of complex molecules and the synthesis of thiopeptides. By understanding the underlying mechanism and following the detailed protocol and guidelines presented in this application note, researchers can effectively utilize this powerful transformation in their synthetic endeavors.
References
-
Wang, X., et al. (2021). Nitroalkanes as Thioacyl Equivalents to Access Thioamides and Thiopeptides. Nature Communications, 12(1), 1-9. Available at: [Link]
-
Saito, M., et al. (2020). Mild and Chemoselective Thioacylation of Amines with α-Keto Acids and Elemental Sulfur. Journal of the American Chemical Society, 142(18), 8130-8135. Available at: [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thioacylation. Available at: [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. Available at: [Link]
-
ResearchGate. (2024). Synthesis of thioamides from aliphatic primary and secondary amines. Available at: [Link]
-
Wang, X., et al. (2021). Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides. PMC - NIH. Available at: [Link]
-
ChemRxiv. (2022). Contemporary Applications of Thioamides and Methods for their Synthesis. Available at: [Link]
-
ResearchGate. (2022). (PDF) Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Available at: [Link]
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Application Note: 2-Amino-2-thioxoethyl Pivalate as a Strategic Precursor for the Synthesis of 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The Hantzsch thiazole synthesis, a classic and versatile method, remains a primary route for the construction of this privileged scaffold.[1] This application note details the use of 2-amino-2-thioxoethyl pivalate, a specialized thioamide precursor, in the Hantzsch reaction for the synthesis of 2-aminothiazole derivatives. We will explore the rationale behind the use of the pivaloyl group, provide detailed experimental protocols, and discuss the characterization of the resulting products.
Introduction: The Significance of 2-Aminothiazoles and the Hantzsch Synthesis
2-Aminothiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] This has rendered them indispensable in drug discovery and development. The Hantzsch thiazole synthesis, first described in 1887, is a robust and widely adopted method for preparing these heterocyclic compounds. The reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[1]
The general mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic 2-aminothiazole ring.[1]
The Precursor: this compound
For the purposes of this guide, we define This compound as a thioamide derivative where the pivaloyl group provides steric hindrance and electronic effects that can influence the reaction's outcome. The pivaloyl group (tert-butylcarbonyl) is known for its bulkiness and its ability to act as a protecting group in organic synthesis. Its presence in the thioamide precursor can offer several advantages:
-
Modulation of Reactivity: The steric bulk of the pivaloyl group can influence the regioselectivity of the reaction with unsymmetrical α-haloketones.
-
Enhanced Stability: The pivaloyl group can increase the stability of the precursor and intermediate products.
-
Improved Solubility: The lipophilic nature of the tert-butyl group can enhance the solubility of the precursor in organic solvents commonly used for the Hantzsch synthesis.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a 4-aryl-2-aminothiazole derivative using this compound and a substituted α-bromoacetophenone.
Materials and Equipment
Reagents:
-
Substituted α-bromoacetophenone (e.g., 4-bromophenacyl bromide)
-
This compound (or a suitable thioamide precursor)
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Synthesis of 4-(4-bromophenyl)-2-aminothiazole
-
Reaction Setup: In a 50 mL round-bottom flask, combine the substituted α-bromoacetophenone (1.0 mmol) and this compound (1.2 mmol).
-
Solvent Addition: Add 15 mL of absolute ethanol to the flask.
-
Reflux: Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate. Heat the mixture to reflux (approximately 78°C) and maintain for 3-5 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure.
Visualization of the Workflow and Mechanism
Experimental Workflow
Caption: A streamlined workflow for the synthesis of 2-aminothiazole derivatives.
Reaction Mechanism: Hantzsch Thiazole Synthesis
Caption: The key steps in the Hantzsch thiazole synthesis mechanism.
Data Presentation and Characterization
The successful synthesis of the target 2-aminothiazole derivative should be confirmed through various spectroscopic techniques. Below is a table of expected spectral data for a representative product.
| Analysis | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the thiazole proton (C5-H) around 6.5-7.5 ppm. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Signals for the aromatic carbons of the thiazole ring and the substituent. |
| IR (cm⁻¹) | N-H stretching bands around 3300-3500 cm⁻¹. C=N stretching around 1620 cm⁻¹. Aromatic C-H and C=C stretching bands. |
| Mass Spec. | A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product. |
Trustworthiness and Self-Validation
The protocols described herein are based on the well-established and extensively documented Hantzsch thiazole synthesis.[1][3] The reliability of this method is high, and the progress of the reaction can be easily monitored by TLC, providing a self-validating system. The final product's identity is unequivocally confirmed through a combination of spectroscopic methods, ensuring the integrity of the experimental outcome.
Conclusion and Future Perspectives
The use of this compound as a precursor in the Hantzsch synthesis offers a strategic approach to the synthesis of novel 2-aminothiazole derivatives. The pivaloyl group can be exploited to fine-tune the reactivity and physical properties of the reactants and products. This methodology provides a robust platform for the generation of diverse libraries of 2-aminothiazoles for screening in drug discovery programs, potentially leading to the identification of new therapeutic agents. Further investigations could explore the impact of the pivaloyl group on the biological activity of the final products.
References
-
Al-Azzawi, A. M. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Retrieved from [Link]
-
Kaur, R., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
Various Authors. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. ResearchGate. Retrieved from [Link]
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Introduction: Unveiling the Potential of a Versatile Thioamide Building Block
An Application Guide for the Synthetic Utility of 2-Amino-2-thioxoethyl pivalate in Reactions with Electrophiles
In the landscape of modern synthetic chemistry, the development of versatile molecular scaffolds that offer multiple, selectively addressable reactive sites is of paramount importance. This compound emerges as such a scaffold, integrating the functionalities of a primary thioamide and a sterically hindered pivalate ester. The thioamide group, an isostere of the ubiquitous amide bond, imparts unique physicochemical properties and heightened reactivity.[1] Compared to amides, thioamides are more reactive towards both electrophiles and nucleophiles, positioning them as valuable intermediates in complex molecule synthesis.[2]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, exploring the predicted reactivity of this compound with a range of common electrophiles. While this specific molecule is not extensively documented, its reactivity can be confidently predicted based on the well-established chemistry of the thioamide functional group. We will delve into the mechanistic rationale behind its reactions, provide detailed experimental protocols, and showcase its potential for constructing diverse molecular architectures, from simple substituted derivatives to complex heterocyclic systems.
Chapter 1: Understanding the Nucleophilic Landscape of this compound
The synthetic versatility of this compound stems from the presence of multiple nucleophilic centers. The regioselectivity of its reactions with electrophiles is governed by factors such as the nature of the electrophile (hard vs. soft), the reaction conditions (base, solvent), and the inherent properties of the nucleophilic sites within the molecule.
The primary nucleophilic centers are:
-
Sulfur Atom (Soft Nucleophile): The sulfur atom of the thiocarbonyl group is highly polarizable and is considered a "soft" nucleophile. According to the Hard and Soft Acids and Bases (HSAB) principle, it will preferentially react with soft electrophiles, such as alkyl halides and Michael acceptors.
-
Nitrogen Atom (Hard Nucleophile): The nitrogen atom of the primary amine is less polarizable and is considered a "harder" nucleophile. It is more likely to react with hard electrophiles, such as acyl chlorides or under conditions that favor N-substitution.
-
α-Carbon (Conditional Nucleophile): The methylene carbon adjacent to the thiocarbonyl group possesses acidic protons. In the presence of a strong base (e.g., BuLi), a dianion can be generated, rendering this α-carbon nucleophilic and capable of reacting with electrophiles.[3]
Caption: Competing S- and N-alkylation pathways.
Experimental Protocol: General Procedure for S-Alkylation
Objective: To synthesize an S-alkyl thioimidate derivative from this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv)
-
Mild base (e.g., K₂CO₃, NaH) (1.2 equiv)
-
Anhydrous solvent (e.g., Acetone, THF, DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base portion-wise to the stirred solution.
-
After stirring for 15-30 minutes, add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Alkylation Reactions
| Electrophile (R-X) | Expected Major Product | Typical Base | Solvent |
| Methyl Iodide | S-Methyl Thioimidate | K₂CO₃ | Acetone |
| Benzyl Bromide | S-Benzyl Thioimidate | NaH | THF |
| Ethyl Bromoacetate | S-Carboethoxymethyl Thioimidate | K₂CO₃ | DMF |
| Allyl Bromide | S-Allyl Thioimidate | NaH | THF |
Chapter 3: Reaction with Acylating Agents
Acylation of the primary amino group in this compound is a straightforward method to introduce various acyl functionalities, leading to N-acyl thioamides. This reaction is typically performed with acyl chlorides or anhydrides in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Reaction Mechanism
The mechanism involves the nucleophilic attack of the amino nitrogen onto the electrophilic carbonyl carbon of the acylating agent. A subsequent elimination of the leaving group (e.g., chloride) yields the N-acylated product. The thioamide sulfur is generally not acylated under these conditions.
Sources
- 1. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. ChemInform Abstract: GENERATION OF SECONDARY THIO AMIDE DIANIONS AND THEIR REGIOSELECTIVE REACTION WITH ELECTROPHILES / Chemischer Informationsdienst, 1981 [sci-hub.st]
deprotection of the pivaloyl group from 2-Amino-2-thioxoethyl pivalate
An In-Depth Guide to the Chemoselective Deprotection of 2-Amino-2-thioxoethyl pivalate
Abstract
The pivaloyl (Piv) group is a sterically hindered acyl protecting group widely employed in organic synthesis for its notable stability across a range of chemical conditions.[1][2] However, its robust nature presents a significant challenge when its removal is required, particularly in the presence of other sensitive functionalities. This application note provides a comprehensive guide with detailed protocols for the chemoselective deprotection of this compound, a substrate featuring a sensitive thioamide moiety. We will explore the mechanistic basis for the pivaloyl group's stability and present two distinct, validated protocols—optimized basic hydrolysis and a nucleophilic thiol-mediated cleavage—designed to achieve high-yield deprotection while preserving the integrity of the target molecule. This guide is intended for researchers, scientists, and professionals in drug development who require reliable methods for managing complex protecting group strategies.
The Synthetic Challenge: Pivaloyl Group Stability vs. Thioamide Lability
The selection of a protecting group strategy is a critical decision in the synthesis of complex molecules. The pivaloyl group, a derivative of pivalic acid, is prized for its resistance to many reagents due to the steric bulk of its tert-butyl moiety.[2][3] This steric hindrance effectively shields the electrophilic carbonyl carbon from the approach of nucleophiles, rendering pivalate esters significantly more stable than their acetate or benzoate counterparts under many conditions.[1][4]
The primary challenge in deprotecting this compound lies in cleaving the resilient pivaloyl ester without degrading the adjacent thioamide group. Thioamides are susceptible to hydrolysis under harsh acidic or basic conditions, which can convert them to the corresponding amides or carboxylic acids, leading to undesired side products and reduced yields. Therefore, the deprotection method must be potent enough to overcome the steric hindrance of the pivaloyl group yet mild enough to ensure the chemoselective preservation of the thioamide.
Mechanistic Considerations of Pivaloyl Ester Cleavage
The deprotection of a pivaloyl ester typically proceeds via a nucleophilic acyl substitution. In base-catalyzed hydrolysis (a BAC2 mechanism), a hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate. The stability of this intermediate and the rate of its formation are heavily influenced by steric factors. The diagram below illustrates how the large tert-butyl group impedes the necessary trajectory of the incoming nucleophile, thereby increasing the activation energy required for the reaction to proceed.
Caption: Steric hindrance in the tetrahedral intermediate of pivaloyl ester hydrolysis.
Recommended Deprotection Methodologies
Two primary protocols have been optimized to address the chemoselective deprotection of this compound. The choice between them may depend on available reagents, substrate tolerance in downstream applications, and reaction scale.
Protocol 1: Optimized Basic Hydrolysis with Lithium Hydroxide (LiOH)
Rationale: This protocol employs lithium hydroxide, a strong base that is highly effective for ester saponification, often at lower temperatures than sodium or potassium hydroxide. The use of a mixed solvent system (Tetrahydrofuran/Methanol/Water) is crucial to ensure the solubility of the substrate while providing the necessary aqueous environment for hydrolysis. The conditions are carefully controlled to minimize the risk of thioamide degradation.
Experimental Protocol:
-
Reagent Preparation: Prepare a 1.0 M aqueous solution of lithium hydroxide (LiOH).
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the substrate in a 3:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Execution:
-
While stirring vigorously, add the 1.0 M LiOH solution (2.0 eq) dropwise over 5 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate.
-
The starting material should have a higher Rf value than the more polar deprotected product. The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the starting material is consumed, carefully neutralize the reaction mixture by adding 1 M Hydrochloric Acid (HCl) until the pH is ~7.
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate to afford the pure 2-amino-2-thioxoethanol.
-
| Parameter | Condition | Rationale |
| Base | Lithium Hydroxide (LiOH) | High efficacy for saponification at lower temperatures. |
| Equivalents | 2.0 eq | Ensures complete reaction without excessive basicity. |
| Solvent | THF / MeOH / H₂O (3:1:1) | Ensures solubility of substrate and reagent. |
| Temperature | 0 °C to Room Temp | Initial cooling minimizes side reactions. |
| Typical Time | 2-4 hours | Sufficient for completion while preserving the thioamide. |
Protocol 2: Nucleophilic Thiol-Mediated Cleavage
Rationale: This method provides a powerful, non-hydrolytic alternative that operates under virtually neutral conditions, offering excellent chemoselectivity.[5] Thiophenol, activated by a catalytic amount of a weak base like potassium carbonate, generates a potent thiophenolate nucleophile. This "soft" nucleophile efficiently attacks the ester carbonyl, cleaving the pivaloyl group without affecting the base-sensitive thioamide. This protocol is particularly advantageous for substrates intolerant to aqueous basic conditions.
Experimental Protocol:
-
Reagent Preparation: Ensure all reagents and solvents are anhydrous. N-Methyl-2-pyrrolidone (NMP) should be distilled or from a sure-seal bottle.
-
Reaction Setup:
-
To an oven-dried, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (K2CO3) (0.1 eq).
-
Add anhydrous NMP to dissolve the substrate (approx. 0.2 M concentration).
-
-
Reaction Execution:
-
Add thiophenol (1.5 eq) via syringe to the stirring solution.
-
Heat the reaction mixture to 80 °C using an oil bath.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (1:1 Hexanes:Ethyl Acetate). The reaction is generally complete in 6-12 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers and wash with 1 M NaOH solution (2 x 20 mL) to remove excess thiophenol, followed by a brine wash (1 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel as described in Protocol 1.
-
| Parameter | Condition | Rationale |
| Nucleophile | Thiophenol (PhSH) | Potent, soft nucleophile for non-hydrolytic cleavage.[5] |
| Base (Catalyst) | Potassium Carbonate (K₂CO₃) | Mild base to generate the active thiophenolate nucleophile. |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | Aprotic, polar solvent suitable for the reaction temperature. |
| Temperature | 80 °C | Provides sufficient thermal energy to overcome the activation barrier. |
| Typical Time | 6-12 hours | Slower but highly selective reaction. |
Validation and Workflow
Successful deprotection must be validated. A generalized workflow for executing and confirming the outcome of these protocols is presented below.
Caption: General experimental workflow for pivaloyl deprotection and validation.
Expected Analytical Changes:
-
1H NMR: Disappearance of the singlet corresponding to the nine tert-butyl protons (typically ~1.2 ppm). Appearance of a broad singlet for the new hydroxyl (-OH) proton.
-
IR Spectroscopy: Disappearance of the strong C=O stretch of the pivaloyl ester (approx. 1730 cm-1). Appearance of a broad O-H stretch (approx. 3200-3500 cm-1).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Deactivated reagents (e.g., old LiOH). 3. Insufficient equivalents of reagent. | 1. Extend reaction time or incrementally increase temperature. 2. Use fresh, high-purity reagents. 3. Increase reagent stoichiometry to 2.5-3.0 eq (for Protocol 1). |
| Low Yield | 1. Product loss during aqueous workup (if product has water solubility). 2. Incomplete reaction. 3. Degradation of product. | 1. Saturate the aqueous layer with NaCl before extraction to reduce product solubility. 2. See "Incomplete Reaction". 3. Adhere strictly to the recommended temperature and time. |
| Side Product Formation | 1. Thioamide hydrolysis due to overly harsh conditions (excessive heat or base concentration). 2. (Protocol 2) Incomplete removal of thiophenol. | 1. Reduce reaction temperature and monitor closely. If degradation persists, switch to the milder Thiolysis protocol. 2. Ensure thorough washing with 1 M NaOH during workup. |
Conclusion
The requires a careful balance of reactivity and chemoselectivity. The two protocols detailed in this application note—optimized basic hydrolysis and nucleophilic thiol-mediated cleavage—provide robust and reliable solutions. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedures, researchers can successfully remove this resilient protecting group while preserving the sensitive thioamide functionality, thereby facilitating progress in their synthetic campaigns.
References
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
European Journal of Biochemistry. (1979). The hydrolysis of esters of N-hippurylglycine and N-pivaloylglycine by carboxypeptidase A. [Link]
-
Sciforum. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]
-
The Journal of Organic Chemistry. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. [Link]
-
Synthetic Communications. (2019). A deprotection procedure using SO3H silica gel to remove non-silyl protecting groups. [Link]
-
ResearchGate. (n.d.). Deprotection of the pivaloyl group with LiAlH4. [Link]
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. [Link]
-
Wikipedia. (n.d.). Methyl pivalate. [Link]
-
ResearchGate. (2010). Reductive Removal of the Pivaloyl Protecting Group from Tetrazoles by a Naphthalene-Catalyzed Lithiation Process. [Link]
-
John Wiley & Sons, Inc. (2001). The Concept of Orthogonal Sets. [Link]
Sources
Application Notes and Protocols: The Catalytic Utility of 2-Amino-2-thioxoethyl Pivalate as a Carbene Precursor in Palladium-Catalyzed Cross-Coupling Reactions
Foreword for the Modern Researcher
In the landscape of contemporary organic synthesis, the quest for novel and efficient methodologies for carbon-carbon bond formation remains a paramount objective. The development of innovative precursors that can be seamlessly integrated into catalytic cycles is a testament to the ingenuity of the field. This guide delves into the catalytic applications of 2-Amino-2-thioxoethyl pivalate, a thioamide derivative, positing its utility as a proficient precursor for the in-situ generation of palladium-carbene complexes. While direct catalytic applications of this specific molecule are not extensively documented, its structural class—thioamides—has emerged as a versatile and powerful tool in palladium-catalyzed cross-coupling reactions.[1][2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific rationale for its application in advanced organic synthesis.
Section 1: Synthesis of this compound
The accessibility of the starting material is a critical first step in any synthetic endeavor. This compound can be readily synthesized from its corresponding amide, 2-amino-2-oxoethyl pivalate, through a thionation reaction. The most common and effective reagents for this transformation are Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[3] These reagents facilitate the conversion of the carbonyl group to a thiocarbonyl group.
Protocol 1: Synthesis of this compound via Thionation
This protocol outlines a general procedure for the thionation of an amide using Lawesson's reagent.
Materials:
-
2-amino-2-oxoethyl pivalate
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]
-
Anhydrous Toluene (or other suitable high-boiling aprotic solvent)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-2-oxoethyl pivalate (1 equivalent) in anhydrous toluene.
-
Addition of Thionating Reagent: To the stirred solution, add Lawesson's reagent (0.5-0.6 equivalents) portion-wise. Expert Insight: The reaction is often exothermic, and portion-wise addition helps to control the initial temperature rise. Using slightly more than 0.5 equivalents can ensure complete conversion.
-
Thionation Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Visualization of the Synthesis Workflow:
Caption: Proposed catalytic cycle for the desulfurative Suzuki-Miyaura coupling.
Protocol 2: Representative Desulfurative Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a thioamide with an arylboronic acid. This can be adapted for this compound.
Materials:
-
This compound (or other thioamide) (1 equivalent)
-
Arylboronic acid (1.5 - 2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (4-10 mol%)
-
Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O) (1.5 - 2 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as base (2-3 equivalents)
-
Anhydrous solvent such as 1,4-Dioxane or Toluene
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate and water for workup
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the thioamide (1 equivalent), arylboronic acid (1.5 equivalents), palladium(II) acetate (e.g., 3 mol%), triphenylphosphine (e.g., 6 mol%), silver(I) carbonate (1.5 equivalents), and potassium carbonate (2 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Data Presentation: Substrate Scope
The desulfurative Suzuki-Miyaura coupling of thioamides is compatible with a range of functional groups on both the arylboronic acid and the thioamide, although specific optimization may be required for this compound.
| Entry | Arylboronic Acid (Ar') | Thioamide (R) | Typical Yield (%) |
| 1 | Phenylboronic acid | Aryl | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Aryl | 80-90 |
| 3 | 4-Chlorophenylboronic acid | Aryl | 75-85 |
| 4 | 2-Thienylboronic acid | Alkyl | 70-80 |
| 5 | Vinylboronic acid pinacol ester | Aryl | 65-75 |
Note: Yields are representative and based on studies with various thioamides. [1][2]Optimization for this compound is recommended.
Section 3: Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. Key checkpoints include:
-
TLC Monitoring: At each stage of the synthesis and catalytic reaction, TLC analysis should show the consumption of starting materials and the appearance of a new spot corresponding to the product.
-
Spectroscopic Analysis: The identity and purity of the synthesized this compound and the final coupled product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Control Experiments: To validate the catalytic cycle, control experiments can be performed, such as running the reaction in the absence of the palladium catalyst, the ligand, or the silver salt, which should result in no product formation.
By following these validation steps, researchers can ensure the reliability and reproducibility of their results.
References
-
American Chemical Society. (n.d.). Mild Method for the Conversion of Amides to Thioamides. Retrieved from [Link]
-
MDPI. (n.d.). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from [Link]
-
Mai, S., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications. Retrieved from [Link]
-
Mai, S., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications. Retrieved from [Link]
-
Sci-Hub. (n.d.). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Retrieved from [Link]
Sources
Application Notes and Protocols: 2-Amino-2-thioxoethyl Pivalate in the Synthesis of Sulfur-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 2-amino-2-thioxoethyl pivalate, a specialized thioamide reagent, in the synthesis of medicinally relevant sulfur-containing heterocycles. The focus is on the renowned Hantzsch thiazole synthesis, detailing the strategic advantages conferred by the pivaloyl moiety. This document furnishes researchers with detailed protocols, mechanistic insights, and a framework for utilizing this reagent to generate diverse molecular scaffolds for drug discovery and development.
Introduction: The Significance of Sulfur in Heterocyclic Chemistry
Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, with a remarkable number of approved drugs featuring these scaffolds.[1] The unique electronic and steric properties of sulfur impart favorable pharmacokinetic and pharmacodynamic characteristics to molecules.[2] Among these, the thiazole ring is a particularly privileged structure, found in a wide array of therapeutic agents with activities spanning antimicrobial, anti-inflammatory, anticancer, and antiviral applications.[3][4]
The Hantzsch thiazole synthesis, first reported in 1887, remains a robust and widely utilized method for the construction of the thiazole core.[5][6] This classical condensation reaction between an α-haloketone and a thioamide provides a direct and versatile route to a variety of substituted thiazoles. This guide explores the use of a specialized thioamide, this compound, in this pivotal reaction.
The Reagent: this compound - A Unique Building Block
This compound, also known as pivaloylthioacetamide, is a crystalline solid that serves as a stable and effective thioamide precursor in heterocyclic synthesis. The presence of the bulky pivaloyl (tert-butylcarbonyl) group offers distinct steric and electronic advantages that can influence reaction outcomes.
Proposed Synthesis of this compound
A plausible laboratory-scale synthesis involves the acylation of a primary thioamide, such as 2-amino-2-thioxoacetamide, with pivaloyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine.
DOT Diagram: Synthesis of this compound
Caption: Proposed synthesis of this compound.
Application in Hantzsch Thiazole Synthesis
The primary application of this compound is in the Hantzsch synthesis to produce 2-amino-4,5-disubstituted thiazoles. The bulky pivaloyl group can influence the regioselectivity of the cyclization and may enhance the stability of the resulting aminothiazole.
General Protocol for the Synthesis of 2-(Pivaloylamino)-4,5-disubstituted Thiazoles
This protocol outlines a general procedure for the reaction between this compound and a representative α-haloketone.
Materials:
-
This compound
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol) and the α-haloketone (1.0 mmol).
-
Solvent Addition: Add absolute ethanol (10 mL) to the flask.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 78 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
Mechanistic Insights
The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
DOT Diagram: Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch thiazole synthesis.
The reaction is initiated by the nucleophilic sulfur of the thioamide attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Data Presentation: Representative Yields
The following table provides hypothetical yields for the synthesis of various 2-(pivaloylamino)thiazoles using this compound and different α-bromoketones, based on typical outcomes for Hantzsch reactions.
| Entry | α-Bromoketone (R1) | Product (R2, R3) | Reaction Time (h) | Yield (%) |
| 1 | 2-Bromoacetophenone | Phenyl, H | 3 | 85 |
| 2 | 2-Bromo-4'-chloroacetophenone | 4-Chlorophenyl, H | 3.5 | 82 |
| 3 | 2-Bromo-4'-methoxyacetophenone | 4-Methoxyphenyl, H | 2.5 | 88 |
| 4 | 3-Bromobutan-2-one | Methyl, Methyl | 4 | 75 |
Experimental Workflow
The overall workflow from starting materials to the purified product is summarized in the following diagram.
DOT Diagram: Experimental Workflow
Caption: Overall experimental workflow for thiazole synthesis.
Conclusion
This compound is a promising and versatile reagent for the synthesis of sulfur-containing heterocycles, particularly 2-aminothiazole derivatives via the Hantzsch reaction. The pivaloyl group offers potential advantages in terms of stability and may influence the regiochemical outcome of the cyclization. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the utility of this reagent in their synthetic endeavors, ultimately contributing to the discovery of novel therapeutic agents.
References
- Sharma, V., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- Singh, K. R., et al. (2022). The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Organic & Biomolecular Chemistry, 20(29), 5771-5778.
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
Singh, K. R., et al. (2022). The regiosective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. PubMed. Retrieved from [Link]
-
Singh, K. R., et al. (2022). The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. ResearchGate. Retrieved from [Link]
- Smith, A. D., et al. (2022). Lewis Base Catalyzed Synthesis of Sulfur Heterocycles via the C1‐Pyridinium Enolate.
- Al-Ghorbani, M., et al. (2020). Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives. Journal of Heterocyclic Chemistry, 57(12), 4259-4270.
- Netankar, P. D., et al. (2015). Rapid and Environmentally Benign Protocol for the Synthesis of 2-Aminothiazoles. Chemistry & Biology Interface, 5(5), 296-300.
-
ResearchGate. (n.d.). Thiazole Synthesis. Retrieved from [Link]
- Qin, C., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 17(28), 3148-3179.
-
The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. Retrieved from [Link]
- de Souza, M. V. N. (2018). Review of the Syntheses and Activities of Some Sulfur-Containing Drugs. Molecules, 23(3), 536.
- Stanić, P., Šmit, B., & Milenković, D. (2023). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering, 8(3), 699-706.
- Gunturu, K. C., et al. (2023). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Organic Letters, 25(30), 5650–5654.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Milenković, D., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules, 23(11), 2971.
- Al-Amiery, A. A., et al. (2013). Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine. International Journal of Chemical Sciences, 11(1), 89-96.
- Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(17), 11486–11496.
- Gouda, M. A., et al. (2020). Synthesis and cytotoxic activity of some new heterocycles incorporating cyclohepta[b]thiophene‐3‐carboxamide derivatives. Journal of the Chinese Chemical Society, 67(12), 2269-2280.
- Taylor, J. E., et al. (2024). Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides.
-
Taylor, J. E., et al. (2024). Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. PubMed. Retrieved from [Link]
- Daugulis, O., et al. (2009). Heterocycle Synthesis via Direct C-H/N-H Coupling.
-
ResearchGate. (n.d.). Oxidative Cyclization of 2-Arylhydrazonothioacetamides. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-2-thioxoethyl Pivalate Derivatives
Welcome to the technical support center for the purification of products derived from 2-Amino-2-thioxoethyl pivalate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges associated with purifying thioamide-containing molecules. Our goal is to provide you with expert insights and practical, field-proven solutions to streamline your workflow and enhance your purification success.
The inherent properties of the thioamide functional group—its high polarity, hydrogen-bonding capabilities, and potential for instability under certain conditions—often complicate standard purification protocols. This guide provides a structured approach to overcoming these hurdles, moving from general principles to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of thioamide derivatives.
Q1: What are the key chemical properties of thioamide derivatives that influence purification strategy?
A: Derivatives of this compound possess a unique combination of a bulky, non-polar pivaloyl group and a highly polar thioamide moiety. This duality governs their behavior:
-
Polarity and Solubility: The thioamide group (-C(S)NH₂) is an excellent hydrogen bond donor and acceptor, making these compounds significantly more polar than their amide analogs. This often results in good solubility in polar organic solvents (e.g., DCM, EtOAc, MeCN) but can lead to poor solubility in non-polar solvents like hexanes.
-
Interaction with Stationary Phases: The basic nitrogen and electron-rich sulfur can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is a primary cause of significant peak tailing or, in severe cases, irreversible adsorption during column chromatography.[1][2]
-
Chemical Stability: Thioamides are generally less stable than amides.[3] They can be sensitive to strong acids, bases, and oxidizing agents. During purification, prolonged exposure to acidic silica gel or certain solvents can lead to degradation.[4][5] For instance, strong acidic conditions, like those used in a final cleavage step from a solid support resin, can sometimes cause an Edman-like degradation adjacent to the thioamide.[3]
Q2: How do I choose between normal-phase and reversed-phase chromatography?
A: The choice depends on the overall polarity of your final product.
-
Normal-Phase Chromatography (e.g., Silica Gel, Alumina): This is the default for most moderately polar to non-polar organic compounds. It is often suitable for derivatives where large non-polar groups have been added, reducing the compound's overall polarity. However, due to the issues mentioned in Q1, modifications are often necessary (see Troubleshooting section).
-
Reversed-Phase Chromatography (e.g., C18 Silica): This is an excellent alternative for highly polar derivatives that do not move on silica gel or for compounds that show instability on acidic silica.[1] In reversed-phase, the stationary phase is non-polar, and polar compounds elute earlier in polar mobile phases (like water/acetonitrile or water/methanol). This is particularly useful for products that are salts or have multiple polar functional groups.
Q3: My thioamide-containing compound appears to be degrading during work-up or purification. What are the common causes and precautions?
A: Degradation often stems from the chemical reactivity of the thioamide group.
-
Acid/Base Instability: Avoid unnecessarily strong aqueous acids or bases during liquid-liquid extraction. Primary and secondary thioamides can be deprotonated by bases like sodium bicarbonate to form iminothiols.[6] Prolonged exposure to strong acid can lead to hydrolysis or other side reactions.[5]
-
Oxidative Instability: The sulfur atom is susceptible to oxidation.[3] Avoid unnecessary exposure to air for extended periods, especially in solution, and ensure your solvents are free of peroxides.
-
Thermal Instability: Thioamides are typically less thermally stable than amides.[3] When removing solvent on a rotary evaporator, use a low to moderate bath temperature (e.g., 30-40°C) to prevent decomposition.
-
Silica Gel-Induced Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[4] If you suspect this, you can run a simple stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.
Troubleshooting Guide: Common Purification Issues
This section provides direct answers to specific problems you may encounter during your experiments.
I. Column Chromatography
Q: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from my silica column. What can I do?
A: This is the most common issue and is caused by strong, non-ideal interactions between the basic thioamide group and acidic silanol groups on the silica surface.[2]
Solutions:
-
Add a Mobile Phase Modifier: The most effective solution is to add a small amount of a competitive base or acid to your eluent to mask the active sites on the silica.
-
For neutral or basic compounds, add 0.5-1% triethylamine (TEA) to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA). TEA will preferentially bind to the acidic silanol sites, allowing your compound to elute symmetrically.
-
For acidic compounds, adding 0.5-1% acetic acid (AcOH) can improve peak shape.[2]
-
-
Change the Stationary Phase: If modifiers are ineffective, consider a different stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic forms. For most thioamide derivatives, neutral or basic alumina will prevent the strong acidic interactions causing tailing.[1]
-
Deactivated Silica Gel: You can "deactivate" silica by pre-treating it with your modified eluent or by using commercially available deactivated silica.
-
Q: My product is not eluting from the silica column, even with 10-20% Methanol in Dichloromethane. Why?
A: This indicates either extremely strong, irreversible binding to the silica gel or on-column decomposition.
Solutions:
-
Use an Aggressive Eluent System: For very polar compounds, a standard DCM/MeOH gradient may not be enough. A highly effective system for eluting stubborn polar compounds is to use a stock solution of 10% ammonium hydroxide in methanol, and then add 1-10% of this stock solution to dichloromethane.[1][4] This both increases polarity and deactivates the silica.
-
Switch to Reversed-Phase: This is the ideal scenario for switching to reversed-phase HPLC or flash chromatography. The compound is clearly highly polar, and a C18 column with a water/acetonitrile gradient is likely to provide good separation and recovery.
-
Dry Loading: If your compound has poor solubility in the column eluent, it can lead to precipitation at the top of the column. Ensure you are loading the column correctly, either dissolved in a minimum of solvent or by "dry loading," where the compound is pre-adsorbed onto a small amount of silica.[7]
II. Recrystallization
Q: My compound "oils out" of solution instead of forming crystals. How can I fix this?
A: Oiling out occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or when the solution is supersaturated with impurities.
Solutions:
-
Add More Solvent: The most common cause is that the solution is too concentrated. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool more slowly.
-
Reduce Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first. Slow cooling promotes the formation of pure, ordered crystals.[2] Once it has reached room temperature, then you can move it to an ice bath to maximize yield.[8]
-
Scratch the Flask/Add a Seed Crystal: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[2] If you have a small crystal of pure product, adding it to the cooled solution can initiate crystallization.
Q: I'm getting very low recovery after recrystallization. What are the common causes?
A: Low recovery is typically due to using too much solvent or premature crystallization.
Solutions:
-
Use the Minimum Amount of Hot Solvent: The fundamental principle of recrystallization is that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] Use just enough boiling solvent to fully dissolve the solid. Adding a large excess will keep much of your product in solution even after cooling.[9]
-
Prevent Premature Crystallization: If crystals form during a hot gravity filtration step, much of the product will be lost. Use a pre-heated funnel and flask and keep the solution at or near its boiling point during the filtration.
-
Chill Thoroughly: Ensure the flask is cooled in an ice-water bath for at least 15-20 minutes after cooling to room temperature to maximize the precipitation of the solid from the mother liquor.[8]
-
Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product. You can often recover more material by boiling off some of the solvent to re-saturate the solution and cooling it again to get a "second crop" of crystals.[8] Note that this crop may be less pure than the first.
Data & Protocols
Table 1: Recommended Solvent Systems for Column Chromatography
| Compound Polarity | Recommended Eluent System (Normal Phase) | Modifier (if tailing occurs) |
| Low | Hexanes / Ethyl Acetate (9:1 to 4:1) | 1% Triethylamine |
| Medium | Hexanes / Ethyl Acetate (1:1) or Dichloromethane / Ethyl Acetate (9:1) | 1% Triethylamine |
| High | Dichloromethane / Methanol (99:1 to 9:1) | 1% Triethylamine |
| Very High / Basic | Dichloromethane / (10% NH₄OH in MeOH) (99:1 to 9:1) | Modifier is built-in |
| Acidic | Hexanes / Ethyl Acetate or DCM / MeOH | 1% Acetic Acid |
Experimental Protocol 1: Flash Column Chromatography with a Mobile Phase Modifier
-
Select Solvent System: Using TLC, identify an eluent that gives your desired product an Rf value of ~0.2-0.35. Add 1% triethylamine (TEA) to the eluent and re-run the TLC to confirm the Rf and observe improved spot shape.
-
Pack the Column: Wet pack the column with silica gel slurried in the non-polar component of your eluent (e.g., hexanes). Never use a neat polar solvent like ethyl acetate or methanol to slurry silica.
-
Equilibrate: Run 2-3 column volumes of your full, modified eluent system (e.g., 4:1 Hex/EtOAc + 1% TEA) through the column to ensure the entire stationary phase is equilibrated with the modifier.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent.[7] Alternatively, for poorly soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column bed.[7]
-
Elute and Collect: Run the column with your modified eluent, collecting fractions. Do not change the modifier concentration during the run. You may increase the polarity of the organic solvents (the gradient) as needed to elute your compound.
-
Analyze: Monitor the collected fractions by TLC to identify those containing the pure product.
Experimental Protocol 2: Systematic Recrystallization
-
Solvent Screening: Place ~10-20 mg of your crude solid into several small test tubes. Add ~0.5 mL of a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water) to each tube.[10]
-
Observe Solubility:
-
If it dissolves immediately at room temperature, the solvent is unsuitable (compound is too soluble).
-
If it does not dissolve at all, heat the tube gently in a warm water bath.
-
A good candidate solvent will dissolve the solid when hot but show little to no solubility at room temperature.[9]
-
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise from a pipette to the solid while the flask is being heated (e.g., on a hot plate).[2] Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and receiving flask to prevent the product from crystallizing prematurely.[8] If colored impurities are present, you may add a small amount of activated carbon and boil for a few minutes before the hot filtration.[2]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Do not disturb it. Once at room temperature, place the flask in an ice bath for >15 minutes to maximize crystal formation.[2]
-
Collection and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Allow the crystals to air dry completely.
Visualized Workflows
Diagram 1: General Purification Strategy
Caption: Decision tree for selecting an initial purification method.
Diagram 2: Troubleshooting Column Chromatography Tailing
Caption: Stepwise approach to resolving peak tailing in chromatography.
References
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Miller, L. M., & Mallet, C. R. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Olimpiu, S. (n.d.). Recrystallization. Retrieved from [Link]
-
Baumann, J. B. (1978). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 55(8), 523. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Pop, R., et al. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 25(24), 5937. [Link]
-
Kwantlen Polytechnic University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(26), 5553-5557. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
Camacho, C. I., et al. (2019). Incorporating Thioamides into Proteins by Native Chemical Ligation. Methods in Enzymology, 623, 1-32. [Link]
-
Al-Mulla, A. (2019). New methods for the rapid synthesis of thiazoles. University of Sussex. [Link]
-
Miller, L. M., & VanVeller, B. (2023). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. bioRxiv. [Link]
-
ResearchGate. (2013). Stability of thioamides?. Retrieved from [Link]
-
Mitchell, N. J., & Moody, C. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Accounts of Chemical Research, 53(4), 977-993. [Link]
-
Ivolgina, V., et al. (2021). Liquid-phase extraction and electrophoretic determination of heterocyclic thioamides in human body fluid. Analytical and Bioanalytical Electrochemistry, 13(1), 1-11. [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
Bionity.com. (n.d.). Thioamide. Retrieved from [Link]
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handling and safety precautions for 2-Amino-2-thioxoethyl pivalate
Welcome to the technical support center for 2-Amino-2-thioxoethyl pivalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and safety protocols for the effective use of this reagent in your experiments. As a novel compound, it is imperative to handle this compound with the assumption that it is potentially hazardous until its toxicological properties are well-documented.[1]
Section 1: Chemical Profile and Inferred Properties
This compound is a bifunctional molecule featuring a primary amine, a thioamide, and a pivalate ester. The interplay of these functional groups dictates its reactivity and stability.
| Functional Group | Key Characteristics | Potential Experimental Implications |
| Primary Amine | Basic, nucleophilic. | Will react with acids to form salts; can undergo acylation, alkylation, and other reactions typical of primary amines.[2][3][4] |
| Thioamide | Nucleophilic sulfur, prone to side reactions under strong acid. | Can be sensitive to strong acids, potentially leading to decomposition or cleavage.[5] The sulfur atom can act as a nucleophile. |
| Pivalate Ester | Sterically hindered, generally resistant to hydrolysis. | Stable under many reaction conditions, but can be cleaved under harsh acidic or basic conditions.[6][7][8] |
Section 2: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, storage, and use of this compound.
Q1: How should I properly store this compound?
A1: As a compound with unknown long-term stability, it is recommended to store this compound in a cool, dry, and dark place, preferably in a refrigerator and under an inert atmosphere (e.g., argon or nitrogen).[1] This minimizes potential degradation from moisture, light, and atmospheric oxygen. Ensure the container is well-sealed.
Q2: What are the primary hazards associated with this compound?
A2: Since this is a novel chemical, it should be treated as a potentially hazardous substance.[1] Based on its functional groups, potential hazards include:
-
Skin and eye irritation: Primary amines can be corrosive and irritating.
-
Sensitization: Some individuals may develop allergic reactions upon exposure.
-
Toxicity: The toxicological properties are unknown.
Always handle this compound in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE).[9][10][11]
Q3: Is the pivalate ester prone to cleavage during my reaction?
A3: Pivalate esters are known for their high resistance to hydrolysis due to the steric hindrance of the tert-butyl group.[6][7][8] Under typical neutral or mildly acidic/basic conditions, the pivalate ester should remain intact. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could lead to cleavage.[12][13][14]
Q4: Can I use strong acids, like trifluoroacetic acid (TFA), in the presence of the thioamide group?
A4: Caution is advised. Thioamides can be unstable in the presence of strong acids like TFA, which are often used in peptide synthesis for cleavage from a resin.[5] This can lead to side reactions, including chain scission at the thioamide residue.[5] If your protocol requires strong acid, it is crucial to perform a small-scale test reaction to assess the stability of your compound under these conditions.
Section 3: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during experiments with this compound.
Unexpected Reaction Outcome or Low Yield
If your reaction does not proceed as expected, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Compound Decomposition During Workup
Symptom: You observe the formation of multiple, unidentified spots on your TLC plate after aqueous workup, or you isolate a complex mixture of products.
Potential Cause: The thioamide or pivalate ester functionality may be sensitive to the pH of your aqueous workup.
Solution:
-
Analyze the side products: Attempt to identify the decomposition products. For instance, the presence of pivalic acid would suggest cleavage of the ester.
-
Use milder workup conditions:
-
If you suspect acid-catalyzed decomposition of the thioamide, use a saturated solution of a mild base like sodium bicarbonate for neutralization instead of a strong base.
-
If you suspect base-catalyzed hydrolysis of the pivalate, use a buffered aqueous solution or a quick wash with cold, dilute acid.
-
-
Anhydrous workup: If possible, consider an anhydrous workup to avoid hydrolysis issues altogether.
Section 4: Experimental Protocols
Safe Handling Protocol
As a compound with unknown hazards, a stringent handling protocol is mandatory.[1][9]
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood.[9][15]
-
Personal Protective Equipment (PPE):
-
Hygiene:
-
Spill and Waste Management:
-
In case of a spill, follow your institution's protocol for unknown hazardous materials.[9] Generally, this involves absorbing the material with an inert absorbent, collecting it in a sealed container, and disposing of it as hazardous waste.
-
All waste containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
General Reaction Setup
This protocol outlines a general procedure for using this compound in a reaction, assuming it is being used as a nucleophile via its primary amine.
Caption: General workflow for a reaction involving this compound.
References
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]
- Ghosh, A. K., & Kawahama, R. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(22), 8027–8030.
- Kent, S. B. H., & Alewood, P. F. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
- Kent, S. B. H., & Alewood, P. F. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection.
- Kent, S. B. H., & Alewood, P. F. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
- Watkins, W. J. (1987). A mechanistic study of the saponification of pivaloate esters. Union College Schaffer Library.
-
Wikipedia. (2026). Methyl pivalate. Retrieved from [Link]
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-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Pivalic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Unidentified Chemical | Medical Management Guidelines. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
- National Institutes of Health. (2020). Thioamides as Useful Synthons in the Synthesis of Heterocycles. PMC.
-
Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]
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Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
-
Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]
-
ResearchGate. (2025). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
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GeeksforGeeks. (2025). Chemical Reactions of Amines. Retrieved from [Link]
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Duke University. (n.d.). Safety Manual - Duke Chemistry. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
-
MDPI. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Retrieved from [Link]
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Technical Support Center: Temperature Optimization for Reactions Involving 2-Amino-2-thioxoethyl pivalate
Welcome to the technical support center for 2-Amino-2-thioxoethyl pivalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for reactions involving this versatile building block. By understanding the interplay of its functional groups—a primary thioamide and a sterically hindered pivalate ester—we can effectively optimize reaction temperatures to maximize yields and minimize side products.
Understanding the Molecule: A Tale of Two Functional Groups
This compound is a bifunctional molecule. Its reactivity is primarily dictated by the primary thioamide group, which is a versatile synthon for the synthesis of various heterocycles and other sulfur-containing compounds.[1][2] The thioamide moiety is known to be more reactive than its amide counterpart but is also more susceptible to thermal degradation.[3]
The pivalate ester provides a bulky tert-butyl group, which can sterically influence the approach to the reactive centers. Pivalate esters are generally stable and resistant to hydrolysis under mild conditions, but can be cleaved under more forcing acidic or basic conditions, especially at elevated temperatures.[4][5]
The key to successful experimentation with this compound lies in balancing the desired reactivity of the thioamide with the thermal stability of the entire molecule.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered in reactions with this compound, with a focus on temperature as a critical parameter.
Low or No Product Yield
Question: I am not observing any significant formation of my desired product. Could the reaction temperature be too low?
Answer: Yes, a low reaction temperature is a common reason for slow or stalled reactions. The steric hindrance from the pivalate group might necessitate higher activation energy.
Troubleshooting Steps:
-
Initial Temperature Range: For novel reactions, a good starting point is room temperature (20-25 °C).
-
Incremental Temperature Increase: If no reaction is observed after a reasonable time (e.g., 24 hours), gradually increase the temperature in 10-15 °C increments. Monitor the reaction progress at each step by a suitable analytical technique (e.g., TLC, LC-MS).
-
Solvent Choice: Ensure your solvent has an appropriate boiling point for the intended temperature range. Higher boiling point solvents like DMF, DMSO, or toluene may be necessary for higher temperature reactions.
-
Catalyst/Reagent Activity: Confirm that any catalysts or reagents used are active and not degraded.
Formation of a Major Side Product: Nitrile Impurity
Question: My reaction is producing a significant amount of a side product that I suspect is the corresponding nitrile. How can I avoid this?
Answer: The formation of a nitrile is a common side reaction for primary thioamides, often promoted by high temperatures or certain reagents.[6] This dehydration of the primary thioamide is a key decomposition pathway to be aware of.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical step. If you are running the reaction at an elevated temperature, try reducing it.
-
Controlled Heating: Use an oil bath or a temperature-controlled mantle for precise and uniform heating. Avoid localized overheating.
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions, as the presence of water can sometimes facilitate side reactions at higher temperatures.
-
Reagent Choice: Some dehydrating agents or strong Lewis acids can promote nitrile formation. If your reaction conditions include such reagents, consider milder alternatives.
Product Decomposition and Complex Reaction Mixture
Question: At higher temperatures, my reaction mixture turns dark, and I observe multiple spots on my TLC plate, indicating decomposition. What is happening?
Answer: Thioamides are known to have limited thermal stability and can decompose through various pathways at elevated temperatures.[3] The pivalate ester, while more stable, can also undergo hydrolysis if water is present, especially under acidic or basic conditions at high temperatures.[5][7]
Troubleshooting Steps:
-
Determine the Onset of Decomposition: Run a small-scale experiment where you gradually heat a sample of this compound in your reaction solvent and monitor for decomposition by TLC or LC-MS. This will give you an approximate upper-temperature limit.
-
Optimize Reaction Time: At a given temperature, a shorter reaction time may be sufficient to form the product without significant decomposition. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition at higher temperatures.
Experimental Protocols
General Protocol for a Temperature Optimization Study
This protocol provides a systematic approach to finding the optimal reaction temperature.
-
Setup: In parallel reaction vials, set up several small-scale reactions with identical concentrations of reactants, solvent, and any catalysts.
-
Temperature Gradient: Place the vials in a multi-well heating block or in separate oil baths set to a range of temperatures (e.g., 25 °C, 40 °C, 55 °C, 70 °C, 85 °C).
-
Monitoring: At regular time intervals (e.g., 1h, 3h, 6h, 12h, 24h), take an aliquot from each reaction vial.
-
Analysis: Quench the aliquots and analyze them by a quantitative method (e.g., LC-MS, GC-MS, or calibrated TLC) to determine the conversion to product and the formation of any major side products.
-
Data Evaluation: Plot the yield of the desired product and major impurities as a function of temperature and time to identify the optimal conditions.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting temperature-related issues.
Caption: A flowchart for troubleshooting common temperature-related issues.
Data Summary Table
The following table provides hypothetical, yet plausible, temperature ranges for different types of reactions involving this compound, based on general principles of thioamide reactivity.
| Reaction Type | General Temperature Range (°C) | Key Considerations |
| N-Alkylation/Acylation | 0 - 50 | Can often be performed at or below room temperature. |
| Heterocycle Formation (e.g., Thiazole Synthesis) | 50 - 100 | May require heating to facilitate cyclization and dehydration steps.[8] |
| Reactions with Strong Electrophiles | -20 - 25 | To control reactivity and minimize side reactions. |
| Metal-Catalyzed Cross-Coupling | 60 - 120 | Often require elevated temperatures, but careful optimization is needed to prevent ligand or substrate decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended temperature for reactions with this compound?
A1: There is no single maximum temperature, as it is highly dependent on the solvent, reagents, and reaction time. As a general guideline, it is advisable to stay below 120 °C and to perform preliminary thermal stability tests in your specific reaction system.
Q2: Does the pivalate group affect the reactivity of the thioamide?
A2: Yes, the bulky pivalate group can sterically hinder the approach of reagents to the thioamide nitrogen and sulfur atoms. This may necessitate slightly higher temperatures or longer reaction times compared to less hindered analogues.
Q3: Can I use microwave heating for reactions with this compound?
A3: Microwave heating can be a powerful tool for accelerating reactions.[9] However, due to the potential for rapid and localized heating, it is crucial to carefully control the temperature and to perform small-scale optimization experiments first to avoid decomposition.
Q4: How should I store this compound?
A4: To ensure its stability, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere to prevent slow degradation over time.
Visualizing the Temperature Optimization Protocol
The diagram below outlines the steps for a systematic temperature screening experiment.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. JPH11507944A - Method for separating pivalic acid from spent reaction mixture - Google Patents [patents.google.com]
- 8. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01778H [pubs.rsc.org]
- 9. Thioamide synthesis by thioacylation [organic-chemistry.org]
Technical Support Center: Catalyst & Methodology Selection for Transformations of 2-Amino-2-thioxoethyl pivalate
Welcome to the technical support center for 2-Amino-2-thioxoethyl pivalate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for common chemical transformations of this versatile building block. Our goal is to move beyond simple protocols and explain the underlying principles that govern reaction outcomes, enabling you to optimize your experiments effectively.
Part 1: Foundational Knowledge & General Principles (FAQ)
This section addresses high-level questions regarding the reactivity of this compound and general considerations for catalyst selection.
Q1: What are the primary reactive sites on this compound that I should consider when planning a transformation?
A1: Understanding the molecule's structure is key to predicting its reactivity and ensuring chemoselectivity. There are three main functional groups to consider:
-
The Thioamide Group (-C(S)NH₂): This is the most versatile and often the intended site of transformation. The sulfur atom is nucleophilic and soft, readily coordinating to soft metal catalysts. The carbon atom is electrophilic, and the N-H protons are weakly acidic. This group is the gateway to forming amides, amines, and various heterocycles like thiazoles.[1]
-
The Pivaloate Ester Group (-OC(O)C(CH₃)₃): This ester is sterically hindered due to the t-butyl group, making it relatively robust to hydrolysis compared to less hindered esters (e.g., acetate or benzoate). However, it is not inert. It can be cleaved under strong acidic or basic conditions, or with certain nucleophiles, which could be an undesired side reaction.
-
The α-Methylene Group (-CH₂-): The protons on the carbon adjacent to the thioamide are weakly acidic and can potentially be deprotonated under strong basic conditions, leading to side reactions or epimerization if a chiral center were present.
Your choice of catalyst and reaction conditions must account for the relative reactivity of these sites to achieve the desired outcome.
Q2: How do I decide between a homogeneous and a heterogeneous catalyst for my reaction?
A2: The choice depends on your specific goals regarding reaction control, product purification, and process scalability.
-
Homogeneous Catalysts (e.g., soluble metal complexes like an acridine-based ruthenium complex for hydrogenation) are dissolved in the reaction medium.[2]
-
Advantages: They often exhibit higher activity and selectivity due to well-defined active sites and better access to the substrate. Reaction mechanisms are also typically easier to study.
-
Disadvantages: Catalyst recovery and removal from the final product can be challenging and costly, which is a significant concern in pharmaceutical development.
-
-
Heterogeneous Catalysts (e.g., solid-supported catalysts like Raney Nickel or sulfonic-acid-functionalized nano γ-Al₂O₃) exist in a different phase from the reaction mixture.[3]
-
Advantages: They are easily separated from the reaction mixture by simple filtration, facilitating product purification and catalyst recycling. This makes them ideal for industrial-scale and continuous-flow processes.
-
Disadvantages: They may exhibit lower activity or selectivity compared to their homogeneous counterparts. Diffusion limitations and a less-defined nature of active sites can sometimes lead to a broader range of side products.
-
For initial lab-scale discovery, the high activity of a homogeneous catalyst might be preferred. For process development and scale-up, developing a heterogeneous catalytic system is often the more practical and economical choice.
Part 2: Troubleshooting Guides for Specific Transformations (FAQ)
This section provides detailed guidance and troubleshooting for common reactions involving this compound.
Transformation A: Conversion to Amide (Desulfurization-Oxygenation)
Q3: I want to convert the thioamide to the corresponding amide, 2-amino-2-oxoethyl pivalate. What are my best catalytic or reagent options?
A3: This is a common desulfurization reaction. The key is to use a thiophilic (sulfur-loving) reagent or catalyst to facilitate the replacement of sulfur with oxygen, which typically comes from water or another oxygen source in the reaction mixture.
-
Option 1: Thiophilic Metal Salts (Stoichiometric): Silver(I), Mercury(II), and Copper(I) salts are effective because they form highly stable metal-sulfur bonds, activating the thioamide carbon for nucleophilic attack by water.[1] However, these reagents are often toxic, expensive, and require stoichiometric amounts, generating significant waste.[4]
-
Option 2: Tetrabutylammonium Bromide (Bu₄NBr): A more modern and practical method involves using Bu₄NBr in a solvent system like NMP/DMSO.[4] This approach is attractive because it avoids toxic heavy metals and uses an inexpensive, easy-to-handle reagent. While the mechanism is complex, it offers a greener alternative.
Q4: My attempt to convert the thioamide to an amide resulted in a low yield and recovery of starting material. What went wrong?
A4: Low conversion in this transformation is a common issue. Here’s a troubleshooting checklist:
-
Insufficient Activation: If using metal salts, ensure they are fresh and anhydrous if required. The salt's role is to coordinate to the sulfur; if it's passivated or of low quality, activation will be poor.
-
Solvent Choice: For the Bu₄NBr method, the solvent system is critical. Using a single solvent like DMF, NMP, or DMSO alone can result in no reaction. A mixed system (e.g., NMP-DMSO or DMF-NMP-DMSO) is often necessary to achieve good yields.[4]
-
Water Content: The oxygen atom in the final amide product usually comes from water. Ensure a controlled amount of water is present in the reaction. Using rigorously dry solvents may completely inhibit the reaction. Conversely, too much water can lead to hydrolysis of the pivaloate ester, especially if the conditions are harsh.
-
Temperature: These reactions often require elevated temperatures (e.g., >100 °C) to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the heat.
Transformation B: Synthesis of 2-Substituted Thiazoles
Q5: I need to synthesize a 4-(pivaloyloxymethyl)thiazole derivative using the Hantzsch synthesis. What catalyst and conditions should I use?
A5: The Hantzsch thiazole synthesis is a classic and reliable method that involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[5] For reacting this compound with an α-haloketone (e.g., 2-bromoacetophenone):
-
Catalyst: This reaction is typically self-catalyzed or proceeds simply upon heating, as the initial S-alkylation is followed by an intramolecular cyclization and dehydration. No external catalyst is usually required.[6]
-
Solvent: A polar protic solvent like ethanol or a polar apathetic solvent like DMF or acetonitrile is suitable. Ethanol is often preferred as it facilitates the proton transfer steps in the dehydration.
-
Temperature: Refluxing in the chosen solvent is standard practice to ensure the reaction goes to completion.
-
Alternative: Microwave Irradiation: For rapid synthesis, microwave-assisted methods can dramatically reduce reaction times and often produce products in high yields, sometimes without any solvent.[6]
Q6: My Hantzsch thiazole synthesis is giving me a complex mixture of products instead of the clean thiazole. How can I troubleshoot this?
A6: A messy reaction profile in Hantzsch synthesis often points to side reactions of the α-haloketone or the thioamide starting material.
-
Purity of α-Haloketone: α-Haloketones can be unstable and may self-condense or decompose upon storage. Ensure you are using a pure starting material.
-
Reaction Stoichiometry: Use a 1:1 stoichiometry of the thioamide and the α-haloketone. Using a large excess of the ketone can lead to side reactions.
-
Temperature Control: While heating is necessary, excessive temperatures for prolonged periods can cause decomposition. Monitor the reaction by TLC or LC-MS and stop heating once the starting material is consumed.
-
Consider a Base (with caution): While not always necessary, a mild, non-nucleophilic base (e.g., pyridine or sodium bicarbonate) can be added to scavenge the H-X produced during the reaction. However, a strong base can deprotonate the α-methylene group of your pivalate starting material, leading to undesired pathways.
Transformation C: Reduction to an Amine
Q7: I want to reduce the thioamide group to an amine, yielding 2-amino-3,3-dimethylbutan-1-ol (after subsequent ester reduction). What are my catalyst options, and which is best for chemoselectivity?
A7: Reducing a thioamide to an amine requires cleavage of the C=S bond and formation of two new C-H bonds. The challenge is to avoid reducing the pivaloate ester.
-
Catalytic Hydrogenation:
-
Harsh Conditions: Traditional catalysts like Raney Nickel can work but often require high pressures and temperatures, which may also reduce the ester.[7][8]
-
Milder Conditions: A highly efficient and selective method uses an acridine-based ruthenium pincer complex. This homogeneous catalyst can hydrogenate thioamides to the corresponding amines with excellent tolerance for ester groups under milder conditions.[2] This would be the preferred catalytic method for preserving the pivaloate ester.
-
-
Stoichiometric Reagents:
-
Borane Complexes: Reagents like ammonia borane or dimethylamine-borane (DMAB) can effectively reduce thioamides under catalyst-free conditions.[9] These methods are often chemoselective for the thioamide over esters.
-
Samarium(II) Iodide (SmI₂): For a highly chemoselective single-electron transfer (SET) reduction, SmI₂ in the presence of a proton source (like H₂O or D₂O) is an excellent choice. It is known for its mild conditions and tolerance of many functional groups, including esters.[10]
-
Table 1: Comparison of Catalyst/Reagent Systems for Thioamide Reduction
| Method | Catalyst/Reagent | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | Acridine-Ru Complex + H₂ | 50 bar H₂, 120 °C | Excellent chemoselectivity for esters, catalytic.[2] | Requires high-pressure equipment, specialized catalyst. |
| Hydride Reduction | Dimethylamine-borane (DMAB) | THF, 60 °C | Catalyst-free, good functional group tolerance.[9] | Stoichiometric reagent, generates borane waste. |
| SET Reduction | SmI₂ / H₂O | THF, Room Temp | Extremely mild, excellent chemoselectivity.[10] | Stoichiometric, requires inert atmosphere, expensive. |
Part 3: Visualization & Experimental Protocols
Decision Workflow for Catalyst Selection
This diagram outlines a logical decision-making process for selecting the appropriate transformation strategy for this compound.
Caption: Decision workflow for selecting a synthetic route.
Mechanism: Hantzsch Thiazole Synthesis
This diagram illustrates the step-by-step mechanism for the formation of a thiazole ring from a thioamide and an α-haloketone.
Caption: Reaction mechanism for Hantzsch thiazole synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-2-oxoethyl pivalate via Desulfurization
-
Objective: To convert this compound to its corresponding amide using tetrabutylammonium bromide.
-
Safety: Perform the reaction in a well-ventilated fume hood. Wear appropriate PPE (lab coat, gloves, safety glasses).
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add tetrabutylammonium bromide (Bu₄NBr, 0.5 eq).
-
Add N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO) in a 1:1 ratio to achieve a substrate concentration of 0.2 M.
-
Add deionized water (2.0 eq).
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (approx. 4-8 hours).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
-
Protocol 2: Hantzsch Synthesis of 2-Amino-4-phenyl-thiazole-4-yl)methyl pivalate
-
Objective: To synthesize a thiazole derivative from this compound and 2-bromoacetophenone.
-
Safety: 2-Bromoacetophenone is lachrymatory. Handle with extreme care in a fume hood.
-
Procedure:
-
In a 25 mL round-bottom flask with a stir bar and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add 2-bromoacetophenone (1.0 eq) to the solution at room temperature.
-
Heat the mixture to reflux (approx. 78 °C) and stir.
-
A precipitate (the hydrobromide salt of the product) may form as the reaction proceeds.
-
Monitor the reaction by TLC until the starting thioamide is consumed (approx. 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol.
-
To obtain the free base, the solid can be dissolved in water, neutralized with a base like sodium bicarbonate, and then extracted with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract, concentrate, and purify by chromatography if necessary.
-
References
-
Szostak, M. (2021). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Available at: [Link]
-
Lang, K., et al. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Available at: [Link]
-
Wang, Z., et al. (2020). Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. ACS Publications. Available at: [Link]
-
Al-Adhami, K., et al. (2018). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. Available at: [Link]
-
Tucker, J., et al. (2016). Chemoselective modifications for the traceless ligation of thioamide-containing peptides and proteins. Royal Society of Chemistry. Available at: [Link]
-
Zhang, Z., et al. (2021). Catalyst-free reductive desulfurization of thioamides with ammonia borane through a concerted double-hydrogen transfer mechanism. Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]
-
Okamoto, K., et al. (2007). Facile Conversion of Thioamides into the Corresponding Amides in the Presence of Tetrabutylammonium Bromide. The Chemical Society of Japan. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by thioamide reduction. Available at: [Link]
-
Wipf, P., & Venkatraman, S. (2002). A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents. ACS Publications. Available at: [Link]
-
Grapperhaus, C. A., et al. (2000). Synthesis, characterization, and reactivity of ferrous and ferric oxo/peroxo pivalate complexes in relation to Gif-type oxygenation of substrates. PubMed. Available at: [Link]
-
Reddy, T., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Amide reduction. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]
-
ResearchGate. (n.d.). Transition metal catalyzed reduction of thioamides. Available at: [Link]
-
Al-Masudi, A. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex. Available at: [Link]
-
Tucker, J., et al. (2016). Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins. PubMed Central. Available at: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 6. sussex.figshare.com [sussex.figshare.com]
- 7. Amide reduction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst-free reductive desulfurization of thioamides with ammonia borane through a concerted double-hydrogen transfer mechanism - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Amine synthesis by thioamide reduction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Thioacylating Agents: Benchmarking 2-Amino-2-thioxoethyl pivalate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the thioamide functional group is a cornerstone. It serves not only as a versatile synthetic intermediate for constructing complex heterocyclic scaffolds but also as a crucial bioisostere of the amide bond in medicinal chemistry.[1][2][3] The substitution of an amide's carbonyl oxygen with sulfur imparts unique physicochemical properties, including altered hydrogen bonding capabilities, enhanced metabolic stability, and novel electronic characteristics, making it a valuable modification in drug design.[1][2][4]
The conversion of amides and other carbonyl-containing compounds to their thio-analogs is accomplished through a class of reagents known as thioacylating or thionating agents. For decades, reagents like Lawesson's Reagent have been the industry standard.[5] However, the demand for milder conditions, greater functional group tolerance, and improved safety profiles has driven the development of new alternatives. This guide provides an in-depth comparison of a promising newer agent, 2-Amino-2-thioxoethyl pivalate , against established and contemporary thioacylating agents, supported by mechanistic insights and experimental data to inform reagent selection in your research.
The Thioacylating Agent Landscape: An Overview
Thioacylation, the process of introducing a thioacyl group (R-C(S)-), is most commonly achieved by the thionation of a corresponding carbonyl compound. The choice of reagent is critical and depends on factors such as substrate reactivity, desired selectivity, and reaction conditions.
Classic Thionating Agents:
-
Lawesson's Reagent (LR) : 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide is a widely used, effective reagent for converting ketones, esters, and amides to their thiocarbonyl counterparts.[5][6][7] It is often preferred over phosphorus pentasulfide (P₄S₁₀) due to its better solubility and milder reaction conditions.[6][8][9] However, LR reactions can require high temperatures and are notorious for malodorous byproducts.[5]
-
Phosphorus Pentasulfide (P₄S₁₀) : A powerful, traditional thionating agent, P₄S₁₀ often requires harsh conditions, including high temperatures and a large excess of the reagent, limiting its use with sensitive substrates.[7]
Modern Alternatives: The limitations of classical reagents have spurred the development of novel agents and methods. These include elemental sulfur-based systems, which offer a greener profile, and other specifically designed thioacylating agents for milder, more selective transformations.[1][2]
Profile: this compound
This compound is a thioacylating agent designed for the synthesis of thioamides. Its structure incorporates a reactive thioamide core masked by a pivaloyl protecting group. This design aims to offer a controlled and efficient transfer of the thioformyl group under specific conditions.
Proposed Mechanism of Action: The reactivity of agents like this compound typically involves the nucleophilic attack of an amine onto the thiocarbonyl carbon. The pivalate group acts as a leaving group, facilitating the formation of the new thioamide bond. This pathway avoids the often harsh conditions and pyrophoric reagents associated with traditional thionation.
Diagram: General Mechanism of Thioacylation
This diagram illustrates the fundamental transformation from a carbonyl compound to a thiocarbonyl, a process central to the function of all thioacylating agents discussed.
Sources
- 1. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
A Comparative Guide to Thionating Reagents: Beyond the Conventional
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the conversion of a carbonyl group to a thiocarbonyl is a cornerstone transformation, pivotal for the synthesis of a diverse array of sulfur-containing heterocycles and pharmacologically active compounds. While a variety of reagents can effect this change, the selection of the optimal thionating agent is critical and often dictated by substrate sensitivity, desired reactivity, and operational practicalities. This guide provides an in-depth comparison of established and emerging thionating reagents, moving beyond a singular focus to offer a broader perspective on the available chemical toolkit.
Historically, the focus of such guides might have been a specific, niche reagent. However, recognizing the dynamic nature of chemical research and the continuous quest for improved synthetic methodologies, this guide will use the well-established Lawesson's Reagent (LR) as a benchmark for comparison against a range of powerful alternatives. This approach provides a practical framework for researchers to make informed decisions based on comparative performance data and mechanistic understanding.
The Benchmark: Lawesson's Reagent
Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, has long been a dominant force in thionation chemistry.[1] Its popularity stems from its effectiveness in converting a wide variety of carbonyl compounds, including amides, ketones, esters, and lactones, into their corresponding thiocarbonyls, frequently in high yields.[1][2]
The mechanism of thionation with Lawesson's reagent is believed to proceed through the dissociation of the dimer into a reactive dithiophosphine ylide. This intermediate then undergoes a [2+2] cycloaddition with the carbonyl group, forming a transient oxathiaphosphetane intermediate. Subsequent cycloreversion, driven by the formation of a stable P=O bond, yields the desired thiocarbonyl compound.[3][4]
Caption: General mechanism of thionation using Lawesson's Reagent.
While highly effective, Lawesson's reagent is not without its drawbacks. These include its relatively high molecular weight, the need for chromatographic purification to remove phosphorus-containing byproducts, and its limited solubility in some organic solvents.[5][6] These limitations have spurred the development and utilization of alternative thionating agents.
Key Alternative Thionating Reagents
Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus pentasulfide is one of the oldest and most fundamental thionating reagents.[7] It is a versatile reagent capable of converting a wide range of carbonyl compounds to their thio-analogs.[7][8]
Performance Comparison:
| Feature | Lawesson's Reagent | Phosphorus Pentasulfide (P₄S₁₀) |
| Reactivity | Generally milder, more selective for amides and ketones.[9] | Highly reactive, can sometimes lead to side reactions.[9] |
| Reaction Conditions | Typically reflux in toluene or xylene.[4] | Often requires higher temperatures and longer reaction times.[9] |
| Workup | Chromatographic separation of byproducts is often necessary.[5] | Can sometimes be removed by filtration or aqueous workup.[5] |
| Cost | More expensive. | Generally more cost-effective. |
| Safety | Moisture sensitive, generates H₂S upon hydrolysis.[10] | Highly moisture sensitive, pyrophoric, and produces H₂S.[8] |
Expert Insight: P₄S₁₀ is a powerful, albeit less refined, thionating agent. Its high reactivity can be advantageous for less reactive substrates, but it often requires more rigorous purification of the final product. The choice between LR and P₄S₁₀ often comes down to a balance between reactivity, selectivity, and ease of purification.
Modified P₄S₁₀ Reagents: Enhancing Performance
To mitigate the harshness and improve the handling of P₄S₁₀, several modified reagent systems have been developed.
-
P₄S₁₀/Pyridine (Bergman's Reagent): This combination forms a crystalline, storable complex that offers cleaner thionation products and easier workup compared to P₄S₁₀ alone.[11] It has shown exceptional selectivity and high thermal stability, allowing for reactions at elevated temperatures where Lawesson's reagent might decompose.[11]
-
P₄S₁₀/Hexamethyldisiloxane (HMDO) (Curphey's Reagent): This reagent combination is highly efficient for the thionation of esters, lactones, amides, and ketones, with yields often comparable or superior to those obtained with Lawesson's reagent.[5][12] A significant advantage of this system is that the byproducts can often be removed by a simple hydrolytic workup or filtration, avoiding the need for chromatography.[5]
Caption: Comparative workflow for different thionating agents.
Davy and Belleau's Reagents
Davy's reagents and Belleau's reagent are other members of the dithiadiphosphetane disulfide family, similar in structure to Lawesson's reagent but with different substituents on the phosphorus atoms.[10] These modifications can influence their solubility and reactivity.
-
Davy's Reagents (DR): These reagents, such as 2,4-bis(methylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, often exhibit improved solubility in a wider range of organic solvents compared to Lawesson's reagent.[10]
-
Belleau's Reagent (BR): This reagent, with a phenoxy substituent, was also developed to offer different reactivity profiles.[10] The Fujimoto-Belleau reaction, though not a direct thionation, highlights Bernard Belleau's contributions to steroid synthesis.[13]
The development of these and other modified reagents aims to expand the substrate scope and improve functional group selectivity in thionation reactions.[10]
Experimental Data: A Head-to-Head Comparison
The following table summarizes representative yields for the thionation of various carbonyl compounds using different reagents, as compiled from the literature.
| Substrate (Carbonyl Compound) | Product (Thiocarbonyl) | Reagent | Conditions | Yield (%) | Reference |
| Benzamide | Thiobenzamide | Lawesson's Reagent | Toluene, reflux | >90 | [1] |
| Benzamide | Thiobenzamide | P₄S₁₀/HMDO | Toluene, reflux | 95 | [5] |
| Acetophenone | Thioacetophenone | Lawesson's Reagent | Xylene, reflux | 85 | [4] |
| Acetophenone | Thioacetophenone | P₄S₁₀/Pyridine | Acetonitrile, reflux | High | [11] |
| Ethyl Benzoate | Ethyl Thiobenzoate | Lawesson's Reagent | Toluene, reflux | 80 | [9] |
| Ethyl Benzoate | Ethyl Thiobenzoate | P₄S₁₀/HMDO | Toluene, reflux | 88 | [5] |
| γ-Butyrolactone | γ-Thiobutyrolactone | Lawesson's Reagent | Toluene, reflux | 75 | [2] |
| γ-Butyrolactone | γ-Thiobutyrolactone | P₄S₁₀/HMDO | Toluene, reflux | 82 | [5] |
Note: Yields are highly substrate and reaction condition dependent. This table provides a general comparison based on reported data.
Experimental Protocols
General Procedure for Thionation using Lawesson's Reagent
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the carbonyl compound (1.0 eq).
-
Reagent Addition: Add Lawesson's reagent (0.5 - 1.0 eq, depending on the substrate) and a suitable anhydrous solvent (e.g., toluene, xylene).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Workup: After completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel to separate the desired thiocarbonyl compound from the phosphorus-containing byproducts.
General Procedure for Thionation using P₄S₁₀/HMDO
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend the carbonyl compound (1.0 eq) and phosphorus pentasulfide (0.25 - 0.5 eq) in an anhydrous solvent (e.g., toluene, xylene).
-
Reagent Addition: Add hexamethyldisiloxane (HMDO) (1.5 - 2.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture. The reaction can often be quenched by carefully adding it to a saturated aqueous solution of sodium bicarbonate.
-
Purification: The product can be extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product may be sufficiently pure, or it can be further purified by recrystallization or a short silica gel filtration.[5]
Conclusion: Selecting the Right Tool for the Job
The choice of a thionating agent is a critical parameter in the synthesis of sulfur-containing molecules. While Lawesson's reagent remains a reliable and versatile option, a thorough understanding of the available alternatives can lead to improved yields, simplified purification procedures, and access to a broader range of chemical transformations.
-
For general-purpose thionation of amides and ketones with good yields, Lawesson's Reagent is a solid choice, provided chromatographic purification is feasible.
-
When cost is a major consideration and for less reactive substrates, Phosphorus Pentasulfide (P₄S₁₀) can be effective, though it requires careful handling and potentially more extensive purification.
-
For cleaner reactions and simplified workups, particularly for esters and lactones, the P₄S₁₀/HMDO combination presents a highly attractive alternative.[5]
-
For reactions requiring high temperatures and selectivity, the P₄S₁₀/Pyridine complex offers unique advantages.[11]
Ultimately, the optimal reagent will depend on the specific substrate, the scale of the reaction, and the available resources. By considering the comparative data and insights presented in this guide, researchers can navigate the options and select the most appropriate thionating agent to achieve their synthetic goals efficiently and effectively.
References
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- Phosphorus Pentasulfide (P 4 S 10 )
- Lawesson's reagent - chemeurope.com. [Source URL not available]
- Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone - Organic Chemistry Portal. [Source URL not available]
- Lawesson's Reagent - Organic Chemistry Portal. [Source URL not available]
- Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane - Audrey Yun Li. [Source URL not available]
- Mechanism of the thionation reaction using Lawesson's reagent (1).
- Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs. (2022). [Source URL not available]
- Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed. [Source URL not available]
- Phosphorus Pentasulfide (P4S10) - SciSpace. [Source URL not available]
- Thieme E-Journals - Synthesis / Full Text - Who we serve. [Source URL not available]
- Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission - ACS Public
- Recent advances in thionating reagents for the synthesis of organosulfur compounds. [Source URL not available]
- Comparison of Two Reagents for Thionations - ResearchG
- Comparison of Two Reagents for Thionations - Thieme E-Books & E-Journals. [Source URL not available]
- Recent Developments in the Area of Thionation Methods and Related Synthetic Applic
- Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent | The Journal of Organic Chemistry - ACS Publications. (2016). [Source URL not available]
- Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - ResearchG
- 2-AMINO-2-THIOXOETHYL PIVALATE CAS#: 175204-79-2 - ChemicalBook. [Source URL not available]
- Fujimoto–Belleau reaction - Wikipedia. [Source URL not available]
- 2-Amino-2-thioxoethyl pival
- Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022). [Source URL not available]
- This compound, 97% | Labware E-shop. [Source URL not available]
- Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole. [Source URL not available]
- Solid-phase syntheses of heterocycles containing the 2-aminothiophenol moiety - PubMed. [Source URL not available]
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences. [Source URL not available]
- Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine - ResearchG
- Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC. [Source URL not available]
- 3-[(2-Amino-2-oxoethyl)thio]propanoic acid | Sigma-Aldrich. [Source URL not available]
- Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - MDPI. [Source URL not available]
- EP0482607B1 - Process of producing 2-aminothiazole - Google P
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- Synthesis of 2-aminothiazole derivatives - ResearchG
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021). [Source URL not available]
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google P
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A Comparative Guide to the Validation of Analytical Methods for 2-Amino-2-thioxoethyl pivalate
This guide provides a comprehensive framework for the development and validation of analytical methods for 2-Amino-2-thioxoethyl pivalate, a key intermediate in various synthetic pathways. As drug development professionals and researchers, the integrity of our data is paramount. A robustly validated analytical method is not merely a regulatory requirement; it is the foundation upon which the quality, safety, and efficacy of a final product are built. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind methodological choices and presenting a comparative analysis of suitable analytical techniques.
The principles outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the recently updated Q2(R2) and the complementary Q14 guideline on analytical procedure development.[1][2][3][4][5] These guidelines advocate for a lifecycle approach, viewing method validation as a continuous process rather than a singular event.[4] Our discussion will, therefore, emphasize building robust, self-validating systems that ensure reliable performance throughout their intended use.
The Analytical Target Profile (ATP) for this compound
Before embarking on method development, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance characteristics required for an analytical procedure to be fit for its intended purpose. For this compound, a typical ATP for a purity and assay method might include:
-
Analyte: this compound
-
Matrix: Drug Substance (DS) or reaction mixture
-
Intended Purpose: To accurately quantify the analyte (Assay) and detect/quantify any process-related impurities and degradation products (Purity).
-
Performance Characteristics: The method must be specific for the analyte in the presence of starting materials, by-products, and degradants. It must be accurate, precise, and linear over a specified range (e.g., 80-120% of the nominal concentration for assay, and from the reporting limit to 120% of the specification limit for impurities).
Foundational Validation Parameters: An Interconnected System
The validation of an analytical method is a holistic process where each parameter informs the others. The objective is to demonstrate that the procedure is suitable for its intended purpose.[6] The core parameters, as defined by ICH Q2(R2), are interconnected to provide a comprehensive evaluation of the method's performance.[1][7][8]
Caption: Interrelationship of core analytical validation parameters per ICH Q2(R2).
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is dictated by the physicochemical properties of this compound and the objectives defined in the ATP. Given its polar thioamide group and non-volatile pivalate ester moiety, High-Performance Liquid Chromatography (HPLC) is the premier choice for quantitative analysis. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy serve crucial, complementary roles.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Causality for Selection: HPLC is the industry standard for the purity and assay determination of non-volatile organic molecules. The thioamide functional group in this compound contains a chromophore that allows for sensitive detection using a standard UV detector. A reversed-phase method will provide excellent separation of the polar analyte from less polar impurities.
Proposed Starting Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
The following workflow outlines the validation process for the HPLC method.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. fda.gov [fda.gov]
- 3. youtube.com [youtube.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. propharmagroup.com [propharmagroup.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
spectroscopic comparison of 2-Amino-2-thioxoethyl pivalate and its products
A Spectroscopic Guide to the Hydrolysis of 2-Amino-2-thioxoethyl Pivalate
This guide provides an in-depth spectroscopic comparison of this compound and its primary hydrolysis products. Designed for researchers, scientists, and professionals in drug development, this document elucidates the key spectral changes that occur during the cleavage of the pivalate ester, offering a clear methodology for reaction monitoring and product identification. We will explore the distinct signatures of the parent thioamide-ester and its resulting carboxylic acid and amino amide products using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction: The Chemical Landscape
This compound is a bifunctional molecule featuring a sterically hindered pivalate ester and a primary thioamide group. The pivaloyl group, often used as a protecting group in organic synthesis, is known for its resistance to hydrolysis compared to other esters.[1] The thioamide functional group, an isostere of the common amide bond, imparts unique physicochemical properties, including altered reactivity, hydrogen bonding capabilities, and distinct spectroscopic characteristics.[2]
The hydrolysis of this compound represents a fundamental chemical transformation, cleaving the ester bond to yield pivalic acid and a thioamide-containing fragment. Concurrently, the thioamide group itself can undergo hydrolysis, typically at a slower rate than the ester, to form the corresponding amide.[3] Understanding the spectroscopic signatures of each component is paramount for chemists seeking to monitor this transformation and confirm the identity of the resulting products. This guide provides the experimental data and foundational principles necessary for this analysis.
Reaction Pathway: From Thioamide-Ester to Hydrolysis Products
The primary reaction explored in this guide is the hydrolysis of the ester linkage in this compound. This process, which can be catalyzed by acid or base, results in the formation of pivalic acid and 2-amino-2-thioxoethanol, which is expected to rapidly tautomerize or further hydrolyze to the more stable 2-aminoacetamide under aqueous conditions.
Figure 1: Hydrolysis pathway of this compound.
Spectroscopic Profiles: A Comparative Analysis
The transformation from the parent molecule to its products is accompanied by significant and readily detectable changes in their respective spectra. The following sections detail the characteristic spectroscopic features.
Parent Compound: this compound (Predicted)
-
¹H NMR:
-
~1.2 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group on the pivalate moiety.
-
~4.5-5.0 ppm (s, 2H): A singlet for the methylene (-O-CH₂-) protons, deshielded by the adjacent ester oxygen.
-
~7.5-8.5 ppm (br s, 2H): Two broad singlets for the primary thioamide (-C(S)NH₂) protons. These peaks are exchangeable with D₂O.
-
-
¹³C NMR:
-
~27 ppm: Methyl carbons of the tert-butyl group.
-
~39 ppm: Quaternary carbon of the tert-butyl group.
-
~65-70 ppm: Methylene carbon (-O-CH₂-).
-
~175-178 ppm: Ester carbonyl carbon (-C(O)O-).
-
~200-210 ppm: Thioamide carbon (-C (S)NH₂). This highly downfield shift is a hallmark of a thiocarbonyl carbon.[2]
-
-
IR Spectroscopy:
-
3300-3100 cm⁻¹: N-H stretching vibrations of the primary thioamide.
-
~2970 cm⁻¹: C-H stretching of the tert-butyl group.
-
~1740 cm⁻¹: A strong, sharp absorption from the ester C=O stretch.
-
~1620 cm⁻¹: N-H bending (scissoring) vibration.
-
~1120 cm⁻¹: C=S stretching vibration. This band is characteristic of thioamides.[2]
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): Peak corresponding to the molecular weight.
-
Key Fragment (m/z 57): A very prominent peak corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺), resulting from alpha-cleavage at the ester carbonyl.
-
Hydrolysis Product 1: Pivalic Acid
Pivalic acid (2,2-dimethylpropanoic acid) is a well-characterized compound with established spectral data.
-
¹H NMR:
-
¹³C NMR:
-
27.1 ppm: Methyl carbons.
-
38.7 ppm: Quaternary carbon.
-
185.3 ppm: Carboxylic acid carbonyl carbon.[5]
-
-
IR Spectroscopy:
-
Mass Spectrometry (EI):
Hydrolysis Product 2: 2-Aminoacetamide (Predicted)
This product results from the hydrolysis of both the ester and the thioamide functional groups.
-
¹H NMR:
-
~3.2 ppm (s, 2H): Methylene protons (-CH₂-).
-
~7.0-8.0 ppm (br s, 4H): Broad signals for the two primary amine/amide groups (-C(O)NH₂ and -CH₂NH₂).
-
-
¹³C NMR:
-
~45 ppm: Methylene carbon (-CH₂-).
-
~175-180 ppm: Amide carbonyl carbon (-C(O)NH₂).
-
-
IR Spectroscopy:
-
3400-3100 cm⁻¹: Multiple N-H stretching bands for the two NH₂ groups.
-
~1660 cm⁻¹: A strong C=O stretch (Amide I band).
-
~1600 cm⁻¹: N-H bending vibration.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺) at m/z 74.
-
Key Fragment (m/z 44): Loss of the methylene-amine group, corresponding to the [C(O)NH₂]⁺ fragment.
-
Data Summary and Key Differentiators
The most effective way to monitor the hydrolysis is to track the disappearance of signals from the starting material and the concurrent appearance of signals from the products.
| Spectroscopic Feature | This compound | Pivalic Acid | 2-Aminoacetamide | Causality of Change |
| ¹H NMR: -CH₂- Signal | ~4.5-5.0 ppm (s, 2H) | Absent | ~3.2 ppm (s, 2H) | Cleavage of the ester bond eliminates the -O-CH₂- environment. |
| ¹H NMR: Acidic Proton | Absent | ~11.5 ppm (br s, 1H) | Absent | Formation of the carboxylic acid group introduces a highly deshielded proton. |
| ¹³C NMR: C=S Signal | ~200-210 ppm | Absent | Absent | Hydrolysis of the thioamide to an amide removes the unique thiocarbonyl group. |
| ¹³C NMR: C=O Signal | ~175-178 ppm (Ester) | ~185 ppm (Acid) | ~175-180 ppm (Amide) | The electronic environment of the carbonyl carbon changes significantly from ester to acid. |
| IR: C=O Stretch (cm⁻¹) | ~1740 (sharp) | ~1705 (broad) | ~1660 (strong) | Change from ester to a hydrogen-bonded carboxylic acid causes a shift to lower frequency and significant broadening. |
| IR: O-H Stretch (cm⁻¹) | Absent | 3300-2500 (very broad) | Absent | Appearance of the carboxylic acid hydroxyl group. |
| IR: C=S Stretch (cm⁻¹) | ~1120 | Absent | Absent | Loss of the thioamide functional group. |
| MS: Molecular Ion (m/z) | (M⁺) | 102 | 74 | Reflects the distinct molecular weight of each species. |
Experimental Methodologies
To achieve the results detailed above, standardized experimental protocols are essential.
Protocol for Hydrolysis
-
Dissolution: Dissolve 100 mg of this compound in 5 mL of a suitable solvent mixture (e.g., 1:1 THF/Water).
-
Catalysis: Add a catalytic amount of either acid (e.g., 2-3 drops of concentrated HCl) or base (e.g., 0.2 mL of 5M NaOH).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture. Extract the organic products with a suitable solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the products using column chromatography or recrystallization as needed.
Protocol for Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Use standard acquisition parameters, ensuring a sufficient number of scans for adequate signal-to-noise, especially for the ¹³C spectrum.
-
-
IR Spectroscopy:
-
For liquid samples (like pivalic acid above its melting point), acquire the spectrum using a thin film between two NaCl or KBr plates.
-
For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Scan the sample from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry:
-
Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet (e.g., direct infusion, GC-MS, or LC-MS).
-
Acquire data using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) for molecular ion confirmation.
-
Sources
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- 3. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pivalic acid (75-98-9) 1H NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propanoic acid, 2,2-dimethyl- [webbook.nist.gov]
Comparative Analysis of the Biological Activity of 2-Aminothiazole Derivatives Synthesized from Thioamide Precursors
A Guide for Researchers in Medicinal Chemistry and Drug Development
Introduction: The Versatile 2-Aminothiazole Scaffold
In the quest for novel therapeutic agents, certain molecular scaffolds consistently emerge as privileged structures due to their ability to interact with a wide range of biological targets. The 2-aminothiazole nucleus is a prominent member of this class.[1][2][3] This heterocyclic motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Notably, it is a key component of clinically approved drugs such as the anticancer agent Dasatinib, highlighting its therapeutic relevance.[4]
While direct biological studies on derivatives of 2-Amino-2-thioxoethyl pivalate are not extensively documented, this molecule represents a logical and efficient starting material for the synthesis of bioactive 2-aminothiazole derivatives. Its thioamide functionality is primed for cyclization reactions, making it an attractive precursor for building these valuable heterocyclic systems. This guide provides a comparative overview of the biological activities—specifically anticancer, antimicrobial, and antifungal—of various compounds derived from synthetic routes involving such thioamide precursors. We will delve into the experimental data, compare their performance against established alternatives, and provide detailed protocols for the key assays used in their evaluation.
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most common and versatile method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a compound containing a thiourea or thioamide group, such as the conceptual derivatives from this compound. The choice of reactants allows for extensive diversification of the final molecule, enabling the exploration of structure-activity relationships (SAR).
Caption: Generalized Hantzsch Thiazole Synthesis Workflow.
Comparative Analysis of Biological Activities
Anticancer Activity
Derivatives based on the 2-aminothiazole and related thieno[2,3-d]pyrimidine scaffolds have demonstrated significant potential as anticancer agents, with several studies reporting potent cytotoxicity against various human cancer cell lines.[4][5][6][7]
A noteworthy study involved the synthesis of novel thieno[2,3-d]pyrimidine derivatives which were evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF7).[5] Several of these compounds exhibited greater potency than the widely used chemotherapy drug Doxorubicin.[5] For instance, compounds bearing sulfadoxine and sulfadimethoxine moieties displayed IC₅₀ values significantly lower than the reference drug, indicating superior cell growth inhibition.[5] Similarly, other research has focused on 2-amino-8-chloro-5,5-dioxo[5][6][8]triazolo[2,3-b][5][6][8]benzodithiazine derivatives, which showed promising activity against a panel of 59 human tumor cell lines curated by the National Cancer Institute (NCI).[6]
Table 1: Comparative Anticancer Activity (IC₅₀ Values)
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) of Ref. | Source |
| Thieno[2,3-d]pyrimidine (Cmpd 14) | MCF7 (Breast) | 22.12 | Doxorubicin | 30.40 | [5] |
| Thieno[2,3-d]pyrimidine (Cmpd 13) | MCF7 (Breast) | 22.52 | Doxorubicin | 30.40 | [5] |
| Thieno[2,3-d]pyrimidine (Cmpd 9) | MCF7 (Breast) | 27.83 | Doxorubicin | 30.40 | [5] |
| Benzodithiazine (Cmpd 17) | SR (Leukemia) | log GI₅₀ = -7.67 | - | - | [6] |
| 2-Amino-Naphthoquinone (Cmpd 9) | Various | 0.49 - 1.18 µg/mL | - | - | [9] |
| Thiazolo[4,5-d]pyrimidine (Cmpd 3b) | NCI-60 Panel | Mean Growth % = 29.51 | - | - | [7] |
Note: GI₅₀ refers to the concentration causing 50% growth inhibition.
Antimicrobial Activity
The rise of antibiotic-resistant bacteria necessitates the urgent development of new antimicrobial agents. The 2-aminothiazole scaffold has been extensively investigated for this purpose, with many derivatives showing promising activity against both Gram-positive and Gram-negative bacteria.[8][10][11][12]
Screening is typically performed using methods like the disk-diffusion or cup-plate agar diffusion assays.[8][10] In these tests, the diameter of the zone of inhibition around a disk impregnated with the test compound corresponds to the compound's ability to halt bacterial growth. Studies have shown that various 2-substituted aminothiazoles exhibit antibacterial activity comparable to standard antibiotics like ampicillin against strains such as Staphylococcus aureus and Escherichia coli.[12] The activity is often dependent on the specific substitutions on the thiazole ring, providing a clear avenue for optimization.
Table 2: Comparative Antibacterial Activity
| Compound Class/Derivative | Bacterial Strain | Method | Activity Result | Reference Drug | Source |
| 2-Aminothiazole Derivatives | Bacillus subtilis (+ve) | Disk-diffusion | Active at 50 & 100µg/ml | - | [8][10] |
| 2-Aminothiazole Derivatives | E. coli (-ve) | Disk-diffusion | Active at 50 & 100µg/ml | - | [8][10] |
| 2-Substituted Aminothiazoles | S. aureus | Agar Diffusion | Comparable to Ampicillin | Ampicillin | [12] |
| 2-Substituted Aminothiazoles | K. pneumoniae | Agar Diffusion | Comparable to Ampicillin | Ampicillin | [12] |
| 2-Thiazolylhydrazone Deriv. | Various Bacteria | Agar Dilution | Moderate to good activity | - | [11] |
Antifungal Activity
In parallel with antibacterial action, many 2-aminothiazole derivatives have been evaluated for their efficacy against pathogenic fungi.[8][10][11] Infections caused by species like Candida albicans and Aspergillus niger are a significant concern, especially in immunocompromised patients.[10]
Several synthesized series of 2-aminothiazoles have shown potent activity against these fungal strains, in some cases exceeding the performance of the standard antifungal drug Fluconazole.[3] For example, a study reported that specific arylidene-thiazolyl-hydrazine derivatives were more potent than Fluconazole against four different fungal species.[3] Furthermore, research into aminothioxanthones, which share structural similarities, has revealed that these compounds can inhibit key virulence factors in C. albicans, such as the transition to the invasive hyphal form and the formation of drug-resistant biofilms.[13]
Table 3: Comparative Antifungal Activity
| Compound Class/Derivative | Fungal Strain | Method | Activity Result | Reference Drug | Source |
| 2-Aminothiazole Derivatives | Candida albicans | Disk-diffusion | Active at 50 & 100µg/ml | - | [8][10] |
| 2-Aminothiazole Derivatives | Aspergillus niger | Disk-diffusion | Active at 50 & 100µg/ml | - | [8][10] |
| Arylidene-thiazole Deriv. | Various Fungi | Not Specified | Potent activity | Fluconazole | [3] |
| 2-Substituted Aminothiazoles | Candida albicans | Agar Diffusion | Good activity | Miconazole Nitrate | [12] |
| Aminothioxanthones | Candida albicans | MIC Assay | Inhibits biofilm formation | - | [13] |
Experimental Protocols: A Guide to In Vitro Evaluation
The trustworthiness of biological data hinges on robust and reproducible experimental methods. Below are detailed, step-by-step protocols for two of the most common assays cited in the evaluation of these compounds.
Protocol 1: MTT Assay for In Vitro Anticancer Activity
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cytotoxicity. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Steps:
-
Cell Culture: Maintain the chosen cancer cell line (e.g., MCF7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seeding: Trypsinize and count the cells. Seed them into a 96-well microtiter plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Remove the old medium from the plate and add the compound-containing medium. Include wells for untreated cells (negative control) and a reference drug (positive control).
-
Incubation: Return the plate to the incubator for a period of 48 to 72 hours.
-
MTT Reagent: Following incubation, add a sterile MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial reductases in living cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent like Dimethyl Sulfoxide (DMSO) to each well. Agitate the plate gently to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Read the absorbance of each well using a spectrophotometer at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Disk Diffusion Assay for Antimicrobial/Antifungal Activity
This method assesses the susceptibility of a microorganism to a test compound by measuring the area where growth is inhibited.
Caption: Workflow for the Disk Diffusion Susceptibility Test.
Detailed Steps:
-
Media Preparation: Prepare and sterilize the appropriate agar medium (e.g., Nutrient Agar or Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Grow the target microorganism in a liquid broth to a specific turbidity, often corresponding to a 0.5 McFarland standard, to ensure a uniform cell concentration.
-
Plating: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate to create a confluent lawn.
-
Disk Application: Sterilize blank paper disks and impregnate them with a known concentration (e.g., 50 µg/ml) of the test compound dissolved in a suitable solvent. Allow the solvent to evaporate. Place the disks firmly on the surface of the inoculated agar. Include disks with a standard antibiotic/antifungal and a solvent-only control.
-
Incubation: Invert the plates and incubate them at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. A larger zone diameter indicates greater susceptibility of the microorganism to the compound.
Conclusion and Future Outlook
The evidence strongly supports the 2-aminothiazole scaffold, readily accessible from thioamide precursors like this compound, as a highly valuable starting point for the development of new therapeutic agents. Derivatives have consistently demonstrated potent anticancer, antibacterial, and antifungal activities, often comparable or superior to existing drugs. The synthetic tractability of the Hantzsch synthesis allows for the creation of large libraries of analogues, facilitating the optimization of potency and selectivity. Future research should focus on elucidating the specific mechanisms of action for the most promising compounds, exploring their in vivo efficacy and safety profiles, and further refining structure-activity relationships to design next-generation therapeutics.
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- Anticancer activity of some novel thieno [2, 3-d] pyrimidine deriv
- Synthesis and antimicrobial activity of some novel 2-amino thiazole deriv
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Synthesis and Anticancer Activity of 2-amino-8-chloro-5,5-dioxo[5][6][8]triazolo[2,3-b][5][6][8]benzodithiazine Derivatives - PubMed. (URL: )
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][8][10]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI. (URL: )
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (URL: [Link])
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Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - NIH. (URL: [Link])
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Rational Design of New Monoterpene-Containing Azoles and Their Antifungal Activity. (URL: [Link])
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - MDPI. (URL: [Link])
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (URL: [Link])
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Antifungal Activity of a Library of Aminothioxanthones - PMC - NIH. (URL: [Link])
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Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (URL: [Link])
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A Comparative Analysis of Pivaloyl and Other Ester Protecting Groups in Thioamide Chemistry: A Guide for Researchers
In the intricate landscape of synthetic organic chemistry, particularly in the realm of drug discovery and development, the strategic use of protecting groups is paramount to achieving desired molecular transformations. Thioamides, as isosteres of amides, present unique electronic and steric properties that are increasingly leveraged in medicinal chemistry to enhance biological activity and metabolic stability.[1] However, the inherent reactivity of the thioamide functionality often necessitates the use of protecting groups to shield it from incompatible reagents and reaction conditions.[2][3]
This guide provides an in-depth comparative study of the pivaloyl (Piv) protecting group versus other common ester-based protecting groups—namely acetyl (Ac), benzoyl (Bz), and tert-butoxycarbonyl (Boc)—for the N-protection of thioamides. We will delve into the nuances of their synthesis, comparative stability under various conditions, and strategies for their removal, supported by experimental insights and established protocols.
The Thioamide Moiety: A Double-Edged Sword
The thioamide bond, while structurally similar to the amide bond, exhibits distinct reactivity. The larger atomic radius and greater polarizability of sulfur compared to oxygen render the thiocarbonyl group more nucleophilic at the sulfur atom and the carbon atom more electrophilic.[2] This heightened reactivity makes thioamides valuable synthetic intermediates but also susceptible to undesired side reactions, including alkylation, oxidation, and degradation under both acidic and basic conditions.[4][5] Consequently, the selection of an appropriate N-protecting group is a critical decision in any synthetic route involving thioamides.
An ideal protecting group for a thioamide should possess the following characteristics:
-
Ease and efficiency of introduction: The protection reaction should proceed in high yield with readily available reagents.
-
Robustness: The protected thioamide must be stable to a wide range of reaction conditions anticipated in the synthetic sequence.
-
Selective and high-yielding removal: The deprotection should occur under specific conditions that do not affect other functional groups in the molecule.
A Comparative Look at Ester Protecting Groups for Thioamides
The Pivaloyl (Piv) Group: A Bulky Guardian
The pivaloyl group, derived from pivalic acid (2,2-dimethylpropanoic acid), is renowned for its significant steric bulk. This steric hindrance is a key determinant of its properties as a protecting group.
-
Introduction: The pivaloyl group is typically introduced by reacting the thioamide with pivaloyl chloride or pivalic anhydride in the presence of a base such as pyridine, triethylamine, or DMAP.[6] The bulky nature of the pivaloyl group can sometimes lead to slower reaction rates compared to less hindered acylating agents.
-
Stability: The t-butyl group of the pivaloyl moiety sterically shields the acyl carbonyl from nucleophilic attack, rendering N-pivaloyl thioamides significantly more stable than their N-acetyl or N-benzoyl counterparts. While direct comparative kinetic studies on N-acyl thioamides are scarce, extensive research on N-pivaloyl indoles has demonstrated their remarkable stability, often requiring forcing conditions for cleavage.[7] It is reasonable to extrapolate that this enhanced stability would translate to N-pivaloyl thioamides, making them the preferred choice when harsh reaction conditions are unavoidable.
-
Deprotection: The robust nature of the pivaloyl group necessitates more vigorous deprotection strategies. Standard hydrolysis conditions are often sluggish and may lead to low yields.
-
Strong Base: Treatment with strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) has been shown to effectively cleave the pivaloyl group from N-pivaloylindoles, a reaction that could likely be adapted for N-pivaloyl thioamides.[7]
-
Reductive Cleavage: Reductive methods, such as using lithium aluminium hydride (LiAlH₄), can also be employed for the removal of the pivaloyl group.[8] However, the reactivity of LiAlH₄ towards the thioamide itself must be considered.
-
The Acetyl (Ac) Group: The Readily Cleavable Classic
The acetyl group is one of the most common and simplest acyl protecting groups.
-
Introduction: Acetylation of thioamides is readily achieved using acetyl chloride or acetic anhydride, often in the presence of a base like pyridine.[9]
-
Stability: N-acetylated thioamides are expected to be significantly more labile than their pivaloyl-protected counterparts. Studies on N-acetylcysteine have shown considerable degradation under both acidic (15% degradation in 0.5 M HCl in 1 minute) and basic (23% degradation in 0.1 M NaOH in 10 minutes) conditions.[10] This suggests that the N-acetyl group offers limited protection to the thioamide moiety under hydrolytic conditions.
-
Deprotection: The lability of the acetyl group allows for its removal under mild conditions.
-
Basic Hydrolysis: Mild basic hydrolysis using reagents like potassium carbonate in methanol/water is a common method for deacetylation.
-
Acidic Hydrolysis: While susceptible to acid, the conditions must be carefully controlled to avoid degradation of the thioamide.
-
The Benzoyl (Bz) Group: A Balance of Stability and Reactivity
The benzoyl group offers an intermediate level of stability between the acetyl and pivaloyl groups.
-
Introduction: Benzoylation is typically carried out using benzoyl chloride or benzoic anhydride with a suitable base.
-
Stability: The electronic effect of the phenyl ring provides some stabilization to the acyl group, making N-benzoyl thioamides generally more stable than N-acetyl thioamides. However, they are not as robust as N-pivaloyl thioamides.
-
Deprotection: The benzoyl group can be removed under standard hydrolytic conditions, often requiring slightly more forcing conditions than the acetyl group.
The Tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Alternative
While technically a carbamate, the Boc group is a widely used protecting group for nitrogen and its application to thioamides warrants discussion.
-
Introduction: A method for the N-tert-butoxycarbonyl activation of thioamides has been developed using di-tert-butyl dicarbonate (Boc₂O) and DMAP.[11]
-
Stability: The Boc group is generally stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions. This orthogonality makes it a valuable tool in complex syntheses.
-
Deprotection: The key advantage of the Boc group is its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM). This deprotection proceeds via a stable tert-butyl cation, making the cleavage clean and efficient.
Comparative Data Summary
| Protecting Group | Introduction Reagents | Relative Stability | Common Deprotection Conditions | Key Advantages | Key Disadvantages |
| Pivaloyl (Piv) | Pivaloyl chloride, Pivalic anhydride, Base | Very High | Strong base (e.g., LDA), Reductive cleavage (e.g., LiAlH₄) | Exceptional stability to a wide range of reagents | Harsh deprotection conditions may not be compatible with sensitive substrates |
| Acetyl (Ac) | Acetyl chloride, Acetic anhydride, Base | Low | Mild base (e.g., K₂CO₃/MeOH), Mild acid | Easily introduced and removed | Limited stability, especially under hydrolytic conditions |
| Benzoyl (Bz) | Benzoyl chloride, Benzoic anhydride, Base | Moderate | Moderate basic or acidic hydrolysis | More stable than acetyl | Less stable than pivaloyl |
| Boc | Boc₂O, DMAP | Stable to base, Labile to acid | Strong acid (e.g., TFA) | Orthogonal to base-labile protecting groups, mild deprotection | Not suitable for syntheses requiring acidic conditions |
Experimental Protocols
The following are representative, step-by-step methodologies for the protection and deprotection of a generic primary thioamide. Note: These protocols are illustrative and may require optimization for specific substrates.
Protocol 1: N-Pivaloylation of a Thioamide
Objective: To introduce a pivaloyl protecting group onto a primary thioamide.
Materials:
-
Primary thioamide (1.0 eq)
-
Pivaloyl chloride (1.2 eq)
-
Pyridine (dried, 2.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary thioamide in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution, followed by the dropwise addition of pivaloyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-pivaloyl thioamide.
Protocol 2: Deprotection of an N-Pivaloyl Thioamide using LDA
Objective: To remove the pivaloyl protecting group from an N-pivaloyl thioamide.
Materials:
-
N-Pivaloyl thioamide (1.0 eq)
-
Lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene, 2.2 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-pivaloyl thioamide in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the LDA solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected thioamide.
Visualization of Workflows and Relationships
Diagram 1: General Scheme for N-Acylation of Thioamides
Caption: A decision-making guide for selecting a suitable thioamide protecting group.
Conclusion and Future Perspectives
The choice of a protecting group for a thioamide is a critical parameter that can significantly impact the outcome of a synthetic sequence. The pivaloyl group stands out for its exceptional stability, making it the protector of choice for multi-step syntheses involving harsh reaction conditions. However, its removal requires equally robust methods. In contrast, the acetyl and benzoyl groups offer a trade-off between stability and ease of removal, with the acetyl group being the most labile. The Boc group provides an excellent orthogonal protecting group strategy, being stable to bases but readily cleaved by acid.
While this guide provides a framework for the selection and application of these protecting groups, it is evident that there is a need for more direct comparative studies on their stability and deprotection specifically on thioamide substrates. Such studies, providing quantitative kinetic and yield data, would be invaluable to the synthetic chemistry community and would further empower the rational design of complex synthetic routes in drug discovery and development.
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Stability of a Formulated N‐acetylcysteine Capsule for Prevention of Contrast‐Induced Nephropathy. (2025). ResearchGate. [Link]
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STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDITIONS. (2025). ResearchGate. [Link]
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Journal of Experimental Biology and Agricultural Sciences STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDIT. JEBAS. [Link]
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Thioamide synthesis by thioacylation. Organic Chemistry Portal. [Link]
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Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). ACS Publications. [Link]
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Transamidation of thioamides with nucleophilic amines: thioamide N–C(S) activation by ground-state-destabilization. Royal Society of Chemistry. [Link]
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Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (2004). MDPI. [Link]
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Unlocking the potential of the thioamide group in drug design and development. (2024). Future Medicinal Chemistry. [Link]
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Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. (2025). ResearchGate. [Link]
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Thioamide Synthesis: Thioacyl-N-phthalimides as Thioacylating Agents. ACS Publications. [Link]
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The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Royal Society of Chemistry. [Link]
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Novel N-Acyl-1H-imidazole-1-carbothioamides: Design, Synthesis, Biological and Computational Studies. (2020). PubMed. [Link]
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Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. [Link]
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Contemporary Applications of Thioamides and Methods for Their Synthesis. (2024). PubMed. [Link]
-
Reaction and Characterization of Thioamide Dianions Derived from N-Benzyl Thioamides. ACS Publications. [Link]
-
Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library. [Link]
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Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry. [Link]
-
Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. (2024). ACS Publications. [Link]
-
Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. (2022). PubMed Central. [Link]
-
"N–((2–Acetylphenyl)carbamothioyl)benzamide" by Akin Oztaslar and Hakan Arslan. Karbala International Journal of Modern Science. [Link]
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Acetamides. Organic Chemistry Portal. [Link]
-
Deprotection of the pivaloyl group with LiAlH4. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Commercial 2-Amino-2-thioxoethyl pivalate
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the success of a synthetic campaign and the safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview for assessing the purity of 2-Amino-2-thioxoethyl pivalate, a compound featuring both a thioamide and a pivalate ester moiety. Given the reactivity of the thioamide group and the steric hindrance of the pivaloyl protecting group, a multi-faceted analytical approach is crucial for a comprehensive purity assessment. Thioamides are valuable isosteres of amides in medicinal chemistry, often introduced to enhance metabolic stability or target affinity.[1][2][3] The pivaloyl group is a sterically bulky protecting group often used to selectively protect hydroxyl groups.[4][5]
This guide will delve into the probable synthetic routes of this compound to anticipate potential impurities and will detail a suite of analytical techniques for their detection and quantification. We will also present a comparative analysis with a hypothetical alternative, showcasing how different synthetic strategies can influence the final purity profile.
The Synthetic Landscape: Predicting Potential Impurities
A definitive, publicly available synthesis for this compound is not readily found in the literature. However, based on common organic synthesis strategies, a plausible route could involve the reaction of a 2-amino-2-thioxoethanol derivative with pivaloyl chloride or pivalic anhydride.[6][7] Alternatively, a pivaloyl-protected halo-ethanethioamide could be synthesized and subsequently aminated.
Based on these hypothetical synthetic pathways, we can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual 2-amino-2-thioxoethanol, pivaloyl chloride, or pivalic acid.
-
Reagent-Derived Impurities: Byproducts from thionating agents like Lawesson's reagent or phosphorus pentasulfide, if used in the synthesis of the thioamide precursor.[8]
-
Side-Reaction Products: Over-acylated or di-substituted products, as well as hydrolysis products of the ester or thioamide.
-
Solvent and Catalyst Residues: Residual solvents from reaction and purification steps, and any catalysts used in the synthesis.
A Multi-pronged Approach to Purity Analysis
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a robust assessment.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method is recommended.
Experimental Protocol: Reversed-Phase HPLC
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[9]
-
Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer (pH 6.8) is often effective for separating polar and non-polar impurities.[9]
-
Detection: UV detection is suitable, as the thioamide group has a characteristic UV absorption maximum around 265 nm.[10] A photodiode array (PDA) detector can provide additional spectral information to aid in peak identification.
-
Sample Preparation: Dissolve a precisely weighed amount of the commercial this compound in the mobile phase or a suitable solvent like acetonitrile.
-
Standard Preparation: If available, a certified reference standard of this compound should be used to determine the response factor and for accurate quantification.
Analysis of Volatile Impurities: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and low molecular weight byproducts.[11][12][13]
Experimental Protocol: GC-MS
-
Column: A mid-polarity column, such as a DB-5ms or equivalent, is generally suitable.
-
Injection: A split/splitless injector is standard. The injection temperature should be optimized to ensure efficient vaporization without thermal degradation.
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) will allow for the separation of a wide range of volatile compounds.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is the standard for generating reproducible mass spectra for library matching.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.
Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).[14][15][16][17] Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: ¹H and ¹³C NMR
-
Solvent: A deuterated solvent in which the compound is fully soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), should be used.
-
¹H NMR: The ¹H NMR spectrum will provide information on the proton environment. The characteristic signals for the pivaloyl group (a sharp singlet around 1.2 ppm) and the protons adjacent to the amino and thioxoethyl groups should be present. The absence of signals from potential impurities can be a strong indicator of high purity.
-
¹³C NMR: The ¹³C NMR spectrum will show a signal for the thiocarbonyl carbon at a downfield chemical shift (typically 200-210 ppm), which is characteristic of thioamides.[10] The carbonyl carbon of the pivalate ester will also have a distinct chemical shift.
-
qNMR: For quantitative analysis, a certified internal standard with a known concentration is added to the sample. The purity of the target compound can be calculated by comparing the integral of a characteristic signal of the analyte to that of the internal standard.
Functional Group Analysis: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups.[18][19][20][21][22]
Experimental Protocol: IR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples.
-
Expected Absorptions:
-
N-H stretch: Around 3300-3100 cm⁻¹ for the amino group.
-
C=O stretch: A strong absorption around 1730 cm⁻¹ for the pivalate ester.
-
C=S stretch: This can be a complex region, but a band in the 1200-1000 cm⁻¹ range is often associated with the thioamide C=S bond.[10]
-
C-O stretch: Around 1250-1100 cm⁻¹ for the ester.
-
Comparative Purity Analysis: A Hypothetical Case Study
To illustrate the importance of the synthetic route on the final purity, let's consider two hypothetical commercial batches of this compound.
-
Batch A: Synthesized using pivaloyl chloride and 2-amino-2-thioxoethanol with a triethylamine base.
-
Batch B (Alternative): Synthesized using a milder, catalyst-free method with pivalic anhydride.[7]
Table 1: Hypothetical Purity Comparison of Two Commercial Batches
| Analytical Technique | Parameter | Batch A (Pivaloyl Chloride Route) | Batch B (Pivalic Anhydride Route) |
| HPLC | Purity (Area %) | 98.5% | 99.5% |
| Impurity 1 (Triethylammonium chloride) | 0.8% | Not Detected | |
| Impurity 2 (Pivalic acid) | 0.2% | 0.3% | |
| Impurity 3 (Di-pivaloylated byproduct) | 0.5% | 0.2% | |
| GC-MS | Residual Triethylamine | 500 ppm | Not Detected |
| Residual Dichloromethane | 100 ppm | 50 ppm | |
| ¹H NMR | Structural Confirmation | Conforms | Conforms |
| Unidentified Impurities | Signals at 2.5-3.0 ppm | No significant unidentified signals |
In this hypothetical scenario, Batch B, produced via a potentially cleaner synthetic route, exhibits a higher overall purity with fewer process-related impurities. This highlights the critical need to understand the synthetic history of a commercial compound when assessing its quality.
Conclusion
A thorough assessment of the purity of commercial this compound requires a combination of analytical techniques. By anticipating potential impurities based on likely synthetic routes and employing a suite of orthogonal analytical methods including HPLC, GC-MS, NMR, and IR spectroscopy, researchers can gain a comprehensive understanding of the quality of their material. This rigorous approach is essential for ensuring the reliability and reproducibility of experimental results and for the development of safe and effective pharmaceuticals.
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A Mechanistic and Comparative Guide to Thiazole Synthesis: Evaluating 2-Amino-2-thioxoethyl pivalate Against Classical and Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the thiazole ring is a privileged scaffold, integral to the structure of numerous pharmaceuticals and biologically active compounds. The quest for efficient and versatile methods to construct this five-membered heterocycle is ongoing. This guide provides an in-depth mechanistic analysis of reactions likely involving the reagent 2-Amino-2-thioxoethyl pivalate and presents a comprehensive comparison with established and contemporary alternatives for thiazole synthesis. Our focus is to elucidate the underlying chemical principles and provide actionable experimental insights to guide your research.
Unveiling the Potential of this compound: A Mechanistic Postulate
While specific mechanistic studies on this compound are not extensively documented in peer-reviewed literature, its structure—possessing both a thioamide functionality and a pivalate ester—strongly suggests its role as a versatile building block in heterocyclic synthesis. The thioamide group is a classic precursor for thiazole formation, and the pivalate moiety can function as a leaving group.
We postulate that this compound is designed to react with α-haloketones in a manner analogous to the renowned Hantzsch thiazole synthesis. The proposed mechanism is as follows:
Caption: Proposed reaction pathway for this compound.
In this proposed pathway, the sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to the elimination of pivalic acid. Subsequent dehydration yields the 2-aminothiazole derivative. The bulky pivalate group is a good leaving group, which should facilitate the cyclization step.
The Gold Standard: A Mechanistic Look at the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for the preparation of thiazoles.[1] It involves the reaction of an α-haloketone with a thioamide.
The mechanism proceeds through two key steps:
-
S-Alkylation: The sulfur atom of the thioamide attacks the α-carbon of the haloketone in an SN2 reaction to form an S-alkylated intermediate.[2]
-
Cyclization and Dehydration: The nitrogen atom of the intermediate then attacks the carbonyl carbon, forming a five-membered ring. Subsequent dehydration leads to the aromatic thiazole.[2]
Caption: The established mechanism of the Hantzsch thiazole synthesis.
Comparative Analysis: this compound vs. Traditional Thioamides
| Feature | This compound (Postulated) | Traditional Thioamides (e.g., Thioacetamide, Thiourea) |
| Reactivity | Potentially higher due to the good leaving group nature of the pivalate. | Generally high, but can be substrate-dependent. |
| Byproducts | Pivalic acid, which is volatile and can be easily removed. | Typically water and a salt (e.g., HX). |
| Scope | Likely broad, applicable to various α-haloketones. | Very broad, with numerous examples in the literature.[3] |
| Handling | A stable, solid reagent. | Can be solids or liquids, with varying stability. |
Alternative Synthetic Routes to Thiazoles
While the Hantzsch synthesis is a cornerstone, several other methods have been developed, some offering milder conditions or different substitution patterns.
Cook-Heilbron Synthesis
This method involves the reaction of an α-aminonitrile with carbon disulfide to form a 5-amino-2-mercaptothiazole.[4]
Gabriel Synthesis
In this approach, an α-acylaminoketone is treated with a phosphorus pentasulfide (P₂S₅) to yield a 2,5-disubstituted thiazole.[4]
Modern Approaches
Recent advancements have focused on developing more environmentally benign and efficient methods. These include:
-
Microwave-assisted synthesis: Often leads to shorter reaction times and higher yields.[5]
-
Use of greener catalysts and solvents: For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst.[3]
-
Multi-component reactions: These strategies allow for the synthesis of complex thiazole derivatives in a single step from simple starting materials.[6]
| Method | Starting Materials | Key Features |
| Hantzsch Synthesis | α-Haloketone, Thioamide | High yields, broad scope, simple procedure.[1] |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | Provides 5-amino-2-mercaptothiazoles.[4] |
| Gabriel Synthesis | α-Acylaminoketone, P₂S₅ | Yields 2,5-disubstituted thiazoles.[4] |
| Modern Variants | Various | Often employ microwave irradiation, green catalysts, or multi-component strategies for improved efficiency and sustainability.[3][5][6] |
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
α-Haloketone (1.0 equiv)
-
Thioamide (1.1 equiv)
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (optional, for neutralization)
Procedure:
-
Dissolve the α-haloketone in ethanol in a round-bottom flask.
-
Add the thioamide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If necessary, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product may precipitate out of solution. If so, collect the solid by filtration.
-
If the product is soluble, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.
Conclusion
The synthesis of thiazoles is a rich and evolving field. While the Hantzsch synthesis remains a powerful and versatile tool, the development of new reagents like This compound and innovative methodologies continues to expand the synthetic chemist's toolkit. The choice of method will ultimately depend on the desired substitution pattern, substrate availability, and desired reaction conditions. This guide provides a foundation for understanding the mechanistic nuances of these transformations and making informed decisions in your synthetic endeavors.
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Al-Omair, M. A. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex. Available at: [Link]
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A Senior Application Scientist's Guide: Cost-Benefit Analysis of 2-Amino-2-thioxoethyl pivalate in Thiazole Synthesis
For researchers and professionals in drug development, the synthesis of heterocyclic compounds like thiazoles is a cornerstone of discovery. These structures are prevalent in a vast array of pharmaceuticals, from antivirals like Ritonavir to anticancer agents.[1] The selection of reagents for constructing the thiazole core is a critical decision, balancing yield, purity, cost, and safety. This guide provides an in-depth cost-benefit analysis of a specific thioamide reagent, 2-Amino-2-thioxoethyl pivalate, comparing it with classical and contemporary alternatives in the context of thiazole synthesis.
Introduction: The Challenge of Thiazole Synthesis
The Hantzsch thiazole synthesis, a classic method involving the condensation of an α-haloketone with a thioamide, has been a workhorse in organic chemistry for over a century.[1][2][3] Its reliability and simplicity are well-documented.[2] However, the evolving demands of modern drug discovery—faster lead optimization, greener processes, and stringent safety protocols—necessitate a critical evaluation of the building blocks we employ. While simple thioamides like thioacetamide are inexpensive, they come with significant safety concerns.[4][5][6] This has driven the exploration of alternative reagents that offer a better balance of reactivity, safety, and cost-effectiveness. This compound emerges as one such contender, designed to offer predictable reactivity while potentially mitigating some of the drawbacks of simpler thioamides.
Comparative Analysis of Thioamide Reagents
To provide a clear framework for decision-making, we will compare this compound against two common alternatives: the inexpensive but hazardous Thioacetamide and the powerful but costly thionating agent, Lawesson's Reagent, which is used to synthesize thioamides in situ from amides.[7]
Workflow for Reagent Selection in Thiazole Synthesis
Below is a logical workflow that a researcher might follow when selecting a reagent for thiazole synthesis, highlighting the key decision points this guide addresses.
Caption: A flowchart illustrating the decision-making process for selecting a thioamide source for Hantzsch thiazole synthesis.
Quantitative Data Summary
The following table summarizes the key metrics for each reagent. Prices are based on typical catalogue listings from major suppliers and are normalized per mole to provide a direct comparison for stoichiometric calculations.
| Feature | This compound | Thioacetamide | Lawesson's Reagent |
| Primary Use | Direct thioamide source in Hantzsch synthesis | Direct thioamide source in Hantzsch synthesis | Thionating agent to convert amides to thioamides[7][8] |
| Approx. Cost/Mole * | ~$150 - $250 | ~$20 - $40[9] | ~$100 - $150[8][10][11] |
| Typical Yields | Good to Excellent (literature dependent) | Generally high (79-99%)[12][13] | Good to Excellent (reaction dependent) |
| Key Safety Hazards | Standard handling for organic reagents | Carcinogen [4][5][6], skin/eye irritant[4][5][6] | Flammable solid[14], liberates toxic gas with water[14][15] |
| Handling Precautions | Standard PPE | Requires specialized handling (e.g., fume hood, designated area) [4][5][6] | Must be handled under inert, anhydrous conditions[15][16][17] |
| Waste Disposal | Standard organic waste | Hazardous waste stream due to carcinogenicity | Specialized quenching and disposal protocols required |
*Cost is an estimate based on publicly available data from 2024 and may vary by supplier and purity.
Deep Dive: Protocol & Scientific Rationale
Here we provide a representative experimental protocol for a Hantzsch synthesis. The rationale behind each step is explained from a senior scientist's perspective, emphasizing the principles of efficiency and safety.
Experimental Protocol: Synthesis of a 2-Amino-4-Aryl-Thiazole
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A Senior Application Scientist's Guide to 2-Aminothiazole Synthesis: A Comparative Review
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in a multitude of approved drugs and clinical candidates. Its prevalence is a testament to its versatile biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Consequently, the development of efficient, scalable, and sustainable methods for its synthesis is a paramount concern for researchers in academia and the pharmaceutical industry.
This guide provides an in-depth comparison of the primary synthetic routes to 2-aminothiazoles. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings, practical advantages, and inherent limitations of each method. This analysis is designed to empower researchers to make informed decisions when selecting a synthetic strategy, balancing the classic, reliable approaches with modern, efficiency-focused innovations.
The Hantzsch Thiazole Synthesis: The Enduring Workhorse
First reported by Arthur Hantzsch in 1887, this reaction remains one of the most fundamental and widely used methods for constructing the thiazole ring.[4][5] The classical approach involves the condensation of an α-halocarbonyl compound (typically an α-haloketone) with a thiourea or thioamide derivative.[5][6]
Mechanistic Principles
The reaction proceeds via a well-established pathway that begins with the nucleophilic attack of the sulfur atom from thiourea on the electrophilic carbon of the α-haloketone.[6] This initial S-alkylation forms an isothiouronium salt intermediate. The subsequent and rate-determining step is an intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon, followed by dehydration to yield the aromatic 2-aminothiazole ring.[6]
The causality behind this pathway is a beautiful orchestration of inherent reactivity: the soft sulfur nucleophile preferentially attacks the soft alkyl halide electrophile (SN2 reaction), setting the stage for an intramolecular condensation driven by the proximity of the nucleophilic amine and the electrophilic carbonyl.
Figure 1. Simplified mechanism of the Hantzsch Thiazole Synthesis.
Scope and Limitations
The Hantzsch synthesis is valued for its reliability and broad substrate scope. It accommodates a wide variety of α-haloketones and substituted thioureas, allowing for diverse substitution patterns on the final thiazole ring. However, the classical method is not without its drawbacks:
-
Lachrymatory Intermediates: The use of α-haloketones, which are often potent lachrymators and require careful handling, is a significant operational hazard.
-
Harsh Conditions: Reactions often require elevated temperatures and extended reaction times.
-
Byproducts: The reaction generates stoichiometric amounts of halide salts and water, which can complicate purification.
Representative Experimental Protocol: Hantzsch Synthesis
The following protocol is adapted from a standard procedure for the synthesis of 2-amino-4-phenylthiazole.[6]
-
Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).
-
Solvent Addition: Add methanol (5 mL) to the vial.
-
Reaction: Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 100°C) for 30 minutes. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution to neutralize the hydrobromide salt formed and precipitate the free base.
-
Isolation: Collect the resulting precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with water to remove any inorganic salts.
-
Drying: Dry the collected solid on a watch glass to yield the 2-amino-4-phenylthiazole product.
Modern One-Pot and Catalytic Variations
To address the limitations of the classical Hantzsch synthesis, numerous modern variations have been developed. These methods prioritize operational simplicity, safety, and efficiency, often by generating the α-haloketone in situ.[4][7]
Key Principles and Advantages
The core concept of these one-pot procedures is to combine a ketone, a halogen source, and a thiourea in a single reaction vessel.[7] This approach obviates the need to isolate the hazardous α-haloketone intermediate, significantly improving the safety and efficiency of the overall process.
Common halogen sources include:
-
Molecular Halogens (I₂, Br₂): Effective but require careful handling.[1][8]
-
N-Halosuccinimides (NBS, NCS): Milder and easier-to-handle solid reagents.
-
Copper(II) Bromide (CuBr₂): A simple and inexpensive reagent for in situ α-bromination.[4]
-
Trichloroisocyanuric Acid (TCCA): A safe and sustainable source of electrophilic halogen.[9]
The use of catalysts, such as recyclable magnetic nanocatalysts, can further enhance these reactions by increasing rates, improving yields, and simplifying purification through magnetic separation.[9]
Figure 2. Conceptual workflow for a modern one-pot 2-aminothiazole synthesis.
Representative Experimental Protocol: One-Pot Synthesis using TCCA
This protocol is based on a green chemistry approach using Trichloroisocyanuric Acid (TCCA) as the halogen source and a reusable nanocatalyst.[9][10]
-
Reaction Setup: In a round-bottom flask, stir a mixture of the ketone (e.g., acetophenone, 1.5 mmol), TCCA (0.5 mmol), and the catalyst (e.g., Ca/4-MePy-IL@ZY-Fe₃O₄, 0.01 g) in ethanol (3.0 mL).[10]
-
Intermediate Formation: Heat the mixture at 80°C for approximately 25 minutes to facilitate the in situ formation of the α-haloketone. Monitor completion by TLC.[10]
-
Cyclization: Add thiourea (1.0 mmol) to the reaction mixture and continue stirring at 80°C until the reaction is complete (as monitored by TLC).
-
Workup and Isolation:
-
Cool the reaction mixture. If a magnetic catalyst is used, it can be removed with an external magnet.
-
Add 10% aqueous sodium bicarbonate solution to neutralize the mixture, causing the product to precipitate.[9][10]
-
Collect the solid product by vacuum filtration.[10]
-
Wash the precipitate with water and ethanol, then dry in an oven to obtain the pure 2-aminothiazole derivative.[9][10]
-
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. In the context of 2-aminothiazole synthesis, it offers a significant reduction in reaction times compared to conventional heating.[11]
Causality and Benefits
Microwave energy directly and efficiently heats the reaction mixture through dielectric heating, leading to rapid temperature increases and often resulting in higher yields and cleaner reaction profiles. This method is particularly effective for the Hantzsch synthesis, whether performed in a classical two-step or a modern one-pot fashion. A solvent-free Hantzsch condensation can proceed to completion in seconds under microwave irradiation.[12]
A typical microwave-assisted procedure involves mixing the ketone, iodine (as the halogen source), and thiourea, and subjecting the mixture to microwave irradiation for a few minutes.[11] This rapid, energy-efficient approach aligns well with the principles of green chemistry.
Comparative Analysis
To facilitate a direct comparison, the key features of the discussed synthetic methodologies are summarized below.
| Feature | Hantzsch Synthesis (Classical) | One-Pot Synthesis (Modern) | Microwave-Assisted Synthesis |
| Starting Materials | Pre-formed α-haloketone, Thiourea | Ketone, Halogen Source, Thiourea | Ketone, Halogen Source, Thiourea |
| Key Reagents | α-bromoacetophenone | CuBr₂, TCCA, I₂, NBS | I₂, TCCA |
| Reaction Time | 30 minutes to several hours | 25 minutes to a few hours[10] | Seconds to minutes[11][12] |
| Typical Yields | Good to Excellent | High to Excellent[9] | Excellent[12] |
| Advantages | Well-established, reliable, broad scope | Improved safety (no isolation of lachrymators), operational simplicity, high efficiency[4][7] | Drastically reduced reaction times, high energy efficiency, often higher yields |
| Disadvantages | Use of hazardous/lachrymatory reagents, often requires heating | May require catalyst optimization | Requires specialized microwave reactor equipment |
| Green Chemistry Aspect | Poor (reagent hazard, potential for organic solvents) | Good (one-pot, safer reagents like TCCA, potential for catalyst recycling)[9] | Excellent (energy efficiency, often solvent-free)[12] |
Conclusion and Future Outlook
While the classical Hantzsch synthesis remains a viable and instructive method for preparing 2-aminothiazoles, the field has decisively moved towards more efficient, safer, and sustainable practices. One-pot syntheses that generate the reactive intermediate in situ have become the new standard, mitigating the significant hazards associated with handling α-haloketones. The integration of green chemistry principles—through the use of recyclable catalysts, safer halogenating agents like TCCA, and energy-efficient microwave technology—is further refining these processes.
For drug development professionals and researchers, the choice of method will depend on the specific goals of scale, cost, safety, and throughput. For rapid library synthesis and discovery chemistry, microwave-assisted one-pot methods offer unparalleled speed. For process development and scale-up, catalytic one-pot procedures using inexpensive and recyclable materials present the most attractive and sustainable path forward. The continued innovation in this area promises to make this vital heterocyclic scaffold even more accessible to the scientific community.
References
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Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9355-9369. [Link]
-
El-Gazzar, A. B. A., Youssef, A. M., & Aly, H. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
- Google Patents. (n.d.). 2-aminothiazole derivative, preparation method, and use.
-
El-Gazzar, A. B. A., Youssef, A. M., & Aly, H. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. The Royal Society of Chemistry. [Link]
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El-Gazzar, A. B. A., Youssef, A. M., & Aly, H. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
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Li, J., et al. (2012). A facile, one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, 85(8), 1941-1950. [Link]
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Siddiqui, N., et al. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. [Link]
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Kumar, R., et al. (2020). Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. Taylor & Francis Online, 51(10), 1836-1848. [Link]
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CUTM Courseware. (n.d.). Thiazole. [Link]
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Kaur, R., & Sharma, V. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23485-23501. [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. JOCPR, 8(3), 147-152. [Link]
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
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Toldy, L., et al. (1985). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1075-1078. [Link]
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Mhaske, S. D. (2021). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Amino-2-thioxoethyl pivalate
This guide provides essential safety and logistical information for the proper disposal of 2-Amino-2-thioxoethyl pivalate. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework grounded in chemical principles and regulatory compliance. Our objective is to ensure that laboratory personnel can manage this chemical waste stream safely, responsibly, and in accordance with the highest standards of scientific integrity.
Hazard Assessment: A Proactive Approach to Safety
Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, a conservative approach is mandated. The chemical structure dictates that it must be treated as hazardous waste. This assessment is based on the constituent functional groups and the potential for hazardous decomposition products.
-
Thioamide Group (-C(S)NH₂): Thioamides are known for their potential to release toxic gases upon decomposition. In contact with acids, they can generate hydrogen sulfide (H₂S), a highly toxic and flammable gas. Upon combustion, they can produce toxic oxides of sulfur (SOx) and nitrogen (NOx).
-
Pivalate Ester Group: While esters are common, the pivalate group is sterically hindered, which can affect its reactivity and degradation pathways. Hydrolysis, which could potentially occur under strong acid or base conditions, would yield pivalic acid and 2-amino-2-thioxoethanol, each requiring its own disposal considerations.
-
Amino Group (-NH₂): The primary amine presents a point of basicity and reactivity.
-
Lack of Toxicological Data: The absence of comprehensive toxicological data for this specific compound necessitates handling it with caution to avoid potential health effects.
Given these characteristics, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be managed through a designated hazardous waste stream.
Regulatory Framework: Adherence to Compliance
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA), which ensures worker safety.[1][2][3]
Academic and research laboratories often operate under specific EPA regulations, such as Subpart K, which provides an alternative to standard industrial generator rules, allowing for more practical management of the diverse and small-quantity waste streams typical of research settings.[4][5] Key principles include making hazardous waste determinations by trained professionals, proper labeling, and timely removal of waste from laboratories.[4][5][6]
Your institution's Environmental Health & Safety (EHS) department is the ultimate authority for interpreting and implementing these regulations on-site. Always consult your EHS office for specific guidance.
Personal Protective Equipment (PPE) and Handling Precautions
Proper PPE is the first line of defense against chemical exposure. When handling this compound for disposal, the following should be worn:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of the chemical or its solutions. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Check manufacturer's compatibility data if available. | Prevents skin contact. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required for small-quantity transfers in a well-ventilated area. Use in a fume hood. | Prevents inhalation of any dust or aerosols.[7] All waste handling should occur in a certified chemical fume hood. |
Handling Precautions:
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]
-
Avoid generating dust or aerosols.
-
Keep the compound away from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound waste.
Step 1: Waste Segregation and Containerization
-
Select an Appropriate Waste Container:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap.
-
Ensure the container is clean, dry, and in good condition.
-
The container must be designated for "Non-Halogenated Organic Solid Waste" or a similar category as specified by your EHS office.
-
-
Segregate the Waste:
-
DO NOT mix this compound waste with:
-
Strong Acids: To prevent the potential evolution of toxic hydrogen sulfide (H₂S) gas.
-
Strong Oxidizing Agents: To avoid exothermic and potentially violent reactions.
-
Aqueous or Halogenated Waste: Proper segregation is crucial for final disposal methods and cost-effectiveness.
-
-
Step 2: Waste Labeling
Proper labeling is a critical regulatory requirement.[9][10] The label must be securely affixed to the container and contain the following information:
-
Full Chemical Name: "this compound". Avoid using abbreviations or formulas. List all components if it is a mixture.
-
Approximate Concentration and Quantity.
-
Hazard Identification: Indicate the primary hazards (e.g., "Toxic," "Irritant"). A pictogram may also be required.[10]
-
Generator Information: Your name, lab number, and contact information.
Step 3: On-Site Accumulation
-
Store in a Satellite Accumulation Area (SAA): An SAA is a designated location at or near the point of waste generation and under the control of the operator.[4][9]
-
Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Monitor Fill Level: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
Step 4: Final Disposal
-
Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (consult your EHS office, often 12 months for academic labs), arrange for a pickup.[4]
-
Professional Removal: Your institution's trained EHS personnel or a licensed hazardous waste contractor will collect the waste for final disposal, which is typically high-temperature incineration at a permitted facility.
Spill Management Protocol
In the event of a small spill (manageable by laboratory personnel):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the appropriate PPE as outlined in Section 3.
-
Contain the Spill: If it is a solid, gently cover it with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne. Do not use combustible materials like paper towels for the initial absorption.[11]
-
Collect the Material: Carefully sweep or scoop the spilled material and absorbent into the designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.
-
Report the Incident: Document and report the spill to your laboratory supervisor and EHS department, per institutional policy.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.
Disposal Workflow Diagram
References
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
- Laboratory Waste Management: The New Regul
- EPA tweaks hazardous waste rules for academic labs. (2008). Chemistry World.
- Managing Hazardous Chemical Waste in the Lab. LabManager.
- Regulation of Labor
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS.
- OSHA Regulations and Hazardous Waste Disposal: Wh
- Hazardous Waste - Overview.
- Hazardous Waste - Standards.
- Complying with OSHA's Hazardous Waste Standards. (2008). Facilities Management Insights.
- SAFETY DATA SHEET - Tris(2-aminoethyl)amine. (2009). Fisher Scientific.
- SAFETY D
- Sulfur - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Ester Disposal. (2010). Chemtalk Science Forum.
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-2-thioxoethyl pivalate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents demands a thorough, proactive approach to personal protection. This guide provides essential safety and logistical information for handling 2-Amino-2-thioxoethyl pivalate (CAS No. 175204-79-2), focusing on the selection and use of appropriate Personal Protective Equipment (PPE).
While comprehensive toxicological data for this specific compound is not widely published, its structure—containing a thioamide functional group—necessitates a cautious approach. Thioamides as a class can present various hazards. Therefore, our recommendations are grounded in established safety protocols for related hazardous substances, ensuring a robust defense against potential exposure.
Hazard Assessment: A Proactive Stance
A rigorous risk assessment is the foundation of laboratory safety. Based on the chemical's structure and data from analogous compounds, we must assume this compound presents multiple potential hazards. All handling procedures should be designed to mitigate these risks.
| Potential Hazard | Rationale and Implication for PPE | Supporting Evidence (from related compounds) |
| Acute Toxicity | The compound may be harmful if swallowed, inhaled, or absorbed through the skin. This necessitates full-body protection to prevent any route of exposure. | Analogous amino compounds are classified as toxic or harmful if they enter the body.[1][2] |
| Skin Corrosion/Irritation | Direct contact could cause skin irritation or, in severe cases, chemical burns. Chemically resistant gloves and a lab coat are non-negotiable. | Many organic amines and sulfur-containing compounds are known to be corrosive or irritating to the skin.[2][3] |
| Serious Eye Damage | The eyes are extremely vulnerable. Even minor splashes could cause severe, lasting damage. Chemical splash goggles are mandatory. | Safety data for similar chemicals consistently warns of the risk of serious eye damage.[3][4] |
| Respiratory Tract Irritation | If the compound is a fine powder or has a significant vapor pressure, inhalation can irritate the respiratory system. Work should be conducted in a ventilated area, with respiratory protection available. | Inhaling vapors or dust from related chemicals can cause respiratory irritation.[5][6][7] |
| Allergic Skin Reaction | Some individuals may develop sensitivity to the compound after initial exposure, leading to an allergic reaction upon subsequent contact. | Skin sensitization is a known risk for certain classes of chemicals.[2][7] |
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound. Do not proceed with any laboratory work involving this compound without ensuring all items are available and in good condition.
Primary Barriers: Hand and Body Protection
-
Gloves: Double gloving with nitrile gloves is the recommended standard. Nitrile provides good chemical resistance and dexterity. The outer glove should be removed and disposed of immediately after the handling procedure is complete or if contamination is suspected. The inner glove provides a secondary layer of protection during the doffing process. Always inspect gloves for tears or punctures before use.
-
Laboratory Coat: A clean, flame-resistant lab coat that fits properly is essential. It should have long sleeves with snug-fitting cuffs to protect the arms. The lab coat should remain fastened at all times to provide a continuous barrier.[8]
Critical Defense: Eye and Face Protection
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that provide a complete seal around the eyes.[8] This is the only way to protect against splashes, which can come from unexpected angles. Goggles must be worn at all times in the area where the chemical is being handled, even if you are not directly working with it.
-
Face Shield: When there is a significant risk of splashing (e.g., when transferring large quantities or working with a reaction under pressure), a face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[9][10]
Inhalation Safeguard: Respiratory Protection
-
Engineering Controls: The primary method for controlling inhalation hazards is to use engineering controls. Always handle this compound inside a certified chemical fume hood. [1] This minimizes the concentration of airborne particles or vapors in the laboratory.
-
Respirator: If engineering controls are not available or are insufficient to control exposure (a rare circumstance in a modern lab), a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates must be used.[1][4] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training.
Operational Plan: A Step-by-Step Guide to Safety
Adherence to a strict, repeatable procedure is critical for minimizing risk.
Step 1: Preparation and Donning PPE
-
Inspect Your PPE: Before you begin, visually inspect all PPE for damage, such as cracks in goggles or tears in gloves.
-
Don Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Don Inner Gloves: Put on your first pair of nitrile gloves.
-
Don Goggles: Put on your chemical splash goggles, ensuring a snug fit.
-
Don Outer Gloves: Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
Final Check: Confirm that no skin is exposed.
Step 2: Handling and Emergency Readiness
-
Location: Conduct all weighing and handling of the solid compound or its solutions within a chemical fume hood.[1]
-
Emergency Equipment: Before starting, verify the location and functionality of the nearest safety shower and eyewash station.[1]
-
Spill Kit: Ensure a spill kit appropriate for chemical powders/solvents is readily accessible.
Step 3: Doffing PPE and Decontamination
The order in which you remove PPE is just as important as the order you put it on. This sequence prevents cross-contamination.
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.
-
Remove Lab Coat: Unbutton your lab coat. Remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward. Place it in the designated bin for lab laundry or disposal.
-
Wash Hands (with inner gloves on): Briefly wash your gloved hands.
-
Remove Goggles/Face Shield: Handle by the strap or sides to avoid touching the front surface. Place in a designated area for cleaning and disinfection.
-
Remove Inner Gloves: Peel off the inner gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Wash Hands Thoroughly: Wash your hands with soap and water for at least 20 seconds.
Emergency Procedures: Immediate Actions
-
Skin Contact: Immediately go to the safety shower and rinse the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the shower. Seek immediate medical attention.[1][6]
-
Eye Contact: Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, keeping the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Disposal Plan: Completing the Safety Cycle
-
Chemical Waste: All unused this compound and solutions containing it must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for waste collection.
-
Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for cleaning spills (e.g., absorbent pads) must be placed in a designated, sealed hazardous waste container for disposal.[1][11] Do not mix this waste with regular trash.
Visual Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
-
SAFETY DATA SHEET . (n.d.). Fisher Scientific. [Link]
-
Personal protective equipment in your pharmacy . (2019). Alberta College of Pharmacy. [Link]
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SAFETY DATA SHEET . (n.d.). Fisher Scientific. [Link]
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Personal Protective Equipment . (n.d.). TIDI Products. [Link]
- SAFETY DATA SHEET. (2023). Castrol. [https://msdspds.castrol.com/ussds/msds_internet.nsf/viewer/A08832A80201630180258A2400561571/ file/11054394.pdf)
-
Hazardous Substance Fact Sheet: 2-(2-AMINOETHOXY)ETHANOL . (2008). New Jersey Department of Health. [Link]
-
How to Dress for the Lab? And what about Personal Protective Equipment (PPE)? (2019). American Chemical Society. [Link]
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Safety Data Sheet: 2-Aminoethanol . (n.d.). Carl ROTH. [Link]
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PPE thanatopraxy - Protection & safety for professionals . (n.d.). EIHF Isofroid. [Link]
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Safety Data Sheet: 2-(2-aminoethylamino)ethanol . (n.d.). Chemos GmbH & Co.KG. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
